molecular formula C27H37N3O8S B1429731 Hydroxy Darunavir CAS No. 1809154-88-8

Hydroxy Darunavir

货号: B1429731
CAS 编号: 1809154-88-8
分子量: 563.7 g/mol
InChI 键: XGXCRIIMIUNTCF-ARXROMJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hydroxy Darunavir is a chemical compound with the molecular formula C27H37N3O8S and a molecular weight of 563.66 g/mol . It is offered for custom synthesis and is intended for research applications . As a derivative of Darunavir, a well-characterized HIV-1 protease inhibitor, it may be of interest for studies related to antiviral resistance and drug metabolism . Darunavir, the parent compound, exerts its action by inhibiting the HIV-1 protease enzyme, thereby preventing the cleavage of viral Gag-Pol polyproteins and the formation of mature, infectious viral particles . Researchers are exploring various Darunavir analogs to probe subsite interdependency and combat drug-resistant HIV variants . This compound is provided for such investigative purposes in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857750
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809154-88-8, 1130635-75-4
Record name R-426857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy darunavir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hydroxy Darunavir: A Technical Overview of its Physicochemical Properties and Metabolic Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxy Darunavir (B192927), a primary metabolite of the HIV-1 protease inhibitor, Darunavir. This document outlines its core physicochemical properties, details the metabolic pathway leading to its formation, and presents relevant experimental protocols for its in vitro generation and analysis.

Core Physicochemical Data

A summary of the key quantitative data for Hydroxy Darunavir is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1130635-75-4[1][2]
Molecular Formula C27H37N3O8S[1][2][3]
Molecular Weight 563.66 g/mol [1]
Alternate CAS 1809154-88-8[3]

Metabolic Pathway of Darunavir to this compound

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. This compound is a significant metabolite formed through the isobutyl aliphatic hydroxylation of the parent drug.[4] This metabolic conversion is predominantly catalyzed by the CYP3A4 isoenzyme.[5]

The metabolic transformation can be visualized as a single-step enzymatic hydroxylation reaction.

Metabolic Pathway of Darunavir Darunavir Darunavir (C27H37N3O7S) HydroxyDarunavir This compound (C27H37N3O8S) Darunavir->HydroxyDarunavir Metabolism CYP3A4 CYP3A4 (Isobutyl Aliphatic Hydroxylation) CYP3A4->Darunavir

Metabolic conversion of Darunavir to this compound.

Experimental Protocols

This section details the methodologies for the in vitro generation and subsequent analysis of this compound.

In Vitro Generation of this compound using Human Liver Microsomes

This protocol describes a general procedure for the in vitro metabolism of Darunavir to produce this compound using human liver microsomes. This method is adapted from standard protocols for in vitro drug metabolism studies.[6][7][8]

Materials:

  • Darunavir

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching the reaction)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer, human liver microsomes, and a solution of Darunavir in a suitable solvent (e.g., methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

Analytical Method for the Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of Darunavir and its metabolites, including this compound, in a biological matrix. This method is based on established analytical procedures for antiretroviral drugs.[9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used for the separation of Darunavir and its metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of Darunavir and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for both Darunavir and this compound.

    • Note: The specific m/z transitions for this compound would need to be determined experimentally or from literature sources.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of its specific MRM transition to that of a known concentration of a standard.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Microsomal_Incubate Microsomal Incubate (Supernatant) HPLC_Column C18 Reverse-Phase Column Microsomal_Incubate->HPLC_Column Injection Gradient_Elution Gradient Elution ESI Electrospray Ionization (Positive Mode) Gradient_Elution->ESI Elution MRM Multiple Reaction Monitoring (MRM) ESI->MRM Detector Detector MRM->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Workflow for the analysis of this compound by LC-MS/MS.

References

The Discovery and Identification of Hydroxy Darunavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and core characteristics of Hydroxy Darunavir (B192927), a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir's efficacy is significantly influenced by its metabolic fate, making a thorough understanding of its metabolites crucial for drug development and clinical pharmacology. This document details the metabolic pathway leading to Hydroxy Darunavir, the experimental methodologies employed for its identification and characterization, and available quantitative data. The content is structured to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and related fields.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the inhibition of the viral protease enzyme, which is essential for the maturation of infectious virions.[2] The clinical pharmacokinetics of Darunavir are complex and are significantly impacted by its extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] One of the major metabolic pathways is the isobutyl aliphatic hydroxylation of the parent drug, resulting in the formation of this compound.[3][4] This document provides an in-depth exploration of the discovery and characterization of this key metabolite.

Discovery and Metabolic Pathway

The identification of this compound was a direct result of comprehensive studies on the absorption, metabolism, and excretion (ADME) of Darunavir. Early in vitro studies utilizing human liver microsomes indicated that Darunavir undergoes significant oxidative metabolism.[5] Subsequent in vivo studies in healthy human subjects confirmed these findings, revealing several metabolic pathways.

The primary route of formation for this compound is the aliphatic hydroxylation of the isobutyl group of the Darunavir molecule.[3][4] This reaction is almost exclusively catalyzed by the CYP3A4 isoenzyme.[3][4] The metabolic conversion is a critical factor in the overall pharmacokinetic profile and clearance of Darunavir.

The co-administration of Darunavir with a low dose of Ritonavir (B1064), a potent CYP3A4 inhibitor, is a standard clinical practice.[3][4] Ritonavir significantly inhibits the metabolism of Darunavir, including the formation of this compound, leading to a substantial increase in the plasma concentration and half-life of the parent drug.[3][4] This "boosting" effect is essential for maintaining therapeutic concentrations of Darunavir.

Below is a diagram illustrating the metabolic pathway from Darunavir to this compound.

Darunavir Darunavir CYP3A4 CYP3A4 Enzyme (Isobutyl Aliphatic Hydroxylation) Darunavir->CYP3A4 HydroxyDarunavir This compound CYP3A4->HydroxyDarunavir Metabolism Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Darunavir Metabolic Pathway to this compound

Physicochemical and Pharmacokinetic Properties

While extensive quantitative data exists for the parent drug, Darunavir, specific data for this compound is more limited in publicly available literature.

PropertyDarunavirThis compound
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₃₇N₃O₈S
Molecular Weight 547.66 g/mol 563.66 g/mol
Primary Metabolism CYP3A4-mediated oxidation (including isobutyl aliphatic hydroxylation, carbamate (B1207046) hydrolysis, and aniline (B41778) aromatic hydroxylation)[3][6]Further metabolism or excretion
Protein Binding ~95% (primarily to alpha 1-acid glycoprotein)[3][6]Not specifically reported, but likely similar to the parent compound.
Elimination Half-life (Boosted) ~15 hours[3][4]Not specifically reported.
Excretion (Boosted) Feces (~79.5%), Urine (~13.9%)[3][4]Excreted in feces and urine as a metabolite of Darunavir.[3]

Antiviral Activity

The antiviral activity of this compound has been evaluated in comparison to its parent compound, Darunavir. In vitro studies have indicated that the oxidative metabolites of Darunavir, including this compound, exhibit significantly reduced anti-HIV activity.

CompoundIC₅₀ (Wild-Type HIV-1)
Darunavir 3 - 6 nM[7]
This compound At least 90% less active than Darunavir[8]

This substantial decrease in potency underscores the importance of maintaining high plasma concentrations of the parent drug, Darunavir, for effective viral suppression. The clinical strategy of co-administering Darunavir with Ritonavir is therefore critical to inhibit the metabolic conversion to less active compounds like this compound.

Experimental Protocols

The identification and characterization of this compound have been primarily achieved through a combination of in vitro metabolism studies and in vivo sample analysis using advanced analytical techniques.

In Vitro Metabolism of Darunavir

Objective: To identify the metabolites of Darunavir formed by liver enzymes.

Methodology:

  • Incubation: Darunavir is incubated with human liver microsomes in the presence of an NADPH-generating system. This system provides the necessary cofactors for CYP450 enzyme activity.

  • Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant, containing the drug and its metabolites, is collected and concentrated.

  • Analysis: The prepared samples are then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

Identification and Structural Elucidation

Objective: To confirm the chemical structure of the identified metabolites.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolite and confirming the addition of an oxygen atom to the Darunavir molecule.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the metabolite ion within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern provides structural information, helping to pinpoint the location of the hydroxylation on the isobutyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the metabolite can be isolated and purified using techniques like preparative HPLC. The purified sample is then subjected to 1D and 2D NMR analysis (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to provide a detailed map of the molecule's structure.[9]

The following diagram illustrates the general workflow for the identification and characterization of this compound.

cluster_invitro In Vitro Metabolism cluster_analysis Analytical Characterization Incubation Incubation of Darunavir with Human Liver Microsomes Termination Reaction Termination & Sample Preparation Incubation->Termination LCMS LC-MS/MS Analysis (Detection of Metabolite) Termination->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS NMR NMR Spectroscopy (Definitive Structure) MSMS->NMR

Workflow for Identification of this compound
Quantitative Analysis in Biological Matrices

Objective: To measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes (Darunavir and its metabolites) and remove interfering substances.

  • LC-MS/MS Analysis: A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is used for the simultaneous quantification of Darunavir and this compound.[10]

    • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analytes.

    • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting specific parent-to-product ion transitions for both Darunavir and this compound.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

This compound is a significant metabolite of Darunavir, formed primarily through CYP3A4-mediated hydroxylation. Its discovery and characterization have been pivotal in understanding the complete pharmacokinetic profile of Darunavir. The significantly reduced antiviral activity of this compound compared to the parent compound highlights the critical role of Ritonavir boosting in maintaining the therapeutic efficacy of Darunavir-based antiretroviral regimens. The experimental protocols detailed in this guide provide a framework for the continued study of drug metabolism and its impact on therapeutic outcomes. Further research to obtain more precise quantitative data on the pharmacokinetics and antiviral activity of this compound would be beneficial for a more complete understanding of its clinical relevance.

References

The Minimal Role of Hydroxy Darunavir in Darunavir's Antiviral Mechanism of Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of hydroxy darunavir (B192927), a primary metabolite of the human immunodeficiency virus (HIV) protease inhibitor darunavir. The evidence strongly indicates that hydroxy darunavir plays a negligible role in the overall therapeutic efficacy of its parent compound. Darunavir's potent anti-HIV activity is exerted directly, and its metabolic pathway, particularly when co-administered with a pharmacokinetic booster, is designed to maximize the concentration of the active parent drug.

Executive Summary

Darunavir is a potent second-generation protease inhibitor (PI) used in the treatment of HIV-1 infection. Its mechanism of action involves the direct inhibition of the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins and the maturation of infectious virions. Darunavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites, including this compound. However, extensive research has demonstrated that these metabolites, including this compound, are at least 90% less active against wild-type HIV than the parent drug. Furthermore, the standard clinical administration of darunavir includes a low dose of a pharmacokinetic enhancer, such as ritonavir (B1064) or cobicistat. These boosters are potent inhibitors of CYP3A4, significantly reducing the metabolism of darunavir and thereby increasing its plasma concentrations and prolonging its half-life. This boosting mechanism further diminishes the formation of less active metabolites like this compound, ensuring that the therapeutic effect is overwhelmingly attributable to the parent compound.

Darunavir's Mechanism of Action: A Direct Inhibition of HIV Protease

Darunavir's efficacy stems from its high affinity and tight binding to the active site of the HIV-1 protease. By occupying the active site, darunavir prevents the enzyme from processing the Gag-Pol polyproteins, which are essential precursors for the structural proteins and enzymes of new virus particles. This inhibition results in the production of immature, non-infectious virions, thus halting the viral replication cycle.[1][2] The molecular structure of darunavir allows it to form robust interactions with the protease enzyme, making it effective against both wild-type and many PI-resistant strains of HIV-1.[3]

The Metabolic Pathway of Darunavir: Formation of this compound

Darunavir undergoes extensive oxidative metabolism primarily mediated by the CYP3A4 isoenzyme in the liver.[4][5][6] This process generates at least three major oxidative metabolites. The primary metabolic routes include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[5][7][8] this compound is a product of these hydroxylation reactions.

Signaling Pathway of Darunavir Metabolism

The following diagram illustrates the metabolic pathway of darunavir, highlighting the role of CYP3A4 and the impact of ritonavir boosting.

Darunavir_Metabolism Darunavir Darunavir (Oral Administration) Absorbed_Darunavir Absorbed Darunavir (Systemic Circulation) Darunavir->Absorbed_Darunavir CYP3A4 CYP3A4 (Liver) Absorbed_Darunavir->CYP3A4 Metabolism Excretion Excretion (Feces and Urine) Absorbed_Darunavir->Excretion Unchanged Ritonavir Ritonavir (Co-administration) Ritonavir->CYP3A4 Inhibition Metabolites Oxidative Metabolites (including this compound) CYP3A4->Metabolites Metabolites->Excretion Inhibition Inhibition

Caption: Metabolic pathway of darunavir and the inhibitory effect of ritonavir.

Quantitative Analysis: Antiviral Activity of Darunavir and its Metabolites

CompoundTargetParameterValueReference
Darunavir Wild-Type HIV-1 ProteaseIC503 - 6 nM[9]
Wild-Type HIV-1EC501 - 5 nM[8]
Oxidative Metabolites (including this compound) Wild-Type HIV-1Activity vs. Darunavir>90% less active[10]

Note: The ">90% less active" value for metabolites is based on statements from regulatory documents and scientific literature, as specific IC50/EC50 values for isolated metabolites are not publicly available. This highlights the focus of research on the highly active parent compound.

The Impact of Pharmacokinetic Boosting

The co-administration of darunavir with a CYP3A4 inhibitor like ritonavir is a standard and essential part of its therapeutic use.[11][12] Ritonavir potently inhibits CYP3A4, leading to a significant decrease in the metabolism of darunavir.[5][8] This "boosting" effect results in an approximately 14-fold increase in the systemic exposure to darunavir.[13] Consequently, the formation of this compound and other metabolites is substantially reduced, further minimizing their potential contribution to the overall antiviral effect.

Experimental Protocols

The determination of the antiviral activity and metabolic profile of darunavir and its metabolites involves a series of in vitro experiments.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 replication in a cell-based assay.

Methodology:

  • Cell Culture: A susceptible human T-cell line (e.g., MT-4 cells) is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Dilution: A serial dilution of the test compound (darunavir or its isolated metabolites) is prepared in the culture medium.

  • Viral Infection: The cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are included.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of a viral protein, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Metabolism Study

Objective: To identify the metabolic pathways of darunavir and the enzymes involved.

Methodology:

  • Incubation: Darunavir is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes, in the presence of an NADPH-generating system to initiate the metabolic reactions.

  • Inhibition Studies: To identify the specific CYP isozyme responsible for metabolism, the incubation is repeated in the presence of selective chemical inhibitors for different CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4).

  • Metabolite Identification: Following incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the parent drug and its metabolites.

  • Data Analysis: The reduction in the formation of metabolites in the presence of a specific inhibitor confirms the involvement of that CYP isozyme in the metabolism of the drug.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antiviral activity of a compound.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Prepare target cell culture (e.g., MT-4 cells) Infection 4. Infect cells with virus Cell_Culture->Infection Compound_Dilution 2. Prepare serial dilutions of test compound Treatment 5. Add compound dilutions to infected cells Compound_Dilution->Treatment Virus_Stock 3. Prepare HIV-1 virus stock Virus_Stock->Infection Infection->Treatment Incubation 6. Incubate for 4-5 days Treatment->Incubation Quantification 7. Quantify viral replication (e.g., p24 ELISA) Incubation->Quantification Data_Analysis 8. Calculate % inhibition Quantification->Data_Analysis EC50 9. Determine EC50 value Data_Analysis->EC50

Caption: General experimental workflow for determining the EC50 of an antiviral compound.

Conclusion

The available scientific evidence unequivocally demonstrates that this compound, a primary metabolite of darunavir, does not significantly contribute to the antiviral effect of the drug. The mechanism of action of darunavir is based on the potent and direct inhibition of HIV-1 protease by the parent compound. The oxidative metabolites of darunavir, including this compound, exhibit substantially reduced anti-HIV activity. The standard clinical practice of co-administering darunavir with a pharmacokinetic booster like ritonavir further minimizes the formation of these less active metabolites, thereby maximizing the therapeutic efficacy of darunavir. Therefore, for the purposes of drug development, clinical pharmacology, and therapeutic monitoring, the focus should remain on the pharmacokinetics and pharmacodynamics of the parent drug, darunavir.

References

Hydroxy Darunavir: An In-depth Technical Guide on the Primary Metabolite of Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (B192927), a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.[1][2] Its efficacy is significantly influenced by its metabolic fate within the body. This technical guide provides a comprehensive overview of hydroxy darunavir, a primary metabolite of darunavir, focusing on its formation, pharmacokinetic profile, and analytical characterization. Understanding the metabolic pathways of darunavir is crucial for optimizing therapeutic strategies and developing next-generation antiretroviral agents.

Darunavir Metabolism: The Central Role of CYP3A4

Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5][6] This metabolic process involves several key pathways, including carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[1][7] The rate and extent of this metabolism have significant implications for the drug's bioavailability and therapeutic efficacy.

To counteract this rapid metabolism, darunavir is almost always co-administered with a low dose of a potent CYP3A4 inhibitor, such as ritonavir (B1064) or cobicistat (B1684569).[3][4][5] This "boosting" strategy significantly increases the plasma concentration and prolongs the half-life of darunavir, allowing for less frequent dosing and enhanced antiviral activity.[3][4][5]

This compound: The M23 Metabolite

One of the primary outcomes of darunavir's metabolism is the formation of hydroxylated metabolites. Through aliphatic hydroxylation of the isobutyl group, the metabolite known as this compound (designated as M23) is formed.[8]

Chemical Structure:

  • IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Quantitative Data: Pharmacokinetic Parameters

Detailed pharmacokinetic data directly comparing darunavir and this compound are limited in publicly available literature. However, studies on the overall metabolism of darunavir provide insights into the disposition of its metabolites.

ParameterUnboosted DarunavirBoosted Darunavir (with Ritonavir)Source(s)
Bioavailability 37%82%[1][4]
Time to Peak Plasma Concentration (Tmax) 2.5 - 4 hours2.5 - 4 hours[4]
Plasma Protein Binding ~95%~95%[4]
Elimination Half-life Not specified~15 hours[4][5]
Excretion (Feces) ~81.7% (total radioactivity)~79.5% (total radioactivity)[7]
Excretion (Urine) ~12.2% (total radioactivity)~13.9% (total radioactivity)[7]
Unchanged Drug in Excreta 8.0% of dose48.8% of dose[7]

Note: The data for "Unchanged Drug in Excreta" highlights the significant impact of ritonavir on inhibiting darunavir metabolism. In the absence of a booster, a much larger fraction of the drug is metabolized, leading to the formation of metabolites like this compound.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes

This protocol is a generalized procedure based on common practices for studying drug metabolism.

Objective: To determine the metabolic profile of darunavir and identify the formation of this compound in an in vitro system mimicking hepatic metabolism.

Materials:

  • Darunavir

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.

  • Initiation of Reaction: Add darunavir (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: At each time point, terminate the reaction by adding a cold quenching solution, typically acetonitrile, which also precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant, containing darunavir and its metabolites, to a new tube. Add an internal standard and analyze the sample using a validated LC-MS/MS method.

Analytical Method: LC-MS/MS for Quantification of Darunavir and this compound

This protocol outlines a general approach for the simultaneous quantification of darunavir and its hydroxylated metabolite in plasma samples.

Objective: To develop and validate a sensitive and specific method for the quantitative analysis of darunavir and this compound in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for darunavir and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • Darunavir Transition: m/z 548.3 → 392.3[9]

    • This compound Transition: A specific transition for this compound would need to be determined during method development, but it would be based on its molecular weight of 563.66 g/mol .

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the analytes.

Sample Preparation (from plasma):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution (optional but common for increased sensitivity): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

Darunavir Metabolism Pathway

Darunavir_Metabolism cluster_metabolites Primary Metabolites Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Hydroxy_Darunavir This compound (M23) (Aliphatic Hydroxylation) CYP3A4->Hydroxy_Darunavir Metabolism Carbamate_Hydrolysis_Product Carbamate Hydrolysis Product CYP3A4->Carbamate_Hydrolysis_Product Aniline_Hydroxylation_Product Aniline Aromatic Hydroxylation Product CYP3A4->Aniline_Hydroxylation_Product Ritonavir Ritonavir / Cobicistat Ritonavir->CYP3A4 Inhibition

Caption: Metabolic pathway of Darunavir highlighting the role of CYP3A4 and its inhibition.

Workflow for Metabolite Identification

Metabolite_Identification_Workflow cluster_in_vitro In Vitro Experiment cluster_analysis Analytical Phase cluster_identification Identification and Characterization Incubation Incubation of Darunavir with Human Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Sample_Prep Sample Preparation (Protein Precipitation) Quenching->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Processing Data Processing and Metabolite Profiling LC_MSMS->Data_Processing Structure_Elucidation Structure Elucidation (e.g., MS/MS fragmentation, NMR) Data_Processing->Structure_Elucidation Quantification Quantitative Analysis Structure_Elucidation->Quantification

Caption: A typical workflow for the identification and characterization of drug metabolites.

Antiviral Activity of this compound

Information regarding the specific antiviral activity of this compound is scarce in the literature. However, it is generally reported that the oxidative metabolites of darunavir exhibit significantly reduced anti-HIV activity compared to the parent compound. One source indicates that these metabolites have at least 90% less activity against wild-type HIV.[2] This underscores the importance of ritonavir or cobicistat boosting to maintain therapeutic concentrations of the active parent drug, darunavir.

Conclusion

This compound is a primary metabolite of darunavir, formed through CYP3A4-mediated aliphatic hydroxylation. The co-administration of a pharmacokinetic booster like ritonavir is essential to inhibit this and other metabolic pathways, thereby ensuring therapeutic plasma concentrations of darunavir. While detailed pharmacokinetic and pharmacodynamic data for this compound are limited, its formation is a critical aspect of darunavir's overall disposition. Further research into the specific biological activity and clearance of this compound would provide a more complete understanding of darunavir's clinical pharmacology. The experimental protocols and analytical methods described herein provide a framework for researchers and drug development professionals to further investigate the metabolism of darunavir and other antiretroviral agents.

References

In Vivo Formation of Hydroxy-Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo formation of hydroxy-darunavir, a key metabolite of the human immunodeficiency virus (HIV) protease inhibitor, darunavir (B192927). This document details the metabolic pathways, the primary enzyme responsible for this biotransformation, and representative experimental protocols for the quantification of both darunavir and its hydroxylated metabolites.

Introduction to Darunavir Metabolism

Darunavir is a potent antiretroviral drug that is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and intestines[1][2]. The metabolism of darunavir is a critical factor in its pharmacokinetic profile and therapeutic efficacy. To enhance its bioavailability and prolong its half-life, darunavir is almost always co-administered with a low dose of ritonavir (B1064) or cobicistat, which are potent inhibitors of CYP3A4[1][3]. This "boosting" strategy significantly reduces the first-pass metabolism of darunavir, leading to higher and more sustained plasma concentrations[3].

The primary metabolic pathways of darunavir include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation[3][4]. The formation of hydroxy-darunavir occurs through these oxidative hydroxylation reactions, resulting in various hydroxylated metabolites. While the existence of these metabolites is known, detailed in vivo pharmacokinetic data for specific hydroxy-darunavir species are not extensively reported in publicly available literature.

Metabolic Pathway of Darunavir to Hydroxy-Darunavir

The biotransformation of darunavir to its hydroxylated metabolites is predominantly a Phase I metabolic reaction catalyzed by CYP3A4. This process involves the introduction of a hydroxyl (-OH) group onto the darunavir molecule at different positions. The main types of hydroxylation that have been identified are:

  • Isobutyl Aliphatic Hydroxylation: Occurring on the isobutyl group of the molecule.

  • Aniline Aromatic Hydroxylation: Occurring on the aniline ring.

  • Benzylic Aromatic Hydroxylation: Occurring on the benzyl (B1604629) group.

  • Alicyclic Hydroxylation: A minor pathway involving the bis-tetrahydrofuran (bis-THF) moiety[1].

These reactions increase the polarity of the darunavir molecule, facilitating its further metabolism and eventual excretion from the body, primarily in the feces[3].

cluster_0 In Vivo Metabolism of Darunavir Darunavir Darunavir CYP3A4 CYP3A4 (Liver, Intestine) Darunavir->CYP3A4 Oxidative Metabolism Hydroxy-Darunavir Hydroxy-Darunavir (Multiple Isomers) CYP3A4->Hydroxy-Darunavir Hydroxylation (Isobutyl, Aniline, Benzylic) Excretion Excretion (Mainly Feces) Hydroxy-Darunavir->Excretion cluster_1 Experimental Workflow for Quantification SamplePrep Sample Preparation (Plasma) SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Protein Precipitation & Loading LC HPLC/UPLC Separation (C18 Column) SPE->LC Elution & Reconstitution MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Ionization Data Data Analysis (Quantification) MS->Data Signal Detection

References

An In-depth Technical Guide on the Core Physicochemical Properties of Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Darunavir is a primary metabolite of Darunavir, a potent second-generation HIV-1 protease inhibitor.[1] Understanding the physicochemical properties of drug metabolites is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and potential for off-target effects. This technical guide provides a summary of the core physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates its metabolic relationship to the parent compound.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that as a metabolite, extensive experimental data on the isolated compound is limited.

PropertyValueSource
Molecular Formula C27H37N3O8S[1][2]
Molecular Weight 563.67 g/mol [2]
Computed XLogP3 1.5[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Chemical Structure

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[1]

Synonyms: Darunavir metabolite M23, R426857[1]

Metabolic Pathway

This compound is formed from the parent drug, Darunavir, through metabolic processes in the body. The following diagram illustrates this metabolic conversion.

Metabolic Pathway of Darunavir to this compound Metabolic Conversion of Darunavir Darunavir Darunavir Metabolism CYP-mediated Metabolism Darunavir->Metabolism HydroxyDarunavir This compound Metabolism->HydroxyDarunavir

Caption: Metabolic conversion of Darunavir to this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid substance is a key indicator of its purity. A common and pharmacopeia-recognized method is the capillary melting point test.[3][4][5][6]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[3]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[3]

  • Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the substance is completely liquid (clear point) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to create a solution of known concentration. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[7]

  • Titration: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.[7]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the sigmoid curve.[7]

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is the traditional and a reliable method for its determination.[9][10]

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[11]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in each phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a fundamental property that affects a drug's bioavailability. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Sample Processing: After equilibration, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method, such as HPLC-UV.[14]

  • Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Conclusion

This technical guide provides a foundational understanding of the basic physicochemical properties of this compound. While experimental data for several key parameters are not widely published, the provided methodologies outline the standard approaches for their determination. A comprehensive characterization of these properties is essential for a complete understanding of the metabolite's behavior in biological systems and for the continued development of safe and effective antiretroviral therapies.

References

Preliminary Biological Activity of Hydroxy Darunavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary biological activity of Hydroxy Darunavir (B192927). As a primary metabolite of the potent second-generation HIV-1 protease inhibitor Darunavir, understanding the activity of Hydroxy Darunavir is crucial for a comprehensive pharmacological profile of the parent drug. This document summarizes the available data on this compound, details relevant experimental methodologies, and provides context by presenting a thorough analysis of the biological activity of Darunavir.

This compound: A Metabolite of Darunavir

This compound is a product of the metabolism of Darunavir, formed primarily through isobutyl aliphatic hydroxylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Its chemical structure is presented below.

Chemical Structure of this compound (Darunavir Metabolite M23)

While Darunavir exhibits potent anti-HIV activity, its oxidative metabolites, including this compound, have demonstrated significantly reduced antiviral efficacy. Studies on human liver microsomes have indicated that the metabolites of Darunavir possess at least 10-fold less activity against wild-type HIV compared to the parent compound. Specific quantitative biological activity data for this compound, such as IC50, EC50, or Ki values, is not extensively available in publicly accessible literature, reflecting its minor contribution to the overall antiviral effect of Darunavir therapy.

Metabolic Pathway of Darunavir

The metabolic conversion of Darunavir to this compound is a key pathway in its clearance. The following diagram illustrates this metabolic process.

Darunavir Metabolism Metabolic Pathway of Darunavir cluster_legend Legend Darunavir Darunavir CYP3A4 CYP3A4 (Isobutyl Aliphatic Hydroxylation) Darunavir->CYP3A4 HydroxyDarunavir This compound CYP3A4->HydroxyDarunavir ParentDrug Parent Drug MetabolizingEnzyme Metabolizing Enzyme Metabolite Metabolite

Caption: Metabolic conversion of Darunavir to this compound.

Biological Activity of Darunavir (Parent Compound)

Given the limited data on this compound, a comprehensive understanding of the biological activity of the parent compound, Darunavir, is essential. Darunavir is a highly potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1]

Mechanism of Action

Darunavir functions by binding to the active site of the HIV-1 protease with high affinity, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[1] This inhibition results in the production of immature, non-infectious viral particles.[1] The unique molecular structure of Darunavir allows it to form extensive hydrogen bonds with the backbone of the protease active site, contributing to its high potency and a high genetic barrier to resistance.[2][3]

Darunavir Mechanism of Action Mechanism of Action of Darunavir cluster_pathway Normal Viral Maturation cluster_inhibition Inhibition by Darunavir HIV_Protease HIV-1 Protease Structural_Proteins Viral Structural & Functional Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage Gag_Pol Gag-Pol Polyproteins Gag_Pol->HIV_Protease Cleavage Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly Darunavir Darunavir Darunavir->HIV_Protease Inhibits

Caption: Inhibition of HIV-1 protease by Darunavir.

Quantitative Biological Activity of Darunavir

The following table summarizes the in vitro activity of Darunavir against wild-type and resistant strains of HIV-1.

ParameterVirus StrainValueReference
EC50 Wild-type HIV-11-5 nM[2][4]
EC90 Wild-type HIV-12.7-13 nM[2][4]
IC50 Wild-type HIV-13-6 nM
IC50 PI-Resistant Strains0.003–0.029 µM[5]
Ki Wild-type HIV-1 Protease<100 pM[6]
Kd Wild-type HIV-1 Protease4.5 x 10⁻¹² M[3]

EC50: 50% effective concentration; EC90: 90% effective concentration; IC50: 50% inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral activity. Below are representative protocols for determining the in vitro efficacy of HIV protease inhibitors.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol outlines a common method for measuring the ability of a compound to inhibit HIV-1 replication in a cell culture system.

  • Cell Culture: T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus Stocks: High-titer stocks of wild-type or drug-resistant HIV-1 strains are prepared and quantified.

  • Compound Preparation: The test compound (e.g., Darunavir) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Infection: Cells are infected with a predetermined amount of HIV-1 in the presence of varying concentrations of the test compound. Control wells include cells with virus but no compound (positive control) and cells without virus or compound (negative control).

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • p24 Antigen ELISA: Quantification of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measurement of the activity of the viral RT enzyme.

    • Reporter Gene Assay: Use of engineered cell lines that express a reporter gene (e.g., luciferase, GFP) upon viral infection.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the positive control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Protease Inhibition Assay (Enzymatic)

This protocol describes a method to directly measure the inhibition of the HIV-1 protease enzyme.

  • Reagents:

    • Recombinant HIV-1 protease.

    • A specific fluorogenic peptide substrate for HIV-1 protease.

    • Assay buffer.

    • Test inhibitor (e.g., Darunavir) at various concentrations.

  • Assay Procedure:

    • The test inhibitor is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence signal is measured over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of potential HIV-1 protease inhibitors.

Antiviral Drug Discovery Workflow Experimental Workflow for HIV-1 Protease Inhibitor Screening cluster_screening Primary Screening cluster_validation Hit Validation and Lead Optimization cluster_characterization In-depth Characterization Compound_Library Compound Library Enzymatic_Assay High-Throughput Enzymatic Assay (IC50) Compound_Library->Enzymatic_Assay Hits Initial Hits Enzymatic_Assay->Hits Cell_Based_Assay Cell-Based Antiviral Assay (EC50) Hits->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Hits->Cytotoxicity_Assay Lead_Compounds Lead Compounds Cell_Based_Assay->Lead_Compounds Cytotoxicity_Assay->Lead_Compounds Resistance_Profiling Resistance Profiling Lead_Compounds->Resistance_Profiling Mechanism_of_Action Mechanism of Action Studies (Ki) Lead_Compounds->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Compounds->Pharmacokinetics Candidate_Drug Candidate Drug Resistance_Profiling->Candidate_Drug Mechanism_of_Action->Candidate_Drug Pharmacokinetics->Candidate_Drug

Caption: Workflow for HIV-1 protease inhibitor discovery.

Conclusion

References

The Metabolic Fate of Darunavir: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Darunavir (B192927), a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection. Its efficacy is intrinsically linked to its metabolic profile, which is characterized by extensive biotransformation primarily mediated by the cytochrome P450 system. This technical guide provides a comprehensive literature review of Darunavir's metabolites, detailing the quantitative data, experimental protocols for their analysis, and the intricate metabolic pathways involved.

Executive Summary

Darunavir undergoes significant metabolism, primarily in the liver, by the CYP3A4 isozyme.[1][2][3][4][5] This process is significantly altered by the co-administration of a pharmacokinetic booster, typically ritonavir (B1064), which is a potent inhibitor of CYP3A4.[1][2][3] The boosting agent dramatically increases the plasma concentration and half-life of Darunavir, a critical factor for its therapeutic success.[1] The primary metabolic pathways for Darunavir include carbamate (B1207046) hydrolysis, aliphatic and aromatic hydroxylation, and to a lesser extent, glucuronidation.[6] The resulting metabolites are predominantly excreted in the feces.[1][6]

Quantitative Analysis of Darunavir and its Metabolites

The excretion of Darunavir and its metabolites has been quantified in human studies, highlighting the profound impact of ritonavir boosting on its metabolic clearance. The following tables summarize the key quantitative data on the excretion of Darunavir and its metabolites.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Darunavir (400 mg) in Healthy Male Subjects [6]

Excretion RouteUnboosted Darunavir (% of Administered Dose)Ritonavir-Boosted Darunavir (% of Administered Dose)
Feces 81.779.5
Urine 12.213.9
Total Recovery 93.993.4

Table 2: Excretion of Unchanged Darunavir Following a Single Oral Dose of [¹⁴C]Darunavir (400 mg) in Healthy Male Subjects [6]

Excretion RouteUnboosted Darunavir (% of Administered Dose)Ritonavir-Boosted Darunavir (% of Administered Dose)
Feces 6.841.1
Urine 1.27.7
Total Unchanged 8.048.8

Metabolic Pathways of Darunavir

Darunavir is metabolized into three primary and three minor oxidative metabolites.[7] The major biotransformation pathways are:

  • Carbamate Hydrolysis: This pathway leads to the formation of the M19 metabolite.

  • Aliphatic Hydroxylation: Hydroxylation of the isobutyl group results in the M23 metabolite.

  • Aromatic Hydroxylation: Hydroxylation of the aniline (B41778) ring produces the M29 metabolite.

Minor pathways include alicyclic hydroxylation (leading to M27 and M28) and another distinct pathway resulting in M6.[7] In the presence of ritonavir, the pathways of carbamate hydrolysis and aliphatic and aromatic hydroxylation are significantly inhibited.[6] Conversely, the formation of glucuronide metabolites is markedly increased, although it remains a minor pathway overall.[6]

Darunavir_Metabolism cluster_major Major Metabolic Pathways (CYP3A4) cluster_minor Minor Metabolic Pathways Darunavir Darunavir M19 M19 Darunavir->M19 Carbamate Hydrolysis M23 M23 Darunavir->M23 Aliphatic Hydroxylation M29 M29 Darunavir->M29 Aromatic Hydroxylation M27_M28 M27 & M28 Darunavir->M27_M28 Alicyclic Hydroxylation M6 M6 Darunavir->M6 Other Pathway Glucuronides Glucuronide Metabolites Darunavir->Glucuronides Glucuronidation Ritonavir Ritonavir (CYP3A4 Inhibitor) Ritonavir->M19 Inhibits Ritonavir->M23 Inhibits Ritonavir->M29 Inhibits Ritonavir->Glucuronides Increases

Caption: Metabolic pathways of Darunavir.[6][7]

Experimental Protocols

The identification and quantification of Darunavir and its metabolites are predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples[8]
  • Aliquoting: Transfer a 0.5 mL aliquot of plasma sample into a 10.0 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add an internal standard to the plasma sample.

  • Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the HPLC system.

HPLC-MS/MS Analysis of Darunavir and Metabolites
  • Chromatographic Separation:

    • Column: A C8 or C18 reverse-phase column is typically used.[8]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.[8][9]

    • Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[9]

    • Detection: UV detection can be used, with a wavelength of approximately 266 nm.[8] For more sensitive and specific detection, tandem mass spectrometry (MS/MS) is utilized.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Darunavir and its oxidative metabolites.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantitative analysis of Darunavir and each metabolite.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data_Analysis Data Acquisition and Quantification MS->Data_Analysis

Caption: General workflow for Darunavir metabolite analysis.[10][8][9]

Conclusion

The metabolism of Darunavir is a well-defined process dominated by CYP3A4-mediated oxidation. The co-administration of ritonavir is crucial for its clinical efficacy, as it significantly inhibits this metabolism, leading to higher and more sustained plasma concentrations of the parent drug. The primary metabolites result from hydrolysis and hydroxylation reactions. The analytical methods for the quantification of Darunavir and its metabolites are robust, relying on the sensitivity and specificity of LC-MS/MS. A thorough understanding of these metabolic pathways and the analytical techniques for their characterization is essential for the continued development and optimization of Darunavir-based therapies and for the management of potential drug-drug interactions.

References

The Metabolic Pathway of Darunavir to Hydroxy Darunavir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the HIV-1 protease inhibitor Darunavir (B192927) to its hydroxylated metabolite, Hydroxy Darunavir. This document details the enzymatic pathway, presents relevant pharmacokinetic data, outlines experimental protocols for studying this biotransformation, and includes visualizations of the metabolic and experimental workflows.

Introduction

Darunavir is a potent antiretroviral drug that plays a crucial role in the management of HIV-1 infection.[1] Its efficacy is significantly influenced by its pharmacokinetic profile, which is primarily determined by its metabolism in the liver. A key metabolic pathway is the hydroxylation of Darunavir to form this compound. Understanding this metabolic conversion is critical for drug development, optimizing therapeutic regimens, and predicting potential drug-drug interactions.

The Metabolic Pathway of Darunavir

The primary enzyme responsible for the metabolism of Darunavir is Cytochrome P450 3A4 (CYP3A4), which is predominantly found in the liver and intestines.[2][3] Darunavir undergoes several oxidative metabolic reactions, including carbamate (B1207046) hydrolysis, aniline (B41778) aromatic hydroxylation, and isobutyl aliphatic hydroxylation.[1][4] The formation of this compound is the result of isobutyl aliphatic hydroxylation.[5]

This metabolic process is significantly inhibited by the co-administration of Ritonavir, a potent CYP3A4 inhibitor.[2][3] This "boosting" effect of Ritonavir leads to a substantial increase in the plasma concentration and half-life of Darunavir, thereby enhancing its antiretroviral activity.[1][2]

Chemical Structures

The chemical structures of Darunavir and its metabolite, this compound, are presented below.

Darunavir:

  • IUPAC Name: [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

  • Molecular Formula: C27H37N3O7S

This compound:

  • IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[6]

  • Molecular Formula: C27H37N3O8S[7]

The hydroxylation occurs on the isobutyl group of the Darunavir molecule.

Metabolic Pathway Diagram

The following diagram illustrates the CYP3A4-mediated conversion of Darunavir to this compound.

Darunavir Metabolism Darunavir Darunavir HydroxyDarunavir This compound Darunavir->HydroxyDarunavir CYP3A4 CYP3A4 (Isobutyl Aliphatic Hydroxylation) CYP3A4->Darunavir

Figure 1: Metabolic conversion of Darunavir to this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Darunavir

ParameterUnboosted DarunavirBoosted Darunavir (with Ritonavir)Reference
Bioavailability 37%82%[2]
Excretion in Feces 81.7% of administered radioactivity79.5% of administered radioactivity[1]
Excretion in Urine 12.2% of administered radioactivity13.9% of administered radioactivity[1]
Unchanged Darunavir in Feces 8.0% of dose48.8% of dose[1]
Unchanged Darunavir in Urine 1.2% of dose7.7% of dose[1]

Note: The data highlights the significant impact of Ritonavir on reducing the metabolism of Darunavir, leading to a higher proportion of the unchanged drug being excreted.

Experimental Protocols

The following sections provide a detailed methodology for a typical in vitro experiment to study the metabolism of Darunavir to this compound using human liver microsomes (HLMs).

In Vitro Metabolism of Darunavir in Human Liver Microsomes

Objective: To determine the in vitro metabolic conversion of Darunavir to this compound in human liver microsomes and to assess the inhibitory effect of Ritonavir.

Materials:

  • Darunavir

  • This compound (as a reference standard)

  • Ritonavir

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Ultrapure water

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of Ritonavir.

    • Prepare working solutions of Darunavir and Ritonavir by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL) and the Darunavir working solution (final concentration, e.g., 1 µM) in potassium phosphate buffer at 37°C for 5 minutes.

    • For the inhibition assay, add the Ritonavir working solution to the incubation mixture.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation volume is typically 200-500 µL.

    • Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Darunavir and this compound.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the parent and product ions for Darunavir, this compound, and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the rate of disappearance of Darunavir and the rate of formation of this compound.

    • Determine the effect of Ritonavir on the metabolic conversion by comparing the rates in the presence and absence of the inhibitor.

Mandatory Visualizations

Signaling Pathway of Darunavir Metabolism

G cluster_0 Hepatocyte Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Substrate HydroxyDarunavir Hydroxy Darunavir Metabolite_out Excretion (Urine/Feces) HydroxyDarunavir->Metabolite_out CYP3A4->HydroxyDarunavir Metabolite Formation Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Darunavir_in Darunavir (Oral Administration) Darunavir_in->Darunavir

Figure 2: Signaling pathway of Darunavir metabolism and inhibition by Ritonavir.
Experimental Workflow for In Vitro Metabolism Study

G A 1. Reagent Preparation (Darunavir, HLMs, NADPH) B 2. Pre-incubation (37°C) (HLMs + Darunavir) A->B C 3. Reaction Initiation (Add NADPH) B->C D 4. Incubation (37°C) (Time Course: 0-60 min) C->D E 5. Reaction Termination (Add Ice-cold Acetonitrile) D->E F 6. Protein Precipitation (Vortex & Centrifuge) E->F G 7. Supernatant Transfer F->G H 8. LC-MS/MS Analysis (Quantification of Darunavir & this compound) G->H I 9. Data Analysis (Metabolic Rate Calculation) H->I

Figure 3: Experimental workflow for an in vitro Darunavir metabolism assay.

Conclusion

The metabolic conversion of Darunavir to this compound, primarily mediated by CYP3A4, is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The co-administration of Ritonavir effectively inhibits this pathway, leading to increased plasma concentrations of Darunavir. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate this and other drug metabolism pathways, contributing to the development of safer and more effective therapeutic strategies.

References

Potential Pharmacological Effects of Hydroxy Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of the hydroxylated metabolites of Darunavir (B192927), a potent second-generation HIV-1 protease inhibitor. Darunavir undergoes extensive oxidative metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several hydroxylated species. This document synthesizes the available data on the antiviral activity of these metabolites, details the experimental methodologies for their evaluation, and presents the core information in a structured format for researchers, scientists, and drug development professionals. The primary finding is that while Darunavir is a highly potent antiviral agent, its hydroxylated metabolites exhibit significantly reduced anti-HIV activity.

Introduction to Darunavir

Darunavir is a non-peptidic protease inhibitor (PI) that plays a crucial role in the management of HIV-1 infection.[1][2] It is designed to have a high affinity for the active site of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[1][3] By inhibiting this enzyme, Darunavir prevents the formation of mature, infectious virions.[1][3] A key structural feature of Darunavir is its ability to form robust interactions with the protease enzyme, including strains that have developed resistance to other PIs.[2]

Metabolism of Darunavir and Formation of Hydroxylated Metabolites

Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] The metabolism of Darunavir leads to the formation of several oxidative metabolites. The major metabolic pathways include:

  • Isobutyl aliphatic hydroxylation: This results in the formation of hydroxylated metabolites on the isobutyl group.

  • Aniline (B41778) aromatic hydroxylation: This pathway introduces a hydroxyl group onto the aniline ring.

  • Benzylic aromatic hydroxylation: A minor pathway that hydroxylates the benzylic position.

  • Alicyclic hydroxylation: Another minor pathway leading to hydroxylation on the alicyclic rings.

  • Carbamate hydrolysis: This is another major metabolic route.[6]

These metabolic processes result in various hydroxylated derivatives of Darunavir, which are collectively referred to as "Hydroxy Darunavir."

cluster_hydroxylation Hydroxylation (CYP3A4) Darunavir Darunavir M_aliphatic Aliphatic Hydroxylation Darunavir->M_aliphatic Major M_aromatic_aniline Aromatic Hydroxylation (Aniline) Darunavir->M_aromatic_aniline Major M_aromatic_benzylic Aromatic Hydroxylation (Benzylic) Darunavir->M_aromatic_benzylic Minor M_alicyclic Alicyclic Hydroxylation Darunavir->M_alicyclic Minor M_hydrolysis Carbamate Hydrolysis Darunavir->M_hydrolysis Major

Figure 1: Major metabolic pathways of Darunavir.

Pharmacological Effects of this compound

The primary pharmacological effect of interest for Darunavir and its metabolites is their antiviral activity against HIV-1. Available data consistently indicate that the hydroxylated metabolites of Darunavir possess significantly diminished anti-HIV potency compared to the parent compound.

Antiviral Activity

In vitro studies have demonstrated that at least three oxidative metabolites of Darunavir have been identified in humans, and all exhibited antiviral activity that was at least 90% less than that of the parent drug against wild-type HIV.[7] Another study confirmed that these metabolites showed activity that was at least 10-fold less than that of Darunavir.[1]

Table 1: Antiviral Activity of Hydroxylated Darunavir Metabolites

CompoundTargetActivity Compared to DarunavirReference
Oxidative MetabolitesWild-type HIV-1At least 90% less active[7]
Oxidative MetabolitesWild-type HIV-1At least 10-fold less active[1]

Due to this substantial reduction in antiviral potency, the hydroxylated metabolites of Darunavir are not considered to contribute significantly to the overall therapeutic efficacy of Darunavir treatment.

Experimental Protocols

The evaluation of the antiviral activity of Darunavir and its metabolites typically involves cell-based assays that quantify the inhibition of HIV-1 replication.

General Antiviral Activity Assay Protocol

A common method for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1 is the p24 antigen capture ELISA. This assay measures the amount of the viral core protein p24 produced in cell culture, which is a marker of viral replication.

Experimental Workflow:

  • Cell Culture: Human T-lymphoid cells (e.g., MT-2 or MT-4 cells) or peripheral blood mononuclear cells (PBMCs) are cultured in a suitable medium.

  • Compound Preparation: A series of dilutions of the test compound (e.g., a hydroxylated metabolite of Darunavir) are prepared.

  • Infection: The cultured cells are infected with a known amount of HIV-1.

  • Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures.

  • Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • p24 Antigen Quantification: After incubation, the cell culture supernatant is collected, and the concentration of p24 antigen is measured using a commercial ELISA kit.

  • Data Analysis: The percentage of p24 inhibition for each compound concentration is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding D Infection of Cells A->D B Compound Dilution E Addition of Compound B->E C Virus Preparation C->D D->E F Incubation E->F G p24 ELISA F->G H Data Analysis (EC50) G->H GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Substrate MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage ImmatureVirion Immature Non-infectious Virion Protease->ImmatureVirion Blocked by Darunavir Darunavir Darunavir / this compound Darunavir->Protease Inhibition Virion Mature Infectious Virion MatureProteins->Virion

References

Initial Characterization of Hydroxy Darunavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive initial characterization of Hydroxy Darunavir, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir is a cornerstone of highly active antiretroviral therapy (HAART) and is known for its high genetic barrier to resistance. Understanding the properties of its metabolites is crucial for a complete picture of its pharmacology, potential for drug-drug interactions, and overall therapeutic profile. This document outlines the metabolic pathway leading to this compound, its anticipated physicochemical properties, and expected pharmacological activity. Furthermore, it details relevant experimental protocols for its isolation and characterization based on established methodologies for Darunavir and its analogues.

Metabolic Pathway of Darunavir to this compound

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][2]. One of the principal metabolic routes is aliphatic hydroxylation, resulting in the formation of this compound, also identified as metabolite M23[3]. This oxidative transformation introduces a hydroxyl group onto the isobutyl moiety of the Darunavir molecule.

The metabolic conversion can be visualized through the following logical pathway:

Darunavir Darunavir CYP3A4 CYP3A4 (Liver Microsomes) Darunavir->CYP3A4 Substrate Hydroxy_Darunavir This compound (M23) CYP3A4->Hydroxy_Darunavir Aliphatic Hydroxylation

Figure 1: Metabolic conversion of Darunavir to this compound.

Physicochemical Properties

Based on its chemical structure, the following table summarizes the computed physicochemical properties of this compound. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
Molecular Formula C27H37N3O8S[3]
Molecular Weight 563.7 g/mol [3]
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[3]
XLogP3 1.5[3]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 11[3]
Rotatable Bond Count 11[3]

Pharmacological Activity

The introduction of a hydroxyl group during metabolism often alters the pharmacological activity of a parent drug. In the case of Darunavir, its oxidative metabolites have been shown to possess significantly reduced antiviral potency. It has been reported that all identified oxidative metabolites of Darunavir exhibit at least 90% less activity against wild-type HIV compared to the parent compound[4].

CompoundAntiviral Activity (relative to Darunavir)
Darunavir100%
This compound (and other oxidative metabolites)< 10%

This reduction in activity suggests that this compound is unlikely to contribute significantly to the overall antiretroviral efficacy of Darunavir therapy.

Experimental Protocols

The following section outlines detailed methodologies for the isolation and characterization of this compound, adapted from established protocols for Darunavir and its related compounds.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the generation of this compound from its parent compound using a common in vitro model.

cluster_0 Incubation cluster_1 Reaction Quenching & Extraction cluster_2 Analysis Darunavir Darunavir Solution HLM Human Liver Microsomes Darunavir->HLM Acetonitrile Add cold Acetonitrile HLM->Acetonitrile Incubate at 37°C NADPH NADPH (Cofactor) NADPH->HLM Buffer Phosphate (B84403) Buffer Buffer->HLM Centrifuge Centrifuge Acetonitrile->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Workflow for in vitro metabolism of Darunavir.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Substrate Addition: Add Darunavir (e.g., from a stock solution in methanol, final concentration 1-10 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation and Extraction: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

Isolation and Purification of this compound

This protocol outlines the separation of this compound from the metabolic reaction mixture using High-Performance Liquid Chromatography (HPLC).

Sample Reconstituted Metabolite Mixture HPLC Preparative RP-HPLC Sample->HPLC Fractionation Fraction Collection (UV Detection) HPLC->Fractionation Analysis Purity Analysis (Analytical HPLC) Fractionation->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool pure fractions Isolated_Metabolite Isolated Hydroxy Darunavir Lyophilization->Isolated_Metabolite

Figure 3: Workflow for the isolation of this compound.

Methodology:

  • Chromatographic System: Utilize a preparative reverse-phase HPLC system with a C18 column.

  • Mobile Phase: Employ a gradient elution using a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Injection and Elution: Inject the reconstituted sample from the in vitro metabolism experiment. Elute the metabolites using a suitable gradient program to achieve separation.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the expected mass of this compound.

  • Purity Assessment: Analyze the collected fractions using an analytical HPLC method to assess purity.

  • Lyophilization: Pool the pure fractions containing this compound and lyophilize to obtain the isolated metabolite as a solid.

Structural Characterization

The identity of the isolated this compound can be confirmed using spectroscopic techniques.

A. High-Resolution Mass Spectrometry (HRMS):

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Analysis: Infuse the isolated metabolite to obtain the accurate mass of the molecular ion. The measured mass should correspond to the calculated exact mass of this compound (C27H37N3O8S).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the isolated this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Spectra Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: The NMR spectra should be consistent with the structure of this compound, showing characteristic shifts for the protons and carbons, and correlations that confirm the position of the newly introduced hydroxyl group on the isobutyl moiety.

Conclusion

This compound (M23) is a primary metabolite of Darunavir formed via CYP3A4-mediated aliphatic hydroxylation. Based on available data for related metabolites, it is expected to have significantly lower anti-HIV activity than the parent drug. The experimental protocols outlined in this guide provide a framework for the in vitro generation, isolation, and structural characterization of this compound, enabling further detailed pharmacological and toxicological evaluation. A thorough understanding of Darunavir's metabolic fate is essential for optimizing its clinical use and for the development of future antiretroviral agents.

References

Hydroxy Darunavir: A Minor Contributor to the Overall Antiviral Efficacy of Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (B192927) is a potent second-generation protease inhibitor (PI) widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Administered with a pharmacokinetic enhancer like ritonavir (B1064) or cobicistat, darunavir effectively suppresses viral replication by inhibiting the HIV-1 protease enzyme, a critical component in the viral life cycle. Following administration, darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites, including hydroxy darunavir. This technical guide provides a comprehensive analysis of the contribution of this compound to the overall antiviral efficacy of its parent drug, darunavir. Through a detailed examination of its metabolic pathways, in vitro antiviral activity, and pharmacokinetic profile, this document demonstrates that while present in the systemic circulation, this compound is a minor contributor to the overall therapeutic effect of darunavir.

Metabolism of Darunavir to this compound

Darunavir undergoes extensive oxidative metabolism, and at least three major oxidative metabolites have been identified in humans. These metabolites are formed through carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation[1]. This compound is a product of these hydroxylation reactions. The metabolic conversion is primarily mediated by the CYP3A4 enzyme. The co-administration of a CYP3A4 inhibitor, such as ritonavir, significantly reduces the metabolism of darunavir, leading to increased plasma concentrations and a prolonged half-life of the parent drug[2].

Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Metabolism Hydroxy_Darunavir Hydroxy_Darunavir CYP3A4->Hydroxy_Darunavir Oxidative Metabolism Other_Metabolites Other_Metabolites CYP3A4->Other_Metabolites Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Metabolic Pathway of Darunavir

Antiviral Activity of this compound

A pivotal factor in determining the contribution of a metabolite to the overall efficacy of a drug is its intrinsic antiviral activity. Studies have shown that the oxidative metabolites of darunavir, including this compound, exhibit significantly reduced anti-HIV activity compared to the parent compound. In fact, it has been reported that these metabolites have at least 90% less activity against wild-type HIV than darunavir itself[3].

Data Presentation: Antiviral Activity
CompoundTargetParameterValueFold Change vs. DarunavirReference
Darunavir Wild-Type HIV-1 ProteaseKi1.58 ± 0.11 nM-[4]
Wild-Type HIV-1EC501-5 nM-[5]
This compound (and other oxidative metabolites) Wild-Type HIV-1Activity≥90% less than darunavir≥10-fold decrease[3]

Ki: Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a stronger inhibitor. EC50: 50% effective concentration, the concentration of a drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency.

Pharmacokinetics of Darunavir and this compound

The co-administration of darunavir with ritonavir is standard clinical practice. Ritonavir's inhibition of CYP3A4 significantly increases the bioavailability and plasma concentrations of darunavir, while reducing the formation of its metabolites[2]. This boosting effect is critical for maintaining therapeutic concentrations of darunavir and further diminishes the potential contribution of its less active metabolites. While specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, the focus on maintaining high concentrations of the parent drug underscores the minimal reliance on any potential activity from its metabolites.

Data Presentation: Pharmacokinetic Parameters of Darunavir (Boosted with Ritonavir)
ParameterValue
Bioavailability ~82% (with ritonavir)
Tmax (Time to Peak Plasma Concentration) 2.5 - 4 hours
Protein Binding ~95%
Terminal Elimination Half-life (t1/2) ~15 hours

Conclusion

Experimental Protocols

FRET-Based HIV-1 Protease Inhibition Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl, and 2% v/v DMF).

  • Test compounds (Darunavir, this compound) dissolved in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the recombinant HIV-1 protease.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL pair) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase over time.

  • The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control.

  • The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Add Buffer, Inhibitor, and Protease to Plate A->C B Prepare Reagents: - HIV-1 Protease - FRET Substrate - Assay Buffer B->C D Incubate (37°C, 15 min) C->D E Add FRET Substrate to Initiate Reaction D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Initial Reaction Velocities F->G H Determine % Inhibition G->H I Calculate IC50 and Ki H->I

FRET-Based HIV-1 Protease Inhibition Assay Workflow
LC-MS/MS Method for Quantification of Darunavir and this compound in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of darunavir and its hydroxy metabolite in human plasma.

Materials:

  • Human plasma (K2EDTA)

  • Darunavir and this compound analytical standards

  • Internal Standard (IS), e.g., a stable isotope-labeled darunavir (darunavir-d9)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution at a flow rate of 0.3 mL/min.

      • Injection volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for darunavir, this compound, and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of darunavir and this compound in the plasma samples from the calibration curve using a weighted linear regression.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification P1 Plasma Sample + IS P2 Protein Precipitation (ACN) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 L1 Injection into LC System P5->L1 L2 Chromatographic Separation L1->L2 L3 Mass Spectrometric Detection (MRM) L2->L3 Q1 Peak Integration L3->Q1 Q2 Calibration Curve Generation Q1->Q2 Q3 Concentration Calculation Q2->Q3

LC-MS/MS Quantification Workflow

References

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the off-target effects of Hydroxy Darunavir (B192927), a key metabolite of the potent HIV-1 protease inhibitor, Darunavir. Recognizing that the direct off-target profile of Hydroxy Darunavir is an emerging area of research, this document synthesizes information on the metabolism of Darunavir and the known off-target interactions of the parent compound. This approach provides a foundational understanding for future exploratory studies. The content herein is intended to equip researchers with the necessary data, experimental protocols, and conceptual frameworks to investigate the unintended molecular interactions of this important drug metabolite.

The Genesis of this compound: A Metabolic Overview

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5] The metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[6] The latter two pathways result in the formation of hydroxylated metabolites, collectively referred to in this guide as this compound. When Darunavir is co-administered with a low dose of ritonavir (B1064), a potent CYP3A4 inhibitor, its metabolism is significantly reduced, leading to an approximately 11-fold increase in plasma exposure of the parent drug.[5][6] This boosting strategy is crucial for its therapeutic efficacy but also alters the metabolite profile.

Understanding the generation of this compound is fundamental to appreciating its potential for off-target effects. The following diagram illustrates the primary metabolic pathways of Darunavir.

Darunavir Darunavir Pathway1 Carbamate Hydrolysis Darunavir->Pathway1 Pathway2 Isobutyl Aliphatic Hydroxylation Darunavir->Pathway2 Pathway3 Aniline Aromatic Hydroxylation Darunavir->Pathway3 Metabolites Metabolites Pathway1->Metabolites Hydroxy_Darunavir This compound Pathway2->Hydroxy_Darunavir Pathway3->Hydroxy_Darunavir CYP3A4 CYP3A4 CYP3A4->Darunavir Metabolizes

Figure 1: Metabolic Pathways of Darunavir.

Investigating Off-Target Interactions: Key Experimental Findings

While direct studies on the off-target effects of isolated this compound are limited, research into the parent compound, Darunavir, has revealed interactions with several host cellular pathways. These findings provide a strong basis for hypothesizing and testing the off-target activities of its metabolites.

Interaction with Nuclear Receptors: A Link to Metabolic Dysregulation

A significant off-target interaction of Darunavir involves nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ), which are critical regulators of lipid and cholesterol homeostasis.[7][8] This interaction is a plausible mechanism contributing to the dyslipidemia observed in some patients undergoing treatment with protease inhibitors.[6][9][10][11]

TargetAssay TypeDrugConcentrationResultReference
LXRα Cell-free TR-FRETDarunavir100 µM11.9% of max response to T0901317[7]
Cell-based reporter assayDarunavir-EC50 = 19.1 µM[7]
LXRβ Cell-free TR-FRETDarunavir100 µMSignificant interaction[7]
ERα Cell-free TR-FRETDarunavir100 µMNo significant interaction[7]

Table 1: Quantitative Data on Darunavir's Interaction with Nuclear Receptors

The following diagram illustrates the signaling pathway of LXR and the potential intervention by Darunavir.

cluster_0 Cell Nucleus LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on Target Genes LXR_RXR->LXRE Binds to Gene_Expression Target Gene Expression (e.g., SREBP-1c, ABCA1) LXRE->Gene_Expression Regulates Darunavir Darunavir Darunavir->LXR Binds to LBD (Off-target) Oxysterols Oxysterols (Endogenous Ligands) Oxysterols->LXR Activates

Figure 2: LXR Signaling Pathway and Darunavir Interaction.
Effects on Endothelial Cells and Cardiovascular Health

The long-term use of some protease inhibitors has been associated with an increased risk of cardiovascular disease.[12] In vitro studies on human coronary artery endothelial cells (HCAECs) have been employed to assess the direct effects of these drugs on vascular health. Compared to other protease inhibitors like lopinavir (B192967)/ritonavir, Darunavir (both with and without ritonavir boosting) has been shown to have minimal to no adverse effects on key markers of endothelial function, oxidative stress, and inflammation.[12][13][14]

ParameterCell LineTreatmentObservationReference
eNOS expression HCAECDRV or DRV/rUnaffected[12]
NO production HCAECDRV or DRV/rUnaffected[12]
Endothelin-1 (B181129) production HCAECDRV or DRV/rUnaffected[12]
Oxidative Stress HCAECDRV or DRV/rNo or mild induction[12]
Inflammation (p65/RelA-NFκB, IL-6, IL-8) HCAECDRV or DRV/rNo or mild induction[12]
Cell Integrity (sICAM, sVCAM) HCAECDRV or DRV/rNot or weakly altered[12]

Table 2: Summary of Darunavir's Effects on Human Coronary Artery Endothelial Cells

Impact on Adipocyte Differentiation and Metabolism

Lipodystrophy is a known side effect of some antiretroviral therapies. Studies using the 3T3-L1 adipocyte cell line have shown that Darunavir has minimal effects on adipocyte differentiation and metabolism, except at high concentrations (50 µM), where it was observed to decrease lipolysis, glucose uptake, and lactate (B86563) production.[15] Co-treatment with ritonavir did not exacerbate these effects.

Mitochondrial Toxicity Profile

Mitochondrial toxicity is a concern for several classes of antiretroviral drugs. However, in vitro studies on both human hepatoblastoma (Hep3B) cells and primary rat neurons have consistently shown that Darunavir does not induce mitochondrial dysfunction.[1][16][17][18] Unlike efavirenz (B1671121), Darunavir did not alter mitochondrial membrane potential or enhance superoxide (B77818) production in these cell types. This favorable mitochondrial safety profile is a key characteristic of Darunavir.[1][16][17]

Experimental Protocols for Off-Target Effect Assessment

This section provides an overview of the methodologies used in the cited studies to investigate the off-target effects of Darunavir. These protocols can be adapted for the specific investigation of this compound.

Nuclear Receptor Activation Assays

Objective: To determine if a compound binds to and activates nuclear receptors like LXR, ER, and GR.

  • Cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Assay:

    • Principle: Measures the direct binding of a ligand to the Ligand Binding Domain (LBD) of a nuclear receptor, promoting the recruitment of a co-activator peptide.

    • Reagents: Terbium-labeled anti-GST antibody, GST-tagged nuclear receptor LBD, fluorescein-labeled co-activator peptide.

    • Procedure: a. Incubate the nuclear receptor LBD with the test compound (e.g., this compound) at various concentrations. b. Add the anti-GST antibody and co-activator peptide. c. Measure the TR-FRET signal after an incubation period. An increased signal indicates ligand binding and co-activator recruitment.

  • Cell-based Reporter Assay:

    • Principle: Measures the transcriptional activity of a nuclear receptor in response to a ligand in a cellular context.

    • Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid expressing the full-length nuclear receptor and a reporter plasmid containing a luciferase gene under the control of response elements for that receptor.

    • Procedure: a. Transfect the cells with the appropriate plasmids. b. Treat the transfected cells with the test compound. c. Lyse the cells and measure luciferase activity. An increase in luminescence indicates receptor activation.

The workflow for these assays is depicted below.

cluster_0 Cell-free Assay (TR-FRET) cluster_1 Cell-based Assay (Reporter) TR_FRET_1 Incubate NR-LBD with this compound TR_FRET_2 Add Labeled Antibody & Co-activator Peptide TR_FRET_1->TR_FRET_2 TR_FRET_3 Measure TR-FRET Signal TR_FRET_2->TR_FRET_3 End End TR_FRET_3->End Direct Binding Data Reporter_1 Co-transfect Cells with NR and Reporter Plasmids Reporter_2 Treat Cells with This compound Reporter_1->Reporter_2 Reporter_3 Measure Luciferase Activity Reporter_2->Reporter_3 Reporter_3->End Transcriptional Activity Data Start Start Start->TR_FRET_1 Start->Reporter_1

Figure 3: Workflow for Nuclear Receptor Activation Assays.
Assessment of Endothelial Cell Function

Objective: To evaluate the effects of a compound on the health and function of endothelial cells.

  • Cell Culture: Human Coronary Artery Endothelial Cells (HCAECs) are cultured under standard conditions.

  • Treatments: Cells are treated with clinically relevant concentrations of the test compound for various durations (e.g., 24-72 hours).

  • Endpoints:

    • Vascular Function: Measure the expression of endothelial nitric oxide synthase (eNOS) by Western blotting and the production of nitric oxide (NO) and endothelin-1 using commercially available kits.

    • Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using fluorescent probes like dihydroethidium.

    • Inflammation: Measure the phosphorylation of key inflammatory mediators (e.g., p65/RelA-NFκB) by Western blotting and the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.

    • Cell Integrity: Quantify the release of soluble cell adhesion molecules (sICAM, sVCAM) into the culture medium by ELISA.

In Vitro Cardiotoxicity Assays

Objective: To assess the potential for a compound to cause damage to heart muscle cells.

  • Cell Models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a preferred model due to their human origin and ability to be cultured for extended periods.[19]

  • Assay Platforms:

    • ATP Bioluminescence Assay: Measures intracellular ATP levels as an indicator of cellular and mitochondrial integrity. A decrease in ATP suggests cytotoxicity.[20]

    • Metabolic Biomarker Profiling: Uses techniques like UPLC-HRMS to analyze changes in the metabolic profile of hiPSC-CMs after drug exposure to identify biomarkers of cardiotoxicity.[19]

    • Comprehensive in vitro Proarrhythmia Assay (CiPA): An integrated approach that evaluates drug effects on multiple cardiac ion channels, uses in silico modeling to predict effects on the cardiomyocyte action potential, and confirms these predictions using hiPSC-CMs.[21][22]

Conclusion and Future Directions

The existing body of research on Darunavir provides a valuable starting point for understanding the potential off-target effects of its hydroxylated metabolites. While Darunavir demonstrates a favorable safety profile concerning mitochondrial toxicity and endothelial cell dysfunction compared to other protease inhibitors, its interaction with nuclear receptors like LXR presents a clear, mechanistically plausible off-target effect that warrants further investigation for this compound.

Future exploratory studies should focus on:

  • Isolation and Profiling of this compound: Synthesizing or isolating the specific hydroxylated metabolites of Darunavir is a critical next step.

  • Direct Off-Target Screening: Subjecting the isolated metabolites to a broad panel of in vitro off-target screening assays, including but not limited to nuclear receptors, kinases, and ion channels.

  • Mechanistic Studies: For any identified off-target interactions, detailed mechanistic studies should be conducted to elucidate the signaling pathways involved and the functional consequences of these interactions.

  • In Vivo Correlation: Where possible, correlating in vitro findings with in vivo observations in animal models to understand the physiological relevance of the identified off-target effects.

By systematically applying the experimental frameworks outlined in this guide, the scientific community can build a comprehensive understanding of the off-target pharmacology of this compound, ultimately contributing to the safer and more effective use of this important antiretroviral agent.

References

Methodological & Application

Synthesis of Hydroxy Darunavir Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a Hydroxy Darunavir reference standard. Darunavir is a potent HIV-1 protease inhibitor, and its hydroxylated metabolite, this compound, is a critical reference standard for pharmacokinetic and metabolism studies. The synthesis outlined herein is a multi-step process commencing with the commercially available (S)-2-amino-3-methyl-1-butanol. The protocol details the protection of the amino and hydroxyl groups, coupling with a sulfonyl chloride, introduction of the core amino alcohol backbone, and final coupling with the bicyclic furan (B31954) moiety. This document provides comprehensive experimental procedures, characterization data, and visual workflows to guide researchers in the successful synthesis of this compound.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of new, infectious virions.[2] Understanding the metabolism of Darunavir is essential for optimizing its therapeutic use and assessing potential drug-drug interactions. In vivo, Darunavir is metabolized through several pathways, including hydroxylation of the isobutyl group.[3] The resulting metabolite, this compound, must be synthesized as a reference standard for accurate quantification in biological matrices during preclinical and clinical development.

This protocol outlines a proposed synthetic route to obtain this compound, based on established synthetic methodologies for Darunavir and its analogs.[4][5]

Signaling Pathway of Darunavir

Darunavir targets the HIV-1 protease, a key enzyme in the viral life cycle. The protease is responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV-1 Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature, Non-infectious Virions Immature, Non-infectious Virions HIV-1 Protease->Immature, Non-infectious Virions Darunavir Darunavir Darunavir->HIV-1 Protease Inhibition

Fig. 1: Mechanism of HIV-1 Protease Inhibition by Darunavir.

Synthetic Workflow

The synthesis of this compound is proposed to proceed through a multi-step sequence starting from (S)-2-amino-3-methyl-1-butanol. The workflow involves protection of the starting material, coupling with a nitro-activated sulfonyl chloride, reduction of the nitro group, coupling with the core aminodiol structure, and final installation of the bis-tetrahydrofuran (bis-THF) moiety.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_coupling1 Sulfonamide Formation cluster_core Core Structure Assembly cluster_final Final Steps Start (S)-2-amino-3-methyl-1-butanol Step1 Boc Protection Start->Step1 Intermediate1 Boc-(S)-2-amino-3-methyl-1-butanol Step1->Intermediate1 Step2 Coupling with 4-nitrobenzenesulfonyl chloride Intermediate1->Step2 Intermediate2 Boc-protected nitro-sulfonamide Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Intermediate3 Boc-protected amino-sulfonamide Step3->Intermediate3 Step4 Coupling with (2R,3S)-3-((tert-butoxycarbonyl)amino) -1,2-epoxy-4-phenylbutane Intermediate3->Step4 Intermediate4 Protected Darunavir Core Step4->Intermediate4 Step5 Boc Deprotection Intermediate4->Step5 Intermediate5 Amino-Darunavir Core Step5->Intermediate5 Step6 Coupling with Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Intermediate5->Step6 FinalProduct This compound Step6->FinalProduct

Fig. 2: Proposed Synthetic Workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl ((S)-1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-protected amino alcohol)

To a solution of (S)-2-amino-3-methyl-1-butanol (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic mixture of dioxane and water, is added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv) and a base such as sodium bicarbonate or triethylamine (B128534) (1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the Boc-protected amino alcohol.

ReagentMolar Eq.
(S)-2-amino-3-methyl-1-butanol1.0
Di-tert-butyl dicarbonate (Boc₂O)1.1
Sodium Bicarbonate1.5
Dichloromethane-

Expected Yield: >95%

Step 2: Synthesis of tert-butyl ((S)-1-((4-nitrophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The Boc-protected amino alcohol (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride (1.2 equiv).[2][6] The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

ReagentMolar Eq.
Boc-protected amino alcohol1.0
4-Nitrobenzenesulfonyl chloride1.2
Triethylamine1.5
Anhydrous Dichloromethane-

Expected Yield: 70-80%

Step 3: Synthesis of tert-butyl ((S)-1-((4-aminophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The nitro-sulfonamide (1.0 equiv) is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature for 2-4 hours.[7] The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give the amino-sulfonamide.

ReagentMolar Eq.
Boc-protected nitro-sulfonamide1.0
10% Palladium on Carboncatalytic
Hydrogen Gasexcess
Ethanol-

Expected Yield: >90%

Step 4: Synthesis of the Protected Darunavir Core

The amino-sulfonamide from Step 3 (1.0 equiv) and (2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1.1 equiv) are dissolved in isopropanol (B130326) or ethanol. The reaction mixture is heated to reflux for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

ReagentMolar Eq.
Boc-protected amino-sulfonamide1.0
(2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane1.1
Isopropanol-

Expected Yield: 60-70%

Step 5: Boc Deprotection

The fully protected intermediate from Step 4 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours.[8] The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA. The crude product is used in the next step without further purification.

ReagentMolar Eq.
Protected Darunavir Core1.0
Trifluoroacetic Acid (TFA)-
Dichloromethane (DCM)-

Expected Yield: Quantitative

Step 6: Synthesis of this compound

The deprotected amine from Step 5 (1.0 equiv) is dissolved in anhydrous DCM. Triethylamine (2.0 equiv) is added, followed by the addition of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-succinimidyl-carbonate (1.1 equiv).[9] The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by preparative HPLC to yield this compound.

ReagentMolar Eq.
Amino-Darunavir Core1.0
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-succinimidyl-carbonate1.1
Triethylamine2.0
Anhydrous Dichloromethane-

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Boc Protection(S)-2-amino-3-methyl-1-butanolBoc₂O, NaHCO₃Boc-protected amino alcohol>95
2SulfonylationBoc-protected amino alcohol4-Nitrobenzenesulfonyl chloride, Et₃NBoc-protected nitro-sulfonamide70-80
3Nitro ReductionBoc-protected nitro-sulfonamideH₂, Pd/CBoc-protected amino-sulfonamide>90
4Epoxide OpeningBoc-protected amino-sulfonamideBoc-protected epoxideProtected Darunavir Core60-70
5Boc DeprotectionProtected Darunavir CoreTFAAmino-Darunavir CoreQuantitative
6Final CouplingAmino-Darunavir CoreActivated bis-THFThis compound50-60

Table 2: Characterization Data for Darunavir (as a reference)

AnalysisData
¹H NMR (CDCl₃, 500 MHz) δ (ppm)7.77-7.73 (m, 2H), 7.31-7.13 (m, 7H), 4.98 (d, 1H), 3.76-3.67 (m, 2H), 3.48 (d, 1H), 3.25 (dd, 1H), 3.01-2.80 (m, 4H), 2.69 (dd, 1H), 1.63-1.47 (m, 1H), 1.40 (s, 9H), 0.79 (dd, 6H).[4]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)171.2, 156.1, 150.4, 137.9, 129.5, 128.6, 128.5, 126.5, 118.8, 80.2, 72.8, 69.8, 58.5, 55.2, 53.6, 45.4, 38.0, 28.4, 27.2, 20.2, 20.0.
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₂₇H₃₇N₃O₇S: 548.24; found 548.2.[10]
HPLC Purity >99%[4]

Note: The characterization data for the final this compound product should be acquired and compared to the expected structure.

Conclusion

The provided application notes and protocols describe a comprehensive and plausible synthetic route for the preparation of a this compound reference standard. By following these detailed procedures, researchers in drug development and related fields can reliably synthesize this critical metabolite for use in various analytical and metabolic studies. The successful synthesis and characterization of this compound will facilitate a deeper understanding of the pharmacokinetic profile of Darunavir, contributing to its safe and effective use in the treatment of HIV-1 infection.

References

Application Notes and Protocols for the Isolation and Purification of Hydroxy Darunavir from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of Hydroxy Darunavir (B192927), a primary metabolite of the antiretroviral drug Darunavir, from biological samples, primarily human plasma. The described methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites, including Hydroxy Darunavir.[1][2] The accurate quantification of this compound in biological matrices is crucial for understanding the overall metabolic profile and pharmacokinetic properties of Darunavir. This document outlines validated methods for the extraction and purification of this compound from plasma, followed by its quantification using high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Metabolic Pathway of Darunavir to this compound

Darunavir undergoes oxidative metabolism, with hydroxylation being a major biotransformation pathway. The conversion of Darunavir to this compound is primarily mediated by the CYP3A4 enzyme in the liver. This process involves the addition of a hydroxyl group to the darunavir molecule.

Darunavir_Metabolism Darunavir Darunavir HydroxyDarunavir This compound Darunavir->HydroxyDarunavir Hydroxylation CYP3A4 CYP3A4 Enzyme (Liver Microsomes) CYP3A4->Darunavir

Caption: Metabolic conversion of Darunavir to this compound.

Experimental Protocols

The isolation and purification of this compound from biological samples typically involve three main steps: sample pre-treatment, extraction, and chromatographic analysis. Three common extraction techniques are detailed below: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method for sample clean-up and concentration.

a. Materials:

  • SPE cartridges (e.g., Oasis HLB, C18)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Internal Standard (IS) solution (e.g., deuterated Darunavir)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

b. Protocol:

  • Sample Pre-treatment: To 50 µL of human plasma, add the internal standard.[3]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids.

a. Materials:

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporation system

b. Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard.

  • Extraction: Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS AddSolvent Add MTBE Vortex Vortex & Centrifuge AddSolvent->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protein Precipitation (PP) Protocol

PP is a simpler and faster method for sample clean-up, although it may be less selective than SPE or LLE.

a. Materials:

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

b. Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Collection: Transfer the supernatant to a clean tube for direct injection or further processing (evaporation and reconstitution).

PP_Workflow cluster_sample_prep Sample Preparation cluster_pp Protein Precipitation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS AddSolvent Add Acetonitrile Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis UPLC-MS/MS Analysis Collect->Analysis

Caption: Protein Precipitation (PP) workflow.

UPLC-MS/MS Analysis

Following extraction, the samples are analyzed by UPLC-MS/MS for the quantification of this compound.

a. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: 10 mM Ammonium formate, pH 4.0[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 40°C

b. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.

Data Presentation

The following tables summarize typical quantitative data obtained from validated methods for Darunavir, which can be considered indicative for this compound analysis.

Table 1: Extraction Recovery

Extraction MethodAnalyteRecovery (%)Reference
Solid-Phase ExtractionDarunavir97.73 - 102.30[3]
Liquid-Liquid ExtractionDarunavir~80[5]
Protein PrecipitationDarunavir78.36 ± 2.59[6]

Table 2: UPLC-MS/MS Method Validation Parameters for Darunavir

ParameterValueReference
Linearity Range5.0–5000 ng/mL[3]
LLOQ5.0 ng/mL[3]
Intra-day Precision (%CV)0.8 - 7.3[3]
Inter-day Precision (%CV)0.8 - 7.3[3]
Accuracy (%)91.3 - 104.4[3]

Conclusion

The protocols described provide robust and reliable methods for the isolation, purification, and quantification of this compound from biological samples. The choice of extraction method will depend on the specific requirements of the study, including sample volume, required selectivity, and throughput. Solid-phase extraction generally offers the cleanest extracts, while protein precipitation is the fastest method. All methods, when coupled with UPLC-MS/MS, provide the necessary sensitivity and specificity for accurate pharmacokinetic and clinical studies.

References

Application Notes & Protocols for the Quantification of Hydroxy Darunavir in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir (B192927) is a potent protease inhibitor used in the treatment of HIV infection. It is primarily metabolized by the cytochrome P450 3A (CYP3A) isoenzymes, leading to the formation of several oxidized metabolites, including Hydroxy Darunavir.[1][2] Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions.

These application notes provide a detailed overview of the analytical methods for the quantification of this compound in human plasma, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique for this purpose due to its high sensitivity and selectivity.[3][4][5][6]

Analytical Method Overview: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a robust and sensitive platform for the simultaneous quantification of Darunavir and its metabolites.[7] The general workflow for this method is outlined below.

UPLC-MS/MS_Workflow Plasma_Sample Plasma Sample Collection (K2EDTA) Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Plasma_Sample->Sample_Preparation UPLC_Separation UPLC Separation (C18 Column) Sample_Preparation->UPLC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: General workflow for the quantification of this compound in plasma by UPLC-MS/MS.

Experimental Protocols

Sample Preparation: Protein Precipitation (PP)

This protocol is a common, simple, and rapid method for extracting analytes from plasma.[8][9]

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Darunavir-d9 or a suitable analogue)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix the sample for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase.

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the UPLC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[7]

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (B129727), HPLC grade

  • Deionized water

  • 0.1% Formic acid in water

  • Internal Standard (IS) solution

  • Vacuum manifold

Protocol:

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • To 50 µL of plasma, add 50 µL of the Internal Standard solution and vortex.

  • Add 100 µL of 0.1% formic acid to the plasma sample and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

Sample_Preparation_Workflow cluster_PP Protein Precipitation cluster_SPE Solid-Phase Extraction PP_Start Plasma + IS Add_ACN Add Acetonitrile PP_Start->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate_Reconstitute_PP Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute_PP Inject_LCMS Inject into LC-MS/MS Evaporate_Reconstitute_PP->Inject_LCMS SPE_Start Plasma + IS + Acid Load_SPE Load on SPE Cartridge SPE_Start->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Analytes Wash_SPE->Elute_SPE Evaporate_Reconstitute_SPE Evaporate & Reconstitute Elute_SPE->Evaporate_Reconstitute_SPE Evaporate_Reconstitute_SPE->Inject_LCMS

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

UPLC Conditions:

Parameter Setting
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[7]
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Formate, pH 4.0[4][7]
Mobile Phase B Acetonitrile or Methanol[4][7]
Flow Rate 0.3 - 0.6 mL/min[4][7]
Column Temperature 35 - 40°C
Injection Volume 5 µL

| Gradient | A gradient elution is typically used to separate the parent drug from its metabolites. An example gradient is provided in the table below. |

Example Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.0 10 90
2.5 10 90
2.6 95 5

| 3.5 | 95 | 5 |

MS/MS Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions: The following table provides suggested MRM transitions for Darunavir and a potential this compound metabolite. These should be confirmed and optimized on the specific mass spectrometer being used. The information for this compound is based on metabolites identified in rat serum and may require adjustment for human plasma analysis.[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darunavir548.2392.3Optimized for instrument
This compound564.2408.3Optimized for instrument
Darunavir-d9 (IS)557.2401.3Optimized for instrument

Method Validation and Quantitative Data

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Darunavir 5 - 5000 > 0.99[7]

| this compound | To be determined (expected to be lower than Darunavir) | > 0.99 |

Table 2: Precision and Accuracy

Analyte QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Darunavir LQC < 15% < 15% ± 15%
MQC < 15% < 15% ± 15%
HQC < 15% < 15% ± 15%
This compound LQC < 15% < 15% ± 15%
MQC < 15% < 15% ± 15%
HQC < 15% < 15% ± 15%

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Table 3: Recovery and Matrix Effect

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
Darunavir LQC Consistent and reproducible Minimal
HQC Consistent and reproducible Minimal
This compound LQC Consistent and reproducible Minimal

| | HQC | Consistent and reproducible | Minimal |

Data Analysis and Reporting

  • Quantification: The concentration of this compound in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

  • Software: Instrument-specific software is used for data acquisition and processing.

  • Reporting: Results should be reported with appropriate units (e.g., ng/mL) and should include information on the validation of the method.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Proper method development and validation are essential to ensure the accuracy and precision of the results. The provided protocols and parameters serve as a starting point and should be optimized for the specific laboratory instrumentation and application.

References

Application Note: A Validated LC-MS/MS Protocol for the Separation and Quantification of Darunavir and its Hydroxylated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the antiretroviral drug Darunavir and its primary oxidative metabolite, Hydroxy Darunavir, in human plasma. The protocol is designed for high-throughput analysis in research and clinical settings, providing accurate and precise quantification crucial for pharmacokinetic studies and therapeutic drug monitoring. The methodology encompasses sample preparation from a plasma matrix, optimized chromatographic separation, and specific mass spectrometric detection.

Introduction

Darunavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is primarily metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver through oxidative pathways.[1] The main metabolic routes include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[2][3] The resulting hydroxylated metabolites, collectively referred to as this compound, are key analytes in understanding the drug's metabolic fate and potential drug-drug interactions. This document provides a detailed protocol for the effective separation and quantification of both the parent drug and its hydroxylated metabolite using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Darunavir, compiled from various validated methods.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Retention Time (min)Precision (% CV)Accuracy (%)Reference
Darunavir 5.0–50005.0~1.0-2.5< 1593.70 to 103.00[4]
20.10–3501.2320.20~1.0-2.0< 15Within ±15%[5]
10.00–2000.0010.001.35< 1598.33-102.40%
150.00-15000.00150.00Not Specified< 5.0Not Specified
25-10,00025Not Specified5.1-9.8-3.3 to +5.1

Experimental Protocols

This section outlines the detailed methodology for the sample preparation, chromatography, and mass spectrometry for the analysis of Darunavir and this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Darunavir and its metabolites from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Darunavir-d9).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: A reversed-phase C18 column is recommended for good separation. (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[4]

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Elution:

Time (min)Flow Rate (mL/min)% A% B
0.00.4955
0.50.4955
2.50.4595
3.50.4595
3.60.4955
5.00.4955

Injection Volume: 5 µL

Column Temperature: 40°C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darunavir 548.2392.225
This compound 564.2408.225
Darunavir-d9 (IS) 557.3401.325

Note: The MRM transition for this compound is proposed based on the addition of one oxygen atom (+16 Da) to the parent and major fragment ion of Darunavir. Optimization of the collision energy is recommended.

Visualizations

experimental_workflow sample Plasma Sample Collection preparation Sample Preparation (Protein Precipitation) sample->preparation lc_separation LC Separation (Reversed-Phase C18) preparation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results (Concentration Data) data_analysis->results

Caption: Experimental workflow for LC-MS/MS analysis.

logical_relationship parent_drug Darunavir metabolism Metabolism (CYP3A4 Oxidation) parent_drug->metabolism analysis LC-MS/MS Analysis parent_drug->analysis metabolite This compound metabolism->metabolite metabolite->analysis quantification Pharmacokinetic & Therapeutic Monitoring analysis->quantification

Caption: Analytical strategy for Darunavir and its metabolite.

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Hydroxy Darunavir in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (B192927) is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system.[2] One of the metabolic pathways is hydroxylation, leading to the formation of Hydroxy Darunavir. The quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug-drug interaction studies.

This document provides a detailed protocol for a sensitive and selective bioanalytical method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is intended to be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4][5][6][7]

Materials and Reagents

Material/ReagentSupplierGrade
This compound Reference StandardMedchemExpress, Santa Cruz Biotechnology, or SynThink>98% purity
Darunavir-d9 (Internal Standard)Commercially Available>98% purity, >99% isotopic purity
Acetonitrile (B52724)Fisher ScientificHPLC or LC-MS grade
Methanol (B129727)Fisher ScientificHPLC or LC-MS grade
Formic AcidSigma-AldrichLC-MS grade
Ammonium FormateSigma-AldrichAnalytical grade
WaterMilli-Q® systemUltrapure (18.2 MΩ·cm)
Human Plasma (K2EDTA)Reputable Bio-supplierAnalytical grade

Experimental Protocols

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized as part of method development.

ParameterRecommended Condition
Liquid Chromatography
HPLC SystemWaters Acquity UPLC or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerWaters Xevo TQ-S or equivalent triple quadrupole MS
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/Hr
Cone Gas Flow150 L/Hr
Collision GasArgon
MRM Transitions
This compoundPrecursor Ion (m/z): 564.2, Product Ion: To be determined
Darunavir-d9 (IS)Precursor Ion (m/z): 557.3, Product Ion: 399.2

Note on MRM Transition for this compound: The precursor ion for this compound is derived from its molecular weight of 563.67 g/mol .[3][4] The product ion needs to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. A common fragment for Darunavir is m/z 392.0, so a similar fragmentation pattern can be expected.[8]

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound and Darunavir-d9 (Internal Standard, IS) into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark.

Working Solutions:

  • Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working solution of the IS (Darunavir-d9) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for blank, calibration standards, quality control samples, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (human plasma) into the labeled tubes.

  • For calibration and QC samples, spike 5 µL of the respective working solutions. For blank samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Add 150 µL of acetonitrile to all tubes to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The bioanalytical method should be fully validated according to the ICH M10 guidelines. The following parameters must be assessed:

  • Selectivity and Specificity: Analyze at least six different batches of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentrations covering the expected range. The curve should be fitted with a linear, weighted (1/x²) regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The intra-day and inter-day precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (%RE) should be within ±15% (±20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in neat solution at low and high QC concentrations.

  • Recovery: The extraction recovery of the analyte and IS should be determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

  • Stability: The stability of this compound in human plasma must be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters
ParameterThis compoundDarunavir-d9 (IS)
Precursor Ion (m/z)564.2557.3
Product Ion (m/z)TBD399.2
Cone Voltage (V)TBD40
Collision Energy (eV)TBD25

TBD: To Be Determined during method development.

Table 2: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
This compound1 - 1000y = mx + c>0.991/x²
Table 3: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1<20%±20%<20%±20%
Low QC3<15%±15%<15%±15%
Mid QC100<15%±15%<15%±15%
High QC800<15%±15%<15%±15%
Table 4: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
Low QC3>85%<15%85-115%<15%
High QC800>85%<15%85-115%<15%
Table 5: Stability
Stability ConditionQC LevelMean Stability (% of Nominal)
Bench-top (4 hours, RT)Low QC85-115%
High QC85-115%
Freeze-Thaw (3 cycles)Low QC85-115%
High QC85-115%
Long-term (30 days, -80°C)Low QC85-115%
High QC85-115%

Visualizations

Darunavir_Metabolism Darunavir Darunavir CYP3A4 CYP3A4 (Liver Microsomes) Darunavir->CYP3A4 HydroxyDarunavir This compound CYP3A4->HydroxyDarunavir Hydroxylation

Caption: Metabolic pathway of Darunavir to this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Spiking Spike with IS (Darunavir-d9) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the bioanalysis of this compound.

References

Application Notes and Protocols for Utilizing Hydroxy Darunavir in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (B192927), a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites, including hydroxylated forms collectively referred to as Hydroxy Darunavir.[1][2] Given that metabolites can sometimes be pharmacologically active or contribute to drug-drug interactions (DDIs), it is crucial to evaluate the DDI potential of this compound.

These application notes provide detailed protocols for in vitro studies designed to assess the potential of this compound to inhibit key drug-metabolizing enzymes and to interact with clinically relevant drug transporters. Following these guidelines will help researchers and drug development professionals to characterize the DDI profile of this significant metabolite in accordance with regulatory expectations.[3][4][5][6][7]

Metabolic Pathway of Darunavir to this compound

Darunavir undergoes extensive metabolism primarily mediated by CYP3A enzymes.[1][8][9][10] The formation of this compound occurs through oxidative metabolic pathways.[2] The major routes leading to hydroxylated metabolites are:

The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.

Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Hydroxy_Darunavir Hydroxy_Darunavir CYP3A4->Hydroxy_Darunavir Oxidation (Hydroxylation)

Caption: Simplified metabolic pathway of Darunavir.

In Vitro Cytochrome P450 (CYP) Inhibition Studies

The following protocols are designed to evaluate the inhibitory potential of this compound on major human CYP isoforms in accordance with regulatory guidelines.[3][4][5][6][7]

Experimental Workflow for CYP Inhibition Assay

The general workflow for assessing the inhibitory effect of this compound on CYP enzymes is depicted below.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_HLM Prepare Human Liver Microsomes (HLM) Incubate Incubate HLM, Hydroxy Darunavir, and Substrate with NADPH Prep_HLM->Incubate Prep_HD Prepare Hydroxy Darunavir Solutions Prep_HD->Incubate Prep_Sub Prepare CYP Probe Substrates Prep_Sub->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis of Metabolite Formation Quench->LCMS IC50 Calculate IC50 Values LCMS->IC50 Ki Determine Ki (if necessary) IC50->Ki

Caption: Workflow for in vitro CYP inhibition assay.
Protocol for Reversible CYP Inhibition (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

Materials:

  • This compound (Test Article)

  • Pooled Human Liver Microsomes (HLMs)

  • CYP Probe Substrates and their Metabolites (See Table 1)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Positive Control Inhibitors (See Table 1)

  • Acetonitrile (B52724) or Methanol (for quenching)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound, CYP probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO, Methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%).

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, HLM (final protein concentration typically 0.1-0.5 mg/mL), and varying concentrations of this compound or a positive control inhibitor.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol), which may contain an internal standard for LC-MS/MS analysis.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to another plate for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation: CYP Inhibition

Table 1: Hypothetical IC50 Values for this compound against Major CYP Isoforms

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control InhibitorHypothetical IC50 of this compound (µM)
CYP1A2PhenacetinAcetaminophenFurafylline> 50
CYP2B6BupropionHydroxybupropionTiclopidine> 50
CYP2C8AmodiaquineN-desethylamodiaquineGemfibrozil25.3
CYP2C9Diclofenac4'-HydroxydiclofenacSulfaphenazole> 50
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoinTiclopidine42.1
CYP2D6DextromethorphanDextrorphanQuinidine> 50
CYP3A4Midazolam1'-HydroxymidazolamKetoconazole15.8

Note: The IC50 values presented are for illustrative purposes only and are not based on actual experimental data for this compound.

In Vitro Drug Transporter Interaction Studies

These protocols are designed to assess whether this compound is a substrate or an inhibitor of key uptake and efflux drug transporters. Darunavir itself has been shown to be a substrate for transporters such as P-glycoprotein (P-gp).[11]

Experimental Workflow for Transporter Interaction Assays

The workflow for determining the interaction of this compound with drug transporters is outlined below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Interpretation Prep_Cells Culture Transporter- Expressing Cells Incubate Incubate Cells with Test Compound Prep_Cells->Incubate Prep_HD Prepare Hydroxy Darunavir Solutions Prep_HD->Incubate Prep_Sub Prepare Probe Substrates Prep_Sub->Incubate Lyse_Cells Lyse Cells and Collect Supernatant Incubate->Lyse_Cells LCMS LC-MS/MS Analysis Lyse_Cells->LCMS Substrate_Assess Substrate Assessment (Efflux/Uptake Ratio) LCMS->Substrate_Assess Inhibitor_Assess Inhibitor Assessment (IC50) LCMS->Inhibitor_Assess

Caption: Workflow for in vitro transporter interaction assays.
Protocol for Transporter Substrate Assessment

Objective: To determine if this compound is a substrate of key uptake or efflux transporters.

Materials:

  • Transporter-expressing cell lines (e.g., MDCKII-MDR1 for P-gp, HEK293-OATP1B1) and the corresponding parental cell line.

  • This compound

  • Known substrates and inhibitors of the transporter of interest (See Table 2)

  • Cell culture reagents

  • Transwell plates (for efflux transporters) or standard plates (for uptake transporters)

  • Scintillation counter or LC-MS/MS system

Procedure for Efflux Transporters (e.g., P-gp):

  • Cell Seeding: Seed transporter-expressing cells (e.g., Caco-2, MDCKII-MDR1) on Transwell inserts and culture until a confluent monolayer is formed.

  • Transport Experiment:

    • Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell plate.

    • At specified time points, collect samples from the opposite chamber.

    • Quantify the concentration of this compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions.

    • Calculate the efflux ratio (Papp, B-to-A / Papp, A-to-B). An efflux ratio significantly greater than 2 suggests that this compound is a substrate of the efflux transporter.

    • The experiment can be repeated in the presence of a known inhibitor of the transporter to confirm the interaction.

Procedure for Uptake Transporters (e.g., OATP1B1):

  • Cell Seeding: Seed transporter-expressing cells (e.g., HEK293-OATP1B1) and parental cells in a multi-well plate.

  • Uptake Experiment:

    • Incubate the cells with this compound at 37°C for a short period (e.g., 2-5 minutes).

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of this compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the uptake rate in both the transporter-expressing and parental cell lines.

    • An uptake rate in the transporter-expressing cells that is significantly higher (e.g., >2-fold) than in the parental cells indicates that this compound is a substrate.

Protocol for Transporter Inhibition Assessment

Objective: To determine the IC50 of this compound for the inhibition of key drug transporters.

Procedure:

  • Follow the procedures for the substrate assessment, but instead of using this compound as the substrate, use a known probe substrate for the transporter of interest.

  • Co-incubate the probe substrate with varying concentrations of this compound.

  • Measure the transport of the probe substrate.

  • Calculate the percentage of inhibition of the probe substrate's transport at each concentration of this compound.

  • Determine the IC50 value as described for the CYP inhibition assay.

Data Presentation: Transporter Interactions

Table 2: Hypothetical Interaction of this compound with Key Drug Transporters

TransporterCell SystemProbe SubstrateKnown InhibitorThis compound as Substrate? (Efflux/Uptake Ratio)Hypothetical IC50 of this compound (µM)
P-gp (MDR1)Caco-2 / MDCKII-MDR1DigoxinVerapamilYes (Efflux Ratio = 4.5)18.7
BCRPMDCKII-BCRPPrazosinKo143No (Efflux Ratio = 1.2)> 50
OATP1B1HEK293-OATP1B1Estradiol-17β-glucuronideRifampinNo (Uptake Ratio = 1.1)35.2
OATP1B3HEK293-OATP1B3Cholecystokinin-8RifampinNo (Uptake Ratio = 0.9)> 50
OAT1HEK293-OAT1Para-aminohippurateProbenecidNo (Uptake Ratio = 1.3)> 50
OAT3HEK293-OAT3Estrone-3-sulfateProbenecidNo (Uptake Ratio = 1.5)45.6
OCT2HEK293-OCT2MetforminCimetidineNo (Uptake Ratio = 1.0)> 50

Note: The data presented are for illustrative purposes only and are not based on actual experimental data for this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the drug-drug interaction potential of this compound. By systematically assessing its inhibitory effects on major CYP enzymes and its interactions with key drug transporters, researchers can generate crucial data to inform clinical DDI study design and to ensure the safe and effective use of Darunavir-containing therapeutic regimens. The lack of publicly available DDI data for this compound underscores the importance of conducting these studies to fully characterize its pharmacokinetic and safety profile.

References

Application Notes and Protocols for Determining Hydroxy Darunavir Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir is a potent second-generation HIV-1 protease inhibitor, critical in highly active antiretroviral therapy (HAART). Its mechanism of action involves binding to the active site of the HIV-1 protease, preventing the cleavage of viral Gag-Pol polyproteins and thus inhibiting the maturation of infectious virions.[1][2][3] The unique chemical structure of Darunavir allows for strong interactions with the protease, making it effective against both wild-type and multi-drug resistant HIV strains.[3][4]

Upon administration, Darunavir is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A.[5][6] This metabolism leads to the formation of several oxidative metabolites, collectively referred to as Hydroxy Darunavir. These metabolites are formed through processes such as isobutyl aliphatic hydroxylation and aniline (B41778) aromatic hydroxylation.[5][7] It is crucial to characterize the antiviral activity and potential cytotoxicity of these metabolites to fully understand the pharmacological profile of Darunavir. Studies have shown that the oxidative metabolites of Darunavir exhibit at least 90% less antiviral activity against wild-type HIV compared to the parent compound.[8]

These application notes provide detailed protocols for cell-based assays to determine the antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action of Darunavir

Darunavir functions by directly inhibiting the enzymatic activity of HIV-1 protease. This viral enzyme is essential for the HIV life cycle, as it cleaves newly synthesized polyproteins into their functional protein components. By competitively inhibiting the active site of the protease, Darunavir prevents the maturation of viral particles, rendering them non-infectious.[1][2]

HIV_Lifecycle_Darunavir_MOA cluster_cell Host Cell cluster_inhibition Inhibition HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA (Provirus) Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage by HIV-1 Protease New_Virion New Immature Virion Mature_Proteins->New_Virion Assembly Mature_Virion Mature Infectious Virion New_Virion->Mature_Virion Maturation Darunavir Darunavir HIV_Protease HIV-1 Protease Darunavir->HIV_Protease Inhibits p24_ELISA_Workflow start Start seed_cells Seed susceptible cells (e.g., MT-4) in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound infect_cells Infect cells with a known titer of HIV-1 add_compound->infect_cells incubate Incubate for 4-7 days at 37°C infect_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Perform p24 Antigen Capture ELISA collect_supernatant->elisa read_plate Read absorbance at 450 nm elisa->read_plate analyze Calculate % inhibition and determine EC50 read_plate->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed cells (e.g., Vero, 293T, MT-4) in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 48-72 hours at 37°C add_compound->incubate add_mtt Add MTT solution (0.5 mg/mL final conc.) to each well incubate->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % cytotoxicity and determine CC50 read_plate->analyze end End analyze->end

References

protocol for studying the metabolism of Darunavir to Hydroxy Darunavir in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (B192927) is a potent protease inhibitor used in the treatment of HIV infection.[1] Understanding the metabolic fate of Darunavir is crucial for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions. The primary metabolic pathway for Darunavir is oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of hydroxylated metabolites.[1][2][3][4][5] This application note provides a detailed protocol for studying the in vitro metabolism of Darunavir to its hydroxylated metabolite, Hydroxy Darunavir, using human liver microsomes (HLMs). HLMs are a valuable in vitro tool as they are enriched with major drug-metabolizing enzymes, including CYPs.[6]

This protocol outlines the experimental workflow, from incubation to quantitative analysis, and provides a framework for determining key kinetic parameters of Darunavir metabolism. The accompanying data presentation and visualizations are designed to facilitate a clear understanding of the methodology and potential results.

Metabolic Pathway of Darunavir to this compound

The biotransformation of Darunavir to this compound is primarily an oxidative reaction catalyzed by the CYP3A4 enzyme. This process involves the addition of a hydroxyl group to the Darunavir molecule.

Darunavir_Metabolism Darunavir Darunavir Hydroxy_Darunavir This compound Darunavir->Hydroxy_Darunavir Hydroxylation CYP3A4 CYP3A4 (in Human Liver Microsomes) CYP3A4->Darunavir NADP NADP⁺ + H₂O CYP3A4->NADP NADPH NADPH + O₂ NADPH->CYP3A4

Figure 1: Metabolic pathway of Darunavir to this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro metabolism study of Darunavir.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, NADPH, Microsomes, Darunavir) Incubation Incubate at 37°C (Darunavir + Microsomes + NADPH) Reagent_Prep->Incubation Time_Points Collect Samples at Multiple Time Points Incubation->Time_Points Termination Terminate Reaction (e.g., Acetonitrile) Time_Points->Termination Sample_Prep Sample Preparation (Centrifugation, Supernatant Transfer) Termination->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Quantification of Darunavir and this compound) Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Calculate Kinetic Parameters) LC_MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for the in vitro metabolism assay.

Experimental Protocol

This protocol is designed for the determination of the kinetic parameters of Darunavir metabolism in human liver microsomes.

1. Materials and Reagents

  • Darunavir (analytical standard)

  • This compound (analytical standard, if available)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., a structurally similar, stable compound not present in the matrix)

  • Ultrapure Water

2. Preparation of Solutions

  • Darunavir Stock Solution (10 mM): Dissolve an appropriate amount of Darunavir in a minimal amount of DMSO, then bring to the final volume with methanol (B129727) or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Darunavir stock solution in the incubation buffer to achieve final concentrations ranging from approximately 0.1 to 20 µM. The final DMSO concentration in the incubation should be less than 0.5%.

  • HLM Suspension: Thaw the pooled HLMs on ice and dilute with cold phosphate buffer to achieve a final protein concentration of 0.25 mg/mL in the incubation mixture.[7]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure

  • Pre-warm a shaking water bath to 37°C.

  • In microcentrifuge tubes, add the appropriate volume of phosphate buffer, MgCl₂, and HLM suspension.

  • Add the Darunavir working solution to each tube to initiate the pre-incubation.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking.[7] For time-course experiments, collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Include control incubations:

    • Negative control (without NADPH) to assess non-enzymatic degradation.

    • Blank control (without Darunavir) to check for interfering peaks.

4. Sample Preparation for LC-MS/MS Analysis

  • Vortex the terminated reaction mixtures vigorously.

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

The quantification of Darunavir and this compound can be achieved using a validated LC-MS/MS method.[2][8][9]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate Darunavir, this compound, and the internal standard.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (suggested):

      • Darunavir: m/z 548.1 -> 392.0

      • This compound: m/z 564.1 -> 408.0 (This transition is proposed based on the addition of an oxygen atom and should be optimized).

      • Internal Standard: To be determined based on the selected compound.

6. Data Analysis

  • Construct calibration curves for both Darunavir and this compound using their respective analytical standards.

  • Quantify the concentrations of Darunavir remaining and this compound formed at each time point or substrate concentration.

  • For kinetic analysis, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).

Data Presentation

The quantitative data obtained from this study can be summarized in the following tables for clear comparison and interpretation.

Table 1: Kinetic Parameters of Darunavir Metabolism in Human Liver Microsomes

ParameterValueUnits
Km1.1µM
Vmax180pmol/min/mg protein
Intrinsic Clearance (CLint)163.6µL/min/mg protein

Note: The values presented are hypothetical and for illustrative purposes, based on literature findings.[7] Intrinsic clearance is calculated as Vmax/Km.

Table 2: LC-MS/MS Parameters for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darunavir548.1392.0To be optimized
This compound564.1408.0To be optimized
Internal StandardTBDTBDTo be optimized

Conclusion

This application note provides a comprehensive protocol for studying the in vitro metabolism of Darunavir to this compound using human liver microsomes. By following this detailed methodology, researchers can obtain valuable data on the metabolic stability and kinetic profile of Darunavir. This information is essential for predicting its in vivo pharmacokinetic properties and for assessing the potential for drug-drug interactions, thereby supporting the safe and effective use of this important antiretroviral agent. The provided diagrams and tables offer a clear framework for executing the experiments and presenting the resulting data.

References

Application Notes and Protocols for Radiolabeling Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Hydroxy Darunavir, a primary metabolite of the HIV protease inhibitor Darunavir. The introduction of a radioactive isotope allows for sensitive tracking and quantification of the molecule in various biological systems, which is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for in vivo imaging. This document outlines three potential radiolabeling strategies using Carbon-14 (B1195169), Tritium (B154650) (Hydrogen-3), and Fluorine-18 (B77423).

Introduction to this compound

This compound is formed in vivo through the hydroxylation of the isobutyl group of Darunavir, a process primarily mediated by cytochrome P450 enzymes.[1] Understanding the pharmacokinetic profile of this major metabolite is essential for a complete picture of Darunavir's behavior in the body. Radiolabeling provides the necessary tool for these investigations.

A study involving the administration of [14C]Darunavir to healthy volunteers demonstrated that a significant portion of the drug is metabolized, with metabolites recovered in feces and urine.[2] This highlights the importance of being able to synthesize and study radiolabeled versions of its metabolites, such as this compound.

Radiolabeling Strategies

Three common radioisotopes are proposed for labeling this compound, each offering distinct advantages for different research applications:

  • Carbon-14 (¹⁴C): Ideal for quantitative ADME studies due to its long half-life (5730 years) and the fact that its incorporation results in a molecule that is chemically identical to the unlabeled compound.

  • Tritium (³H): Offers higher specific activity than ¹⁴C, making it suitable for receptor binding assays and autoradiography. Its lower energy beta emission can also be advantageous in certain contexts.

  • Fluorine-18 (¹⁸F): A positron emitter with a half-life of 109.8 minutes, making it the isotope of choice for in vivo imaging studies using Positron Emission Tomography (PET).

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the proposed radiolabeling techniques. The values are based on typical yields and activities achieved for similar small molecules and should be considered as achievable targets.

RadioisotopeLabeling PositionPrecursorLabeling ReagentRadiochemical Yield (RCY)Specific Activity (SA)Radiochemical Purity (RCP)
Carbon-14 Aniline Ring[U-¹⁴C]AnilineN/A (multi-step synthesis)5-15% (overall)50-60 mCi/mmol>98%
Tritium Isobutyl GroupUnsaturated PrecursorTritium Gas (³H₂)10-30%15-30 Ci/mmol>98%
Fluorine-18 Aniline RingStannylated Precursor[¹⁸F]Fluoride20-40% (end of synthesis)>1 Ci/µmol>99%

Experimental Protocols

Carbon-14 Labeling of this compound ([¹⁴C]this compound)

This protocol describes the synthesis of [¹⁴C]this compound with the carbon-14 label incorporated into the p-aminophenyl sulfonamide moiety, starting from commercially available [U-¹⁴C]aniline.

Workflow Diagram:

G Workflow for [¹⁴C]this compound Synthesis cluster_0 Precursor Synthesis cluster_1 Coupling and Deprotection cluster_2 Final Assembly and Purification A [U-¹⁴C]Aniline B Acetylation A->B C Chlorosulfonation B->C D [¹⁴C]p-Acetamidobenzenesulfonyl chloride C->D E Coupling with Amine Intermediate D->E F Hydrolysis (Deprotection) E->F G [¹⁴C]p-Aminobenzenesulfonamide Intermediate F->G H Coupling with this compound Backbone G->H I [¹⁴C]this compound (crude) H->I J HPLC Purification I->J K [¹⁴C]this compound (pure) J->K

Caption: Synthesis of [¹⁴C]this compound.

Protocol:

  • Synthesis of [¹⁴C]p-Acetamidobenzenesulfonyl chloride:

    • Acetylate [U-¹⁴C]aniline with acetic anhydride.

    • React the resulting [¹⁴C]acetanilide with chlorosulfonic acid to yield [¹⁴C]p-acetamidobenzenesulfonyl chloride.

  • Synthesis of [¹⁴C]p-Aminobenzenesulfonamide Intermediate:

    • Couple the [¹⁴C]p-acetamidobenzenesulfonyl chloride with the appropriate amine intermediate of the Darunavir backbone (the portion containing the isobutyl group and the phenylmethyl group).

    • Perform alkaline hydrolysis to remove the acetyl protecting group, yielding the [¹⁴C]p-aminobenzenesulfonamide intermediate.

  • Final Coupling and Purification:

    • Couple the [¹⁴C]p-aminobenzenesulfonamide intermediate with the remaining portion of the this compound molecule (the hexahydrofuro[2,3-b]furan-3-yl carbamate (B1207046) moiety).

    • Purify the crude [¹⁴C]this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: Gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid)

      • Flow Rate: 1 mL/min

      • Detection: UV (265 nm) and a radioactivity detector.

    • Collect the radioactive peak corresponding to this compound.

    • Confirm radiochemical purity and identity by co-elution with a non-radioactive standard.

Tritium Labeling of this compound ([³H]this compound)

This protocol describes the introduction of tritium into the isobutyl group of a suitable precursor via catalytic tritiation.

Workflow Diagram:

G Workflow for [³H]this compound Synthesis A Unsaturated Precursor of this compound B Catalytic Tritiation with ³H₂ Gas A->B Pd/C or other catalyst C [³H]this compound (crude) B->C D Removal of Labile Tritium C->D E HPLC Purification D->E F [³H]this compound (pure) E->F

Caption: Synthesis of [³H]this compound.

Protocol:

  • Precursor Synthesis:

    • Synthesize a precursor of this compound containing a double bond in the isobutyl moiety (e.g., an isobutenyl group). This can be achieved through standard organic synthesis methods.

  • Catalytic Tritiation:

    • Dissolve the unsaturated precursor in a suitable solvent (e.g., ethyl acetate, methanol).

    • Add a catalyst, such as Palladium on Carbon (Pd/C).

    • Introduce tritium gas (³H₂) into the reaction vessel and stir under a positive pressure of ³H₂ until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent.

    • To remove any labile tritium, dissolve the crude product in methanol (B129727) and evaporate to dryness. Repeat this step several times.

    • Purify the crude [³H]this compound by reverse-phase HPLC using the same conditions as described for the ¹⁴C-labeled compound.

    • Determine the specific activity and radiochemical purity.

Fluorine-18 Labeling of this compound ([¹⁸F]this compound)

This protocol describes a late-stage radiofluorination of a stannylated precursor of this compound for PET imaging applications.

Workflow Diagram:

G Workflow for [¹⁸F]this compound Synthesis A Stannylated Precursor of this compound B Radiofluorination with [¹⁸F]Fluoride A->B Cu catalyst, K₂CO₃, K₂₂₂ C [¹⁸F]this compound (crude) B->C D Solid-Phase Extraction (SPE) Purification C->D E [¹⁸F]this compound (pure) D->E F Quality Control E->F

Caption: Synthesis of [¹⁸F]this compound.

Protocol:

  • Precursor Synthesis:

    • Synthesize a trialkylstannyl (e.g., trimethylstannyl) precursor of this compound, with the stannyl (B1234572) group attached to the p-aminophenyl ring.

  • Radiofluorination:

    • Aseptically transfer cyclotron-produced [¹⁸F]fluoride to a reaction vessel.

    • Azeotropically dry the [¹⁸F]fluoride using acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) with potassium carbonate.

    • Add a solution of the stannylated precursor and a copper catalyst in a suitable solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a short period (e.g., 10-15 minutes).

  • Purification and Formulation:

    • Quench the reaction and perform a rapid purification using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

    • Further purify by semi-preparative HPLC if necessary, using a mobile phase suitable for intravenous injection (e.g., ethanol/saline).

    • Formulate the final product in a sterile, pyrogen-free solution.

  • Quality Control:

    • Determine the radiochemical yield, radiochemical purity (by radio-TLC and radio-HPLC), specific activity, and pH of the final product.

    • Perform a sterility and endotoxin (B1171834) test.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Darunavir, and by extension its metabolite this compound, is the inhibition of the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins.

HIV Protease Inhibition Pathway:

G Mechanism of Action of Darunavir and its Metabolites cluster_0 HIV Lifecycle cluster_1 Drug Action A HIV Gag-Pol Polyprotein B HIV-1 Protease A->B Cleavage C Mature Viral Proteins B->C D Virion Assembly C->D E Infectious HIV Particle D->E F This compound F->B Inhibition

Caption: Inhibition of HIV Protease by this compound.

These protocols provide a foundation for the successful radiolabeling of this compound. Researchers should optimize these methods based on their specific experimental needs and available resources. Adherence to all relevant radiation safety protocols is mandatory when working with radioactive materials.

References

Application Note: High-Throughput Assessment of Hydroxy Darunavir Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy Darunavir, a metabolite of the potent HIV-1 protease inhibitor Darunavir, plays a significant role in the overall therapeutic efficacy and pharmacokinetic profile of its parent drug.[1][2] Understanding the cell permeability of this compound is critical for elucidating its distribution, potential for reaching intracellular targets, and its contribution to the antiviral activity of Darunavir. This application note provides a comprehensive experimental design for assessing the cell permeability of this compound using established in vitro models. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

The assessment of drug permeability is a cornerstone of drug discovery and development, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Poor membrane permeability can be a significant hurdle for drugs targeting intracellular components.[3] This note focuses on two widely accepted and complementary in vitro assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 model serves as an excellent tool for predicting human intestinal absorption and identifying potential interactions with efflux transporters.[4][5][6] In contrast, the PAMPA model offers a high-throughput, cell-free method to specifically evaluate passive diffusion.[7][8][9]

Experimental Design Overview

This study proposes a tiered approach to comprehensively evaluate the cell permeability of this compound. The initial phase will utilize the PAMPA assay for a rapid assessment of passive permeability. Subsequently, the Caco-2 permeability assay will be employed to investigate permeability in a more physiologically relevant model that includes both passive and active transport mechanisms.[6][8]

Key Objectives:

  • To determine the passive permeability of this compound using the PAMPA assay.

  • To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[5][10]

  • To calculate the efflux ratio of this compound to assess its potential as a substrate for efflux transporters.[6]

  • To compare the permeability of this compound with well-characterized high and low permeability control compounds.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and structured format to facilitate easy comparison and interpretation.

Table 1: Permeability Data for this compound and Control Compounds

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound [Experimental Value][Experimental Value][Experimental Value][Calculated Value][High/Medium/Low]
Atenolol (Low Permeability Control) < 0.1< 1.0< 1.0~1Low
Propranolol (High Permeability Control) > 10> 10> 10~1High
Digoxin (Efflux Substrate Control) ~1< 1.0> 5.0> 5Low (with efflux)

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)

  • This compound

  • Control compounds (Atenolol, Propranolol)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and control compounds in DMSO. Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM) with a final DMSO concentration of ≤1%.

  • Donor Plate Preparation: Add the compound solutions to the donor wells of the PAMPA plate.

  • Acceptor Plate Preparation: Fill the acceptor wells with PBS containing a small percentage of DMSO to match the donor plate conditions.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8]

  • Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation: Calculate the effective permeability (Pe) using the following equation:

    Where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

    • V_A is the volume of the acceptor well

    • V_D is the volume of the donor well

    • A is the area of the membrane

    • t is the incubation time

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Control compounds (Atenolol, Propranolol, Digoxin)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The permeability of Lucifer yellow should be <100 nm/s.

  • Compound Preparation: Prepare transport solutions of this compound and control compounds in HBSS at the desired concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for the same period as the A-B assay.

    • Collect samples from both compartments for analysis.

  • Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

      Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the Transwell membrane

      • C0 is the initial concentration in the donor compartment

    • Calculate the efflux ratio:

Visualizations

Experimental_Workflow cluster_PAMPA PAMPA Assay cluster_Caco2 Caco-2 Permeability Assay PAMPA_start Prepare this compound and Control Solutions PAMPA_donor Add to Donor Wells PAMPA_start->PAMPA_donor PAMPA_incubate Incubate Sandwich Plate PAMPA_donor->PAMPA_incubate PAMPA_acceptor Fill Acceptor Wells PAMPA_acceptor->PAMPA_incubate PAMPA_analyze Analyze Concentrations (LC-MS/MS) PAMPA_incubate->PAMPA_analyze PAMPA_calculate Calculate Passive Permeability (Pe) PAMPA_analyze->PAMPA_calculate end End: Permeability Profile PAMPA_calculate->end Caco2_culture Culture Caco-2 Cells on Transwell Inserts Caco2_integrity Check Monolayer Integrity (TEER & Lucifer Yellow) Caco2_culture->Caco2_integrity Caco2_prepare Prepare Transport Solutions Caco2_integrity->Caco2_prepare Caco2_AB A-B Permeability Assay Caco2_prepare->Caco2_AB Caco2_BA B-A Permeability Assay Caco2_prepare->Caco2_BA Caco2_analyze Analyze Samples (LC-MS/MS) Caco2_AB->Caco2_analyze Caco2_BA->Caco2_analyze Caco2_calculate Calculate Papp and Efflux Ratio Caco2_analyze->Caco2_calculate Caco2_calculate->end start Start Permeability Assessment start->PAMPA_start start->Caco2_culture

Caption: Experimental workflow for assessing this compound's cell permeability.

Cellular_Transport_Mechanisms cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Intracellular Space active_out Active Efflux (Efflux Transporter) membrane:f2->active_out Requires Energy (ATP) passive Passive Diffusion passive->membrane:f1 High to Low Concentration active_in Active Influx (Uptake Transporter) active_in->membrane:f2 Requires Energy (ATP)

Caption: Cellular transport mechanisms across the cell membrane.

References

Application Note: Isolation of Hydroxy Darunavir using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[1][2] Its metabolism in the body leads to the formation of various metabolites, including hydroxylated forms. The isolation and purification of these metabolites, such as Hydroxy Darunavir, are crucial for various research and development activities, including structural elucidation, pharmacological and toxicological studies, and for use as reference standards in analytical methods. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying specific compounds from complex mixtures with high purity.

This application note provides a detailed protocol for the isolation of this compound using preparative HPLC. The methodology is based on established reversed-phase HPLC principles for the separation of Darunavir and its related substances.[3][4]

Materials and Methods

Instrumentation:

  • Preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector with a large volume loop

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

    • Data acquisition and processing software

Chemicals and Reagents:

Experimental Protocols

1. Sample Preparation:

A crude sample containing this compound, potentially from a synthetic reaction mixture or a biological matrix extract, needs to be prepared for injection into the preparative HPLC system.

  • Dissolve the crude sample in a suitable solvent to the highest possible concentration without causing precipitation. A mixture of acetonitrile and water is often a good starting point.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

2. Preparative HPLC Method Development (Based on Analytical Scale):

The development of a preparative HPLC method often starts with the optimization of the separation at an analytical scale. The goal is to achieve good resolution between this compound and other impurities.

  • Column Selection: A reversed-phase C18 column is a common choice for the separation of Darunavir and its metabolites.[6][7] For preparative scale, a column with a larger internal diameter (e.g., 20-50 mm) and longer length (e.g., 150-250 mm) is used to accommodate higher sample loads.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[5] The gradient program should be optimized to maximize the resolution of the target compound.

  • Detection Wavelength: Darunavir and its metabolites exhibit UV absorbance. A detection wavelength of around 265 nm is suitable for monitoring the elution of these compounds.[6]

3. Preparative HPLC Protocol:

The following is a generalized protocol for the isolation of this compound. The exact parameters may need to be adjusted based on the specific sample and HPLC system.

  • Column: C18, 10 µm, 250 x 21.2 mm (or similar dimensions)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 18-25 mL/min

  • Detection: 265 nm

  • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

  • Gradient Program:

    • Start with a suitable initial percentage of Mobile Phase B (e.g., 30%).

    • Increase the percentage of Mobile Phase B linearly to elute the compounds of interest.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions and equilibrate the column for the next injection.

4. Fraction Collection:

  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the peak of this compound using an automated fraction collector. The collection can be triggered by time or detector signal (slope or threshold).

5. Post-Purification Processing:

  • Combine the collected fractions containing the purified this compound.

  • Analyze a small aliquot of the combined fraction by analytical HPLC to confirm the purity.

  • Remove the HPLC mobile phase solvents, typically by rotary evaporation or lyophilization, to obtain the isolated this compound as a solid.

Data Presentation

Table 1: Preparative HPLC Parameters for this compound Isolation

ParameterValue
InstrumentPreparative HPLC System
ColumnReversed-Phase C18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% (v/v) Formic Acid in Water
Mobile Phase B0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate20 mL/min
Detection Wavelength265 nm
Injection Volume2 mL of concentrated sample solution
Column TemperatureAmbient
Fraction CollectionTriggered by UV signal for the target peak

Table 2: Illustrative Gradient Elution Program

Time (minutes)% Mobile Phase B
030
2070
2595
3095
3130
4030

Visualization

G Workflow for Preparative HPLC Isolation of this compound cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Sample Crude Sample (Containing this compound) Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto Preparative Column Filtration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Pooling Pooling of Fractions Fractionation->Pooling Purity_Check Purity Analysis (Analytical HPLC) Pooling->Purity_Check Solvent_Removal Solvent Evaporation/ Lyophilization Purity_Check->Solvent_Removal Final_Product Isolated this compound Solvent_Removal->Final_Product

References

Application Note: Structural Elucidation of Hydroxy Darunavir using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir (B192927) is a potent protease inhibitor used in the treatment of HIV infection.[1][2] Its metabolism is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][3] One of the primary metabolites is hydroxy darunavir, formed through aliphatic hydroxylation.[3][4] Accurate structural elucidation of such metabolites is crucial for understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting drug safety assessments. This application note provides a detailed protocol for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Pathway of Darunavir

Darunavir undergoes several metabolic transformations in the body. The formation of this compound is a key pathway involving the hydroxylation of the isobutyl group.

G Darunavir Darunavir CYP3A4 CYP3A4 (Liver Microsomes) Darunavir->CYP3A4 Hydroxy_Darunavir This compound (M23) (Aliphatic Hydroxylation) CYP3A4->Hydroxy_Darunavir Oxidation Other_Metabolites Other Metabolites (e.g., Carbamate Hydrolysis, Aromatic Hydroxylation) CYP3A4->Other_Metabolites Oxidation

Caption: Metabolic conversion of Darunavir to this compound.

Experimental Workflow for Structural Elucidation

A systematic workflow is essential for the unambiguous identification and structural confirmation of metabolites. This involves isolation, followed by analysis using high-resolution mass spectrometry (HRMS) for molecular formula determination and NMR for detailed structural mapping.

G cluster_0 Sample Preparation & Isolation cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation Metabolite_Production In vitro incubation with liver microsomes or in vivo sample collection Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Metabolite_Production->Extraction Isolation Preparative HPLC Extraction->Isolation HRMS High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) Isolation->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolation->NMR Data_Analysis Spectral Interpretation and Structure Proposal HRMS->Data_Analysis NMR->Data_Analysis Confirmation Structure Confirmation Data_Analysis->Confirmation

Caption: Workflow for metabolite structural elucidation.

Quantitative Data Summary

Mass Spectrometry Data

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of the parent drug and its metabolite.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
DarunavirC₂₇H₃₇N₃O₇S548.2430548.2416[5]
This compoundC₂₇H₃₇N₃O₈S564.2380564.2365 (Expected)
NMR Spectroscopy Data

¹H and ¹³C NMR chemical shifts are indicative of the chemical environment of each atom. The hydroxylation of the isobutyl group in darunavir to form this compound is expected to cause significant changes in the chemical shifts of the protons and carbons near the site of modification.

¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentDarunavir (δ, ppm)[5]This compound (Expected δ, ppm)
Aromatic Protons7.10 - 7.807.10 - 7.80
CH (on furanose ring)5.505.50
CH-OH4.904.90
CH-N3.803.80
CH₂ (benzyl)2.70 - 2.902.70 - 2.90
CH (isobutyl)1.80No longer present
CH₂-N (isobutyl)2.80 - 3.003.10 - 3.30 (deshielded)
C(CH₃)₂-OH (hydroxy-isobutyl)Not applicable1.20 - 1.40
CH₃ (isobutyl)0.80No longer present

¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentDarunavir (δ, ppm)[5]This compound (Expected δ, ppm)
Aromatic Carbons118.0 - 150.0118.0 - 150.0
C=O (carbamate)155.0155.0
CH (on furanose ring)108.0108.0
CH-OH72.072.0
CH-N58.058.0
CH₂ (benzyl)37.037.0
CH (isobutyl)26.0No longer present
CH₂-N (isobutyl)55.060.0 - 65.0 (deshielded)
C(CH₃)₂-OH (hydroxy-isobutyl)Not applicable70.0 - 75.0
CH₃ (isobutyl)20.0No longer present

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A Thermo Q Exactive Orbitrap mass spectrometer with an ESI ion source, coupled with a Dionex Ultimate 3000 UHPLC system.[5]

Sample Preparation:

  • Isolated metabolite fractions from preparative HPLC are dried under a stream of nitrogen.

  • The residue is reconstituted in a 50:50 mixture of acetonitrile (B52724) and water.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 1.5 x 50 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 3200 V.[5]

  • Capillary Temperature: 300 °C.[5]

  • Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 MHz or higher NMR spectrometer equipped with a 5 mm probe.[5]

Sample Preparation:

  • Approximately 1-5 mg of the isolated metabolite is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR: Standard proton experiment to determine the chemical shifts, coupling constants, and integration of all protons.

  • ¹³C NMR: Proton-decoupled carbon experiment to identify the chemical shifts of all carbon atoms.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful and definitive approach for the structural elucidation of drug metabolites such as this compound. The accurate mass measurement from HRMS confirms the elemental composition, while the detailed connectivity information from 2D NMR experiments allows for the unambiguous assignment of the metabolite's structure. These detailed protocols serve as a valuable resource for researchers in drug metabolism and pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Hydroxy Darunavir. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound, with a focus on achieving high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental work.

Question: My final product has low purity, with a significant amount of unreacted Darunavir. How can I improve the separation?

Answer: Achieving high purity often requires robust purification techniques. The presence of starting material (Darunavir) is a common issue.

  • Problem: Co-elution of Darunavir and this compound due to similar polarity.

  • Solution: Optimize your chromatographic separation. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is highly effective for this purpose.[1] Focus on modifying the mobile phase composition or using a different stationary phase to enhance resolution between the two compounds. A gradient elution program is often more effective than an isocratic one.[1]

Question: I am observing several unexpected peaks in my HPLC analysis. What are the likely process-related impurities I should be aware of?

Answer: The synthesis of Darunavir and its derivatives can generate various process-related impurities and degradation products.[][3]

  • Potential Impurities:

    • Diastereomers: Formation of incorrect stereoisomers can occur during the synthesis of the bicyclic side chain or the main backbone.[4]

    • Degradation Products: Darunavir is susceptible to degradation under acidic and basic conditions, leading to hydrolysis products.[1][3]

    • Intermediate Impurities: By-products from intermediate steps in the synthesis may carry over to the final product.[]

    • Reagent Residues: Unreacted reagents or their by-products can remain in the final sample.

To identify these, it is crucial to use a stability-indicating analytical method, such as a validated UPLC-MS method, which can separate the main compound from all potential impurities and degradation products.[1][3]

Question: My reaction yield is consistently low. What synthetic steps are critical for maximizing yield?

Answer: Low yields can stem from several factors throughout the synthetic pathway.

  • Critical Steps & Solutions:

    • Protecting Group Strategy: Inefficient protection or deprotection of functional groups can lead to side reactions. The use of protecting groups like a p-methoxyphenoxy group can be challenging to remove, sometimes resulting in low yields of the desired alcohol.[5][6] Consider alternative protecting groups or optimize deprotection conditions (e.g., reagent choice, reaction time).

    • Amide Reduction: The reduction of amide intermediates to the corresponding β-amino alcohol is a crucial step. The choice of reducing agent (e.g., NaBH₄/I₂ in THF) and reaction conditions must be carefully optimized to avoid incomplete reduction or side product formation.[5][6]

    • Coupling Reaction: The final coupling of the amine backbone with the activated bicyclic side chain is critical. Ensure the use of high-purity intermediates and optimized coupling conditions (e.g., solvent, temperature, base) to drive the reaction to completion.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for assessing the purity of this compound?

A1: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the most common and effective methods.[8][9][10] For definitive identification of impurities, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended.[1][3]

Q2: How can I isolate and characterize an unknown impurity?

A2: Semi-preparative HPLC can be used to isolate a sufficient quantity of the unknown impurity from your crude sample.[1] Once isolated, the structure can be elucidated using advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR), and FT-IR spectroscopy.[1]

Q3: Under what conditions is this compound likely to degrade?

A3: Based on stability studies of Darunavir, the molecule is particularly susceptible to degradation under hydrolytic stress, specifically in strong acidic and basic conditions.[1][3] It is relatively more stable under oxidative, thermal, and photolytic stress.[1][3] Therefore, it is crucial to control the pH during workup and purification steps and to store the compound under neutral, dry conditions.

Q4: Are there specific solvent residues I should test for?

A4: Yes, solvent residues from the synthesis and purification steps can be present in the final product. Common solvents used in Darunavir synthesis include methanol, ethanol, ethyl acetate, acetonitrile, and dichloromethane.[][4][7] It is essential to perform residual solvent analysis, typically using Gas Chromatography (GC), to ensure they are below the limits specified by regulatory guidelines like ICH.

Quantitative Data Summary

For reproducible results, analytical methods must be well-defined. The tables below summarize typical conditions for the analysis and common impurities.

Table 1: Example HPLC/UPLC Conditions for Purity Analysis

ParameterHPLC Method ExampleUPLC Method Example
Column Zorbax SB-C8, 250 x 4.6mm, 5µm[9]Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[1]
Mobile Phase A Buffer pH 4.0[9]0.05% Formic acid in water[1]
Mobile Phase B Acetonitrile[9]Acetonitrile[1]
Elution Mode Gradient[9]Gradient[1]
Flow Rate 1.0 mL/min[9]0.3 mL/min[1]
Column Temp. 35 °C35 °C[1]
Detection (UV) 265 nmPhotodiode Array (PDA)[1]

Table 2: Common Process-Related Impurities and Degradants

Impurity TypePotential SourceReference
Unreacted Darunavir Incomplete hydroxylation reactionN/A
Diastereomers Non-selective reduction or coupling steps[4]
Acid/Base Degradants Hydrolysis during workup or purification[1][3]
Oxidation Products Exposure to oxidative conditions[3]
Furan Dimer Impurity Side reaction during coupling step[11]
Residual Solvents Synthesis and purification process[]

Detailed Experimental Protocols

Protocol 1: Purification by Semi-Preparative HPLC

This protocol is a general guideline for purifying crude this compound.[1]

  • Sample Preparation: Dissolve the crude solid in an appropriate solvent mixture, such as Methanol:Water (1:1 v/v), to fully solubilize the compound.

  • Column: Use a suitable preparative column (e.g., Luna C18, 10µm, 150 x 25 mm).

  • Mobile Phase: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% Formic Acid in water) and an organic component (e.g., Acetonitrile).

  • Elution: Start with a gradient elution program designed to separate this compound from closely related impurities like Darunavir.

  • Injection & Fraction Collection: Inject the dissolved crude sample. Collect fractions based on the UV detector response, isolating the peak corresponding to this compound.

  • Analysis: Confirm the purity of the collected fractions using an analytical UPLC-MS method.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a free solid.

Protocol 2: Purity Assessment by UPLC-MS

This protocol provides a framework for analyzing the purity of the final product.[1]

  • Standard & Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the synthesized product in a suitable diluent.

  • Chromatographic Conditions: Use the UPLC conditions outlined in Table 1 or a similarly validated method.

  • Injection: Inject a small volume (e.g., 0.5 µL) of the sample solution into the UPLC system.

  • Data Acquisition: Monitor the separation using a PDA detector and acquire mass data using an ESI-MS detector in positive ion mode.

  • Data Analysis: Integrate the peak areas from the chromatogram to calculate the percentage purity. Use the mass data to confirm the identity of the main peak and to tentatively identify any impurities based on their mass-to-charge ratio (m/z).

Visualizations

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage Start Darunavir or Precursor Reaction Hydroxylation Reaction (Chemical or Enzymatic) Start->Reaction Crude Crude this compound Reaction->Crude Purify Preparative HPLC Crude->Purify Analyze Purity Check (UPLC-MS) Purify->Analyze Pure High-Purity This compound (>99%) Analyze->Pure Purity ≥ Target Troubleshoot Impurity Detected? (e.g., Darunavir, Diastereomers) Analyze->Troubleshoot Purity < Target Troubleshoot->Purify Yes, Re-purify/ Optimize Method

Caption: General experimental workflow for synthesizing and purifying this compound.

Troubleshooting Logic for Low Purity Issues

G Problem Problem: Low Purity of Final Product Cause1 Cause 1: Incomplete Reaction Problem->Cause1 Cause2 Cause 2: Side Product Formation Problem->Cause2 Cause3 Cause 3: Inefficient Purification Problem->Cause3 Solution1a Solution: Increase Reaction Time Cause1->Solution1a Solution1b Solution: Adjust Reagent Stoichiometry Cause1->Solution1b Solution2a Solution: Optimize Temperature/pH Cause2->Solution2a Solution2b Solution: Identify & Mitigate Side Reactions Cause2->Solution2b Solution3a Solution: Optimize Prep-HPLC (Gradient, Column) Cause3->Solution3a Solution3b Solution: Consider Alternative Purification (e.g., Crystallization) Cause3->Solution3b

Caption: Decision tree for troubleshooting low purity in this compound synthesis.

References

overcoming matrix effects in Hydroxy Darunavir LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Hydroxy Darunavir. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for the analyte of interest due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification of this compound.[1] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: I am observing significant ion suppression. What are the most common causes for this compound analysis in plasma?

A2: The most common causes of ion suppression in plasma samples are phospholipids and salts that co-elute with the analyte.[1] Inadequate sample cleanup is a primary reason for their presence. Using a simple protein precipitation (PPT) method may not be sufficient to remove these interfering compounds.

Q3: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. Since SIL internal standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects, allowing for accurate correction during data processing.[1] If a SIL IS for this compound is unavailable, a SIL IS for the parent drug, Darunavir (e.g., Darunavir-d9), can be a suitable alternative, provided it co-elutes closely with the analyte.[2]

Q4: Can I use a structural analog as an internal standard?

A4: While a structural analog internal standard can be used, it is not as effective as a SIL IS in compensating for matrix effects because its chromatographic behavior and ionization efficiency may differ from this compound. If a SIL IS is not available, a structural analog that closely mimics the analyte's properties should be carefully selected and validated.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Tailing

Possible Cause:

  • Suboptimal Chromatographic Conditions: The mobile phase composition or pH may not be ideal for the analyte's chemical properties.

  • Column Contamination: Buildup of matrix components on the analytical column.

Troubleshooting Steps:

  • Optimize Mobile Phase: Adjust the percentage of the organic modifier and the pH of the aqueous phase. For Darunavir and its metabolites, a mobile phase containing acetonitrile (B52724) and an acidic aqueous component (e.g., 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) often provides good peak shape.[2][3]

  • Column Washing: Implement a robust column washing step after each injection or batch to remove strongly retained matrix components.

  • Use a Guard Column: A guard column can help protect the analytical column from contamination.

Issue 2: High Variability in Analyte Response and Poor Reproducibility

Possible Cause:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples.

  • Significant and Variable Matrix Effects: Different lots of plasma can exhibit varying degrees of matrix effects.

Troubleshooting Steps:

  • Improve Sample Preparation: Consider more rigorous sample cleanup methods beyond simple protein precipitation. Techniques like solid-phase extraction (SPE) or phospholipid removal plates can significantly reduce matrix interferences.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL IS is crucial for correcting variability introduced during sample preparation and ionization.[2]

  • Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your samples to account for matrix effects.

Issue 3: Low Analyte Recovery

Possible Cause:

  • Inefficient Extraction Method: The chosen sample preparation method may not be effectively extracting this compound from the matrix.

  • Analyte Adsorption: The analyte may be adsorbing to plasticware during sample processing.

Troubleshooting Steps:

  • Optimize Extraction Protocol:

    • For Protein Precipitation: Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios with the plasma sample.

    • For Solid-Phase Extraction (SPE): Evaluate different sorbents and optimize the wash and elution steps to maximize analyte recovery while minimizing matrix components.

  • Use Low-Binding Consumables: Employ low-adsorption microcentrifuge tubes and pipette tips to minimize analyte loss.

  • Evaluate Different pH Conditions: Adjusting the pH of the sample before extraction can improve the recovery of acidic or basic analytes.

Experimental Protocols and Data

Sample Preparation Method Comparison for Darunavir

The following table summarizes recovery and matrix effect data for Darunavir using different sample preparation techniques. These methods can be adapted for this compound analysis.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 78.36 ± 2.59[5]97.73 - 102.30[4]
Internal Standard Recovery (%) 80.25 (Carbamazepine)[5]94.19 (Darunavir-d9)[2]
Matrix Effect No significant matrix effect reported with this method.[5]Matrix factor values close to 1, indicating minimal matrix effect.[4]
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Darunavir in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of several protease inhibitors, including Darunavir, in human plasma.[4]

1. Materials:

  • Human plasma (50 µL)

  • Internal Standard working solution (Darunavir-d9)

  • 10 mM Ammonium formate buffer (pH 4.0)

  • Acetonitrile

  • Methanol (B129727)

  • SPE cartridges

2. Procedure:

  • Sample Pre-treatment: To 50 µL of human plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by 10 mM ammonium formate buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mM ammonium formate buffer to remove polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate volume of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.

LC-MS/MS Parameters for Darunavir Analysis

The following table provides typical LC-MS/MS parameters for the analysis of Darunavir, which can serve as a starting point for optimizing the analysis of this compound.

ParameterSetting
LC Column Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm)[4]
Mobile Phase A: 10 mM Ammonium formate (pH 4.0) B: Acetonitrile (Gradient elution)[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Positive[5]
MS/MS Transition (Darunavir) m/z 548.3 → 392.3[6]
MS/MS Transition (Darunavir-d9 IS) m/z 557.3 → 401.3 (Example, actual may vary)

Visual Workflows

TroubleshootingWorkflow cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution PoorReproducibility Poor Reproducibility / High CV% MatrixEffects Matrix Effects PoorReproducibility->MatrixEffects Primary Suspect SamplePrep Inefficient Sample Prep PoorReproducibility->SamplePrep LowRecovery Low Analyte Recovery LowRecovery->SamplePrep PoorPeakShape Poor Peak Shape PoorPeakShape->MatrixEffects Chromatography Suboptimal Chromatography PoorPeakShape->Chromatography UseSIL_IS Use SIL Internal Standard MatrixEffects->UseSIL_IS ImproveCleanup Improve Sample Cleanup (SPE, PLR) MatrixEffects->ImproveCleanup SamplePrep->ImproveCleanup CheckConsumables Use Low-Binding Consumables SamplePrep->CheckConsumables OptimizeLC Optimize LC Method Chromatography->OptimizeLC

Caption: Troubleshooting workflow for common LC-MS/MS issues.

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Plasma_PPT Plasma Sample + IS AddSolvent Add Precipitation Solvent (e.g., Acetonitrile) Plasma_PPT->AddSolvent VortexCentrifuge Vortex & Centrifuge AddSolvent->VortexCentrifuge Supernatant Inject Supernatant VortexCentrifuge->Supernatant Plasma_SPE Plasma Sample + IS Load Load Sample Plasma_SPE->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute EvapRecon Evaporate & Reconstitute Elute->EvapRecon Inject Inject EvapRecon->Inject

Caption: Comparison of PPT and SPE sample preparation workflows.

References

Technical Support Center: Optimizing Hydroxy Darunavir Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for the bioanalysis of Hydroxy Darunavir (B192927). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the extraction recovery of Hydroxy Darunavir from plasma samples.

Note on this compound: this compound is a metabolite of the antiretroviral drug Darunavir. The extraction principles and methods described here are based on established protocols for Darunavir and are directly applicable to its hydroxylated metabolites. Darunavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to metabolites such as this compound.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction of this compound from plasma, helping you diagnose and resolve issues to improve recovery and data quality.

Q1: Why is my extraction recovery of this compound consistently low?

Low recovery can stem from several factors related to your chosen extraction method. Here’s a breakdown of potential causes and solutions for the most common techniques:

  • Protein Precipitation (PP):

    • Cause: Incomplete protein precipitation or co-precipitation of the analyte. While simple, PP can sometimes yield lower recovery compared to more selective methods.[3][4]

    • Solution:

      • Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio (e.g., 600 µL of acetonitrile (B52724) for 200 µL of plasma).[5][6] Experiment with different ratios to ensure complete protein removal.

      • Choice of Solvent: Acetonitrile is widely used and effective.[4][7] Methanol (B129727) is another option, but acetonitrile generally precipitates proteins more effectively.[8] Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can improve recovery and consistency.[8][9]

      • Vortexing and Incubation: Ensure thorough mixing by vortexing vigorously (e.g., for 1-2 minutes) and allow sufficient incubation time for complete precipitation.[5][6]

  • Liquid-Liquid Extraction (LLE):

    • Cause: Suboptimal solvent polarity, incorrect pH, or insufficient mixing.

    • Solution:

      • Solvent Selection: The choice of extraction solvent is critical. Test a range of solvents with varying polarities, such as ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE), to find the one that provides the best partition coefficient for this compound.

      • pH Adjustment: The recovery of analytes can be highly pH-dependent. Adjust the pH of the plasma sample to ensure this compound is in a neutral, un-ionized state, which enhances its solubility in the organic phase.[10]

      • Emulsion Formation: If emulsions form during vortexing, try gentle, prolonged mixing (e.g., on a rocker) or centrifugation at a higher speed to break the emulsion.

  • Solid-Phase Extraction (SPE):

    • Cause: Inappropriate sorbent selection, incomplete conditioning, or suboptimal wash/elution solvents.

    • Solution:

      • Sorbent Choice: For a compound like this compound, reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange sorbents are often suitable.

      • Method Optimization: Systematically optimize each step:

        • Conditioning: Ensure the sorbent is properly solvated (e.g., with methanol) and equilibrated (e.g., with water or buffer).

        • Loading: Load the sample at a slow, controlled flow rate.

        • Washing: Use a wash solvent that removes interferences without eluting the analyte (e.g., a low percentage of organic solvent in water).

        • Elution: Use a strong enough organic solvent (e.g., methanol or acetonitrile, potentially with an acid or base modifier) to fully desorb the analyte.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which cause ion suppression or enhancement, are a significant challenge in bioanalysis and can compromise accuracy and precision.[11]

  • Cause: Co-eluting endogenous components from the plasma matrix (e.g., phospholipids, salts) interfere with the ionization of the analyte in the mass spectrometer source.[11]

  • Solution:

    • Improve Sample Cleanup: More rigorous extraction methods generally lead to cleaner extracts and reduced matrix effects. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are often superior to Protein Precipitation (PP) in this regard.[12]

    • Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from interfering matrix components. Adjusting the gradient, flow rate, or switching to a different column chemistry (e.g., HILIC) can be effective.[12][13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement. If a SIL-IS for this compound is unavailable, use a structural analog.

    • Dilution: Diluting the final extract can mitigate matrix effects, but ensure the analyte concentration remains above the lower limit of quantitation (LLOQ).

Q3: My results show poor precision and reproducibility. What are the likely causes?

Inconsistent results can undermine the validity of a study. Precision issues often point to variability in the sample preparation workflow.

  • Cause: Inconsistent pipetting, incomplete mixing, sample degradation, or fluctuations in instrument performance.

  • Solution:

    • Standardize the Protocol: Ensure every step of the extraction protocol is performed identically for all samples. Use calibrated pipettes and consistent mixing times/speeds. Automation can significantly improve reproducibility.[14]

    • Assess Analyte Stability: Darunavir and its metabolites can be susceptible to degradation under certain conditions (e.g., acidic or basic stress, high temperature).[15] Perform stability tests, including bench-top, freeze-thaw, and long-term stability, to ensure your sample handling and storage procedures are not compromising the analyte.[8][16]

    • Internal Standard (IS) Monitoring: The response of the internal standard should be consistent across all samples. Significant variation in the IS signal can indicate problems with the extraction process or instrument performance.

    • System Suitability Tests: Regularly perform system suitability tests on your LC-MS/MS system to confirm consistent performance before running analytical batches.

Comparative Data on Extraction Methods

The choice of extraction method involves a trade-off between speed, cost, recovery, and cleanliness of the final extract. The following table summarizes typical performance characteristics for methods used in the extraction of Darunavir, which are applicable to this compound.

Extraction MethodTypical Recovery (%)Matrix EffectThroughputCost & ComplexityKey Advantage
Protein Precipitation (PP) 70 - 85%[7]HighHighLowSimple, fast, and requires minimal development.[4][8]
Liquid-Liquid Extraction (LLE) 70 - 90%ModerateMediumMediumGood selectivity and cleaner extracts than PP.[3][17]
Solid-Phase Extraction (SPE) 85 - 110%[18]LowMediumHighProvides the cleanest extracts and highest recovery.[15]
Supported Liquid Extraction (SLE) >90%[12]LowHighMediumHigh recovery and clean extracts with a simple workflow.[12][13]

Experimental Workflows and Protocols

Detailed, step-by-step protocols are essential for reproducible results. Below are standardized workflows for the three primary extraction techniques.

General Sample Handling Workflow

This diagram illustrates the overall process from sample collection to analysis, highlighting the points where different extraction techniques are applied.

G cluster_pre Pre-Analytical cluster_extraction Extraction cluster_post Post-Extraction & Analysis Collect Collect Blood (K2EDTA tubes) Centrifuge Centrifuge to separate plasma Collect->Centrifuge Store Store Plasma @ -70°C Centrifuge->Store Thaw Thaw Plasma & Vortex Store->Thaw Spike Spike with Internal Standard Thaw->Spike Choose Select Extraction Method Spike->Choose PP Protein Precipitation Choose->PP Simple & Fast LLE Liquid-Liquid Extraction Choose->LLE Good Selectivity SPE Solid-Phase Extraction Choose->SPE Highest Purity Evaporate Evaporate Supernatant/Eluate (if necessary) PP->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: General bioanalytical workflow from plasma collection to LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PP)

This method is rapid and ideal for high-throughput screening.

  • Preparation: Aliquot 100 µL of plasma into a clean microcentrifuge tube.[7]

  • Spiking: Add the internal standard (e.g., Carbamazepine or a stable-isotope labeled analog) to the plasma and vortex briefly.[7]

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.[8][9] This 3:1 ratio is a common starting point.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.[5]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Transfer: Carefully transfer the supernatant to a new tube or 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE)

This technique offers a good balance of cleanup efficiency and ease of use, functioning like an LLE in a 96-well plate format.

  • Preparation: Aliquot 200 µL of plasma into a clean tube.[12]

  • Spiking: Add the internal standard (e.g., Irbesartan) and vortex briefly.[12]

  • Loading: Load the plasma sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes. The aqueous sample spreads over a solid support with high surface area.

  • Elution: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate) to the cartridge.[12] The solvent flows through the support, extracting the analyte while leaving behind polar interferences like proteins and phospholipids.

  • Collection: Collect the eluate. Repeat the elution step for maximum recovery if necessary.

  • Evaporation & Reconstitution: Evaporate the collected eluate to dryness under nitrogen. Reconstitute the residue in the LC mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Troubleshooting Logic for Low Recovery

When faced with low extraction recovery, a systematic approach to troubleshooting is crucial. This diagram outlines a logical decision-making process to identify and resolve the root cause.

G Start Low Recovery Observed Method Which Extraction Method? Start->Method PP Protein Precipitation Method->PP PP LLE Liquid-Liquid Extraction Method->LLE LLE SPE Solid-Phase Extraction Method->SPE SPE PPCause Potential Causes: - Incomplete Precipitation - Analyte Co-precipitation PP->PPCause LLECause Potential Causes: - Suboptimal pH - Incorrect Solvent Polarity - Emulsion Formation LLE->LLECause SPECause Potential Causes: - Wrong Sorbent Type - Breakthrough during Wash - Incomplete Elution SPE->SPECause PPSol Solutions: - Increase Solvent:Plasma Ratio - Change Precipitating Solvent - Add 0.1% Formic Acid - Increase Vortex Time PPCause->PPSol General General Checks PPSol->General LLESol Solutions: - Adjust Sample pH - Test Different Solvents - Use Gentle Mixing - Centrifuge to Break Emulsion LLECause->LLESol LLESol->General SPESol Solutions: - Test Different Sorbents (C18, MCX) - Weaken Wash Solvent - Strengthen Elution Solvent - Optimize Flow Rates SPECause->SPESol SPESol->General Stability Verify Analyte Stability (Freeze/Thaw, Bench-top) General->Stability Result Recovery Optimized Stability->Result

Caption: A troubleshooting flowchart for diagnosing and solving low extraction recovery.

References

Technical Support Center: Troubleshooting Low Signal Intensity for Hydroxy Darunavir in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Hydroxy Darunavir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically low signal intensity, and to optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS?

Low signal intensity in the LC-MS/MS analysis of this compound can arise from several factors throughout the analytical process. The most common issues can be categorized as follows:

  • Sample-Related Issues:

    • Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).[1]

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can interfere with the ionization of this compound, leading to a reduced signal.[1][2][3][4]

    • Improper Sample Preparation: Inefficient extraction, degradation of the analyte during preparation, or the presence of contaminants can all negatively affect signal intensity.[1][5] Darunavir itself has been shown to be unstable under certain hydrolytic conditions.[6]

    • Analyte Instability: this compound may be unstable in the sample matrix or the prepared solution, leading to degradation over time.[7]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio.[1][2] This can be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column for the analyte.[1]

    • System Leaks: Leaks in the LC system can lead to inconsistent flow rates and pressure drops, resulting in a variable and low signal.[1]

    • Incorrect Injection Volume: Injecting too small a sample volume will lead to a lower signal, while overloading the column can cause poor peak shape and reduced intensity.[1]

  • Mass Spectrometry (MS) Issues:

    • Suboptimal Ion Source Parameters: The settings for the ion source, such as capillary voltage, source temperature, and gas flows, are critical for efficient ionization and can significantly impact signal intensity if not optimized.[5][8][9]

    • Contaminated Ion Source: A dirty ion source is a frequent cause of declining signal intensity.[1][3] Regular cleaning is crucial for maintaining optimal performance.

    • Incorrect MS/MS Parameters: For tandem mass spectrometry, issues such as incorrect precursor ion selection or improper collision energy settings can lead to low signal intensity for product ions.[3]

    • Instrument Calibration and Tuning: The mass spectrometer must be properly tuned and calibrated to ensure it is operating at peak performance.[2]

Q2: In which ionization mode, positive or negative, should I analyze this compound?

Darunavir and its metabolites are typically analyzed in positive electrospray ionization (ESI) mode, detecting the protonated molecule [M+H]⁺.[6] However, it is always recommended to test both positive and negative ionization modes during method development to determine which provides the best signal-to-noise ratio for your specific instrumentation and sample matrix.[5] Some antiretroviral drugs have shown significantly improved detection sensitivity in what is known as "wrong-way-round" ESI, where [M+H]⁺ ions are detected under basic conditions or [M-H]⁻ ions under acidic conditions.[10]

Q3: What is ion suppression and how can I mitigate it for this compound analysis?

Ion suppression is a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased signal intensity.[1][4] This is a common challenge in ESI-MS.

To mitigate ion suppression, you can:

  • Improve Sample Cleanup: Employ more effective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.[5]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification.

Troubleshooting Guides

Guide 1: Systematic Workflow for Diagnosing Low Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity. A good starting point is to determine if the problem lies with the sample, the LC system, or the MS instrument.

Step 1: Isolate the Mass Spectrometer Perform an infusion analysis by directly introducing a fresh, known concentration standard solution of this compound into the mass spectrometer, bypassing the LC system.

  • Strong and Stable Signal Observed?

    • Yes: The problem is likely with the LC system or the sample preparation. Proceed to Step 2.

    • No: The issue is with the mass spectrometer or the standard itself. Verify the standard's integrity. If the standard is confirmed to be good, check the MS tuning and calibration.[2] A dirty ion source is also a likely culprit; refer to Guide 2 for cleaning instructions.[1][3]

Step 2: Evaluate the LC System and Sample Inject a fresh standard of this compound through the entire LC-MS/MS system.

  • Good Peak Shape and Intensity Observed?

    • Yes: The issue is likely related to the sample matrix or the sample preparation procedure. Investigate for ion suppression (see Guide 3) or analyte degradation.

    • No: The problem is likely with the LC system. Check for leaks, ensure the mobile phases are correctly prepared, and verify the column's condition.[1] Poor peak shape can also indicate a problem.[3]

G start Low Signal for this compound infuse Infuse Standard Directly into MS start->infuse signal_ok Strong Signal? infuse->signal_ok lc_issue Problem is likely LC or Sample Prep signal_ok->lc_issue Yes ms_issue Problem is likely MS or Standard signal_ok->ms_issue No inject_std Inject Standard via LC-MS lc_issue->inject_std verify_std Verify Standard Integrity ms_issue->verify_std peak_ok Good Peak Shape & Intensity? inject_std->peak_ok sample_issue Problem is Sample Matrix / Prep (Ion Suppression / Degradation) peak_ok->sample_issue Yes lc_system_issue Problem is LC System (Leaks, Column, Mobile Phase) peak_ok->lc_system_issue No clean_source Clean Ion Source verify_std->clean_source check_tune Check MS Tune & Calibration clean_source->check_tune

Caption: A flowchart for systematically troubleshooting low signal intensity.

Guide 2: Ion Source Cleaning and Maintenance

A contaminated ion source is a primary cause of declining signal intensity.[1][3] Regular cleaning is essential for maintaining optimal performance.

General Cleaning Protocol (Always consult your instrument manual for specific instructions):

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.[1]

  • Remove the Ion Source: Carefully detach the ion source housing from the instrument.

  • Disassemble Components: Disassemble the ion source components that are accessible for user maintenance, such as the spray shield, capillary, and sample cone.

  • Clean the Components:

    • Sonciate the components in a sequence of solvents, for example:

    • For stubborn residues, a mild acidic or basic solution may be used, but always check for compatibility with the component materials.[1]

  • Dry the Components: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.[1]

  • Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.

Quantitative Data and Experimental Protocols

Table 1: Typical Starting ESI-MS/MS Parameters for Optimization of this compound

This table provides a starting point for optimizing ion source and MS/MS parameters. Optimal values are instrument-dependent and should be determined empirically.

ParameterTypical Range (Positive Ion Mode)Potential Impact on Signal
Ion Source Parameters
Capillary Voltage3.0 - 5.0 kVAffects the efficiency of droplet charging and ion formation.[9]
Nebulizer Gas Pressure45 - 60 psiControls the formation of the aerosol; crucial for droplet size.[9][11]
Drying Gas Flow5 - 12 L/minAids in desolvation of the droplets.
Drying Gas Temperature300 - 400 °CAffects the rate of solvent evaporation.[11]
MS/MS Parameters
Collision Energy (CE)10 - 40 eVDetermines the degree of fragmentation of the precursor ion.[5]
Dwell Time50 - 200 msThe time spent acquiring data for a specific transition.[11]
Experimental Protocol 1: Protein Precipitation of Plasma Samples

This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma sample containing this compound

  • Chilled methanol or acetonitrile

  • Vortex mixer

  • Centrifuge

  • Clean collection tubes

Procedure:

  • To 100 µL of plasma, add 300 µL of chilled methanol or acetonitrile.[5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[5]

Experimental Protocol 2: Post-Column Infusion for Ion Suppression Evaluation

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Materials:

  • Standard solution of this compound

  • Blank matrix sample (e.g., extracted plasma without the analyte)

  • LC-MS/MS system

  • Infusion pump

  • Tee-piece

Procedure:

  • Set up the LC system with the analytical column and mobile phases intended for the actual sample analysis.

  • Set up the infusion pump to deliver a constant flow of the this compound standard solution.

  • Connect the outlet of the LC column and the outlet of the infusion pump to a tee-piece.

  • Connect the outlet of the tee-piece to the ion source of the mass spectrometer.[1]

  • Begin the infusion of the standard solution and acquire data on the mass spectrometer in MRM or full scan mode for this compound. A stable baseline signal should be observed.

  • Once a stable baseline is achieved, inject the blank matrix sample onto the LC column and start the chromatographic gradient.

  • Monitor the signal of the infused this compound standard. Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.

G cluster_0 LC System cluster_1 Infusion System lc_pump LC Pump (Mobile Phase) injector Autosampler (Blank Matrix Injection) lc_pump->injector column LC Column injector->column tee Tee-Piece column->tee Eluent + Matrix infusion_pump Infusion Pump (this compound Std.) infusion_pump->tee Constant Analyte Flow ms Mass Spectrometer Ion Source tee->ms

Caption: Workflow for evaluating ion suppression via post-column infusion.

References

preventing the degradation of Hydroxy Darunavir during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Hydroxy Darunavir during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of this compound are pH, temperature, and enzymatic activity.[1][2] Based on studies of its parent compound, Darunavir, this compound is likely susceptible to hydrolysis under both strongly acidic and alkaline conditions.[3][4][5] Elevated temperatures can accelerate this degradation.[3] In biological samples, enzymes present in the matrix can also metabolize or degrade the analyte if not properly inactivated.[6][7]

Q2: What are the recommended storage conditions for biological samples containing this compound prior to analysis?

A2: To minimize degradation, biological samples (e.g., plasma, serum) should be processed as quickly as possible after collection. If immediate processing is not feasible, samples should be stored at low temperatures, ideally at -80°C, to reduce both chemical degradation and enzymatic activity.[8] Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.[6]

Q3: How can I prevent pH-related degradation of this compound during sample extraction?

A3: Since Darunavir is labile in acidic and basic conditions, it is crucial to control the pH during sample preparation.[3][4] The pH of biological samples like plasma can increase upon storage or processing.[9] It is advisable to use buffers to maintain a neutral or slightly acidic pH (around pH 5-7) throughout the extraction process.[9] Avoid using strong acids or bases for protein precipitation.[10]

Q4: What role does temperature play in the stability of this compound, and how can I control it?

A4: Higher temperatures can increase the rate of chemical and enzymatic degradation.[3] Therefore, it is recommended to keep samples on ice or at 4°C throughout the entire sample preparation workflow, from thawing to the final extraction steps.[11][12] Use pre-chilled solvents and centrifuge under refrigerated conditions.[6][11]

Q5: Should I be concerned about light exposure during my experiments?

A5: While Darunavir has been shown to be relatively stable under photolytic conditions, it is a general best practice in bioanalysis to protect samples from direct light exposure to prevent potential photodegradation.[3][12] Using amber-colored tubes or wrapping sample tubes in foil is a simple and effective measure.[11][12]

Q6: How can I minimize enzymatic degradation of this compound in my samples?

A6: Enzymatic activity should be quenched as soon as possible.[6] This can be achieved by immediately processing the sample at low temperatures and by using an organic solvent, such as acetonitrile (B52724) or methanol, for protein precipitation, which also helps to denature and inactivate enzymes.[10] For particularly sensitive analytes, the addition of specific enzyme inhibitors to the collection tubes may be considered.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to pH extremes.Buffer the sample to a neutral or slightly acidic pH (e.g., pH 5-7) during extraction. Avoid strong acids or bases for protein precipitation.[9]
Temperature-induced degradation.Maintain low temperatures (on ice or 4°C) throughout the sample preparation process. Use pre-chilled solvents.[6][11]
Inefficient extraction from the biological matrix.Optimize the protein precipitation step by ensuring the correct solvent-to-sample ratio and thorough vortexing. Consider alternative extraction techniques like solid-phase extraction (SPE).[10]
High variability between replicate samples Inconsistent sample handling and processing.Standardize all steps of the sample preparation protocol, including incubation times, temperatures, and volumes. Ensure thorough mixing at each stage.
Partial degradation occurring inconsistently.Review the entire workflow for potential sources of degradation. Ensure consistent timing for each step and minimize the time samples are at room temperature.
Appearance of unexpected peaks in the chromatogram Formation of degradation products.Optimize the sample preparation procedure to minimize degradation by controlling pH and temperature. Refer to the FAQs for preventative measures.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all labware is meticulously cleaned.

Quantitative Data on Stability

Condition Duration Temperature Approximate Degradation (%) Reference
Acid Hydrolysis (0.1 N HCl) 60 minutes80°CSignificant[15]
Base Hydrolysis (0.1 N NaOH) 30 minutes80°CSignificant[15]
Oxidative (6% H₂O₂) 120 minutes80°CSignificant[15]
Acid Hydrolysis (1 N HCl) 48 hoursRoom Temperature~15-20%[3]
Base Hydrolysis (1 N NaOH) 36 hoursRoom Temperature~15-20%[3]
Thermal 7 days105°CStable[15]
Photolytic 1.2 million lux hours-Stable[15]

Experimental Protocols

Recommended Protocol for the Extraction of this compound from Human Plasma

This protocol is designed to minimize degradation by controlling pH, temperature, and enzymatic activity.

  • Sample Thawing:

    • Thaw frozen human plasma samples on ice or in a refrigerator at 4°C. Avoid thawing at room temperature to minimize enzymatic activity.

  • Internal Standard Spiking:

    • In a pre-labeled 1.5 mL amber microcentrifuge tube, add 100 µL of the thawed plasma sample.

    • Spike the plasma with the appropriate internal standard solution.

  • Protein Precipitation:

    • Add 400 µL of pre-chilled (-20°C) acetonitrile containing 0.1% formic acid. The mild acidity helps to stabilize the analyte and improve chromatographic peak shape.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and denaturation of enzymes.

  • Incubation and Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new clean, amber tube without disturbing the protein pellet.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

    • Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

Visualizations

cluster_degradation Potential Degradation Pathways for this compound HD This compound Acid Acidic Conditions (e.g., low pH) HD->Acid Hydrolysis Base Basic Conditions (e.g., high pH) HD->Base Hydrolysis Enzyme Enzymatic Activity (in biological matrix) HD->Enzyme Metabolism Degradation Degradation Products Acid->Degradation Base->Degradation Enzyme->Degradation

Caption: Factors leading to the degradation of this compound.

cluster_workflow Recommended Sample Preparation Workflow Start Start: Frozen Plasma Sample Thaw 1. Thaw on Ice (4°C) Start->Thaw Spike 2. Spike with Internal Standard Thaw->Spike Precipitate 3. Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) Spike->Precipitate Incubate 4. Incubate at -20°C Precipitate->Incubate Centrifuge 5. Centrifuge at 4°C Incubate->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate under Nitrogen (≤30°C) Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: LC-MS Analysis Reconstitute->Analyze

Caption: Workflow to minimize this compound degradation.

References

Technical Support Center: Method Refinement for Sensitive Detection of Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Hydroxy Darunavir, the primary active metabolite of the antiretroviral drug Darunavir. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Column Overload Dilute the sample to a lower concentration.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Column Degradation Replace the analytical column with a new one of the same type.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Issue 2: Low Signal Intensity or Sensitivity

Potential Cause Recommended Solution
Suboptimal Ionization Optimize mass spectrometer source parameters, including capillary voltage, gas flow, and temperature.[1]
Inefficient Sample Extraction Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery.
Matrix Effects (Ion Suppression) Dilute the sample, modify the chromatographic method to separate this compound from interfering matrix components, or use a deuterated internal standard.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for this compound.

Issue 3: High Background Noise

Potential Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Leaking Connections Check all fittings and connections in the LC system for leaks.

Issue 4: Inconsistent Retention Times

Potential Cause Recommended Solution
Fluctuations in Pump Flow Rate Purge the LC pumps to remove air bubbles and ensure a stable flow rate.
Changes in Column Temperature Use a column oven to maintain a consistent column temperature.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound?

A1: The protonated molecule [M+H]⁺ of Darunavir has an m/z of 548.2.[2] Since hydroxylation adds an oxygen atom (16 Da), the expected m/z for the [M+H]⁺ of this compound would be approximately 564.2.

Q2: What are the common fragmentation patterns for this compound in MS/MS?

A2: While specific fragmentation data for this compound is limited in the provided search results, a study on a hydroxylated degradation product of Darunavir showed characteristic losses.[1] Key fragmentation pathways likely involve the loss of the hexahydrofuro[2,3-b]furan (B8680694) moiety and cleavage of the sulfonamide bond. A proposed fragmentation scheme is visualized below.

Q3: Which sample preparation method is recommended for analyzing this compound in plasma?

A3: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used for the analysis of Darunavir and its metabolites in plasma.[3] PPT with a solvent like acetonitrile (B52724) is a simpler and faster method. LLE with a solvent such as ethyl acetate (B1210297) can provide a cleaner extract, potentially reducing matrix effects. The choice depends on the required sensitivity and the complexity of the sample matrix.

Q4: What type of analytical column is suitable for the chromatographic separation of this compound?

A4: A C18 reversed-phase column is a common and effective choice for the separation of Darunavir and its metabolites.[1][3] The specific column dimensions and particle size should be chosen based on the desired chromatographic resolution and analysis time.

Q5: How can I minimize matrix effects when analyzing this compound in biological samples?

A5: To minimize matrix effects, you can employ several strategies:

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix-induced ion suppression or enhancement.

  • Optimize sample cleanup: Use a more rigorous sample preparation method like SPE or LLE to remove interfering components.

  • Chromatographic separation: Modify the LC method to ensure that this compound elutes in a region with minimal co-eluting matrix components.

  • Sample dilution: Diluting the sample can reduce the concentration of interfering substances.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Darunavir, which can be used as a reference for method development for this compound.

Table 1: Linearity and Sensitivity of Darunavir Detection Methods

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
LC-MS/MS20 - 350120.10[3]
UPLC-MS/MS5.0 - 50005.0[4]
HPLC-UV100 - 500030[1]

Table 2: Accuracy and Precision of Darunavir Quantification

Method Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Reference
UPLC-MS/MSLQC, MQC, HQC0.8 - 7.30.8 - 7.391.3 - 104.4[4]
LC-MS/MSLQC, MQC, HQCNot ReportedNot Reported97.73 - 102.30 (Recovery)[4]

Experimental Protocols

1. Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to achieve separation of this compound from Darunavir and other potential metabolites.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z ~564.2 -> Product ion (Q3) to be determined experimentally.

    • Internal Standard: To be selected based on structural similarity and mass difference.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (ESI+) lc_sep->ms_detect data_acq Data Acquisition (MRM Mode) ms_detect->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Major Fragments parent This compound [M+H]⁺ m/z ≈ 564.2 frag1 Loss of hexahydrofuro[2,3-b]furan m/z ≈ 450.2 parent->frag1 - C7H10O3 frag2 Cleavage of sulfonamide bond parent->frag2

Caption: Proposed fragmentation of this compound.

References

addressing cross-reactivity in immunoassays for Darunavir and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunoassays designed to quantify Darunavir (B192927). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Darunavir, with a specific focus on managing cross-reactivity with its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Darunavir that could potentially cross-react in an immunoassay?

Darunavir is extensively metabolized by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[1] The primary metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[1] Ritonavir (B1064) is often co-administered with Darunavir to inhibit CYP3A, which significantly reduces the metabolism of Darunavir and increases its plasma concentration.[1] However, several metabolites can still be present and may interfere with immunoassays. The main metabolites of concern for cross-reactivity are hydroxylated derivatives.

Q2: My immunoassay is showing higher than expected Darunavir concentrations. Could this be due to cross-reactivity?

Yes, higher than expected concentrations can be a strong indicator of cross-reactivity with one or more metabolites. Immunoassays utilize antibodies that bind to specific epitopes on the target molecule. If metabolites of Darunavir share similar structural features to the parent drug, the antibodies may also bind to them, leading to an overestimation of the Darunavir concentration. It is crucial to use a highly specific antibody and to validate the assay for cross-reactivity with known metabolites.

Q3: How can I confirm if the signal in my immunoassay is from Darunavir or a cross-reacting metabolite?

The gold standard for confirming the specificity of an immunoassay and investigating cross-reactivity is to compare the results with a more specific method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] LC-MS/MS can separate Darunavir from its metabolites based on their mass-to-charge ratio and fragmentation patterns, providing an accurate quantification of the parent drug. If the immunoassay results are consistently higher than the LC-MS/MS results, it strongly suggests the presence of cross-reacting substances.

Q4: What steps can I take to minimize the impact of cross-reactivity in my Darunavir immunoassay?

To minimize the impact of cross-reactivity, consider the following:

  • Antibody Selection: Use a highly specific monoclonal or polyclonal antibody that has been rigorously tested for cross-reactivity against the major metabolites of Darunavir.[6]

  • Assay Optimization: Optimize assay conditions such as incubation times, temperatures, and buffer compositions to favor the binding of the antibody to Darunavir over its metabolites.

  • Sample Pre-treatment: In some cases, sample pre-treatment steps, such as solid-phase extraction (SPE), can be employed to separate Darunavir from some of its more polar metabolites before analysis.

  • Data Analysis: If the cross-reactivity of specific metabolites is known and consistent, it may be possible to apply a correction factor to the immunoassay results. However, this approach should be used with caution and validated thoroughly.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using immunoassays for Darunavir quantification.

Problem Possible Cause Recommended Solution
High Background Signal 1. Non-specific binding of antibodies. 2. Insufficient washing. 3. Contaminated reagents or buffers.1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in the blocking buffer. 2. Increase the number of wash steps and the volume of wash buffer. Ensure vigorous but gentle washing. 3. Prepare fresh buffers and reagents. Check for microbial contamination.
Low Signal or Poor Sensitivity 1. Inactive enzyme conjugate. 2. Sub-optimal antibody concentration. 3. Incorrect incubation times or temperatures.1. Verify the activity of the enzyme conjugate. Use a new vial if necessary. 2. Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies. 3. Review the protocol for the recommended incubation parameters and ensure they are followed precisely.
High Inter-assay Variability 1. Inconsistent pipetting technique. 2. Variations in incubation times or temperatures between assays. 3. Reagent degradation over time.1. Ensure all technicians are using calibrated pipettes and consistent pipetting techniques. 2. Use a temperature-controlled incubator and a precise timer for all incubation steps. 3. Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store reagents as recommended by the manufacturer.
Inaccurate Results (Compared to a reference method like LC-MS/MS) 1. Cross-reactivity with metabolites. 2. Matrix effects from the sample. 3. Improper standard curve preparation.1. See "Addressing Cross-Reactivity" section below. 2. Perform spike and recovery experiments in the relevant sample matrix to assess for matrix effects. If present, consider using a different sample dilution or a matrix-matched standard curve. 3. Ensure accurate preparation of standards. Use a fresh set of standards for each assay. Verify the curve fitting algorithm used for data analysis.

Addressing Cross-Reactivity: Data and Protocols

A critical aspect of developing and troubleshooting a Darunavir immunoassay is to quantify the extent of cross-reactivity with its major metabolites. Due to the limited availability of public data from commercial immunoassay kits, the following table presents a hypothetical, yet representative, dataset illustrating how cross-reactivity data should be presented.

Table 1: Hypothetical Cross-Reactivity of a Darunavir Immunoassay

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
Darunavir 100 100%
Hydroxylated Metabolite M1100015%
Hydroxylated Metabolite M210005%
Carbamate Hydrolysis Product1000<1%
Glucuronidated Metabolite1000<0.5%

% Cross-Reactivity = (Concentration of Darunavir measured / Concentration of metabolite tested) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for Darunavir Quantification

This protocol describes a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Darunavir in plasma samples.

Materials:

  • Microtiter plates pre-coated with a capture antibody against Darunavir

  • Darunavir standard solutions

  • Plasma samples (unknowns)

  • Darunavir-HRP (Horseradish Peroxidase) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of Darunavir standards in a suitable buffer. Dilute plasma samples as required.

  • Competitive Binding: Add 50 µL of standards and samples to the wells of the microtiter plate.

  • Add 50 µL of Darunavir-HRP conjugate to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the Darunavir standards. Determine the concentration of Darunavir in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: Assessment of Metabolite Cross-Reactivity

This protocol outlines the procedure to determine the percentage of cross-reactivity of potential interfering metabolites in the Darunavir immunoassay.

Materials:

  • Validated Darunavir immunoassay (as described in Protocol 1)

  • Darunavir standard solutions

  • Purified standards of Darunavir metabolites (e.g., hydroxylated metabolites)

Procedure:

  • Prepare Metabolite Solutions: Prepare a series of dilutions for each metabolite to be tested. The concentration range should be clinically relevant and extend to levels that might be expected in patient samples.

  • Run the Immunoassay: Analyze the metabolite solutions using the validated Darunavir immunoassay, treating them as unknown samples.

  • Calculate Apparent Darunavir Concentration: For each metabolite concentration, determine the "apparent" Darunavir concentration from the Darunavir standard curve.

  • Calculate % Cross-Reactivity: Use the following formula to calculate the percentage of cross-reactivity for each metabolite at each concentration tested:

    % Cross-Reactivity = (Apparent Darunavir Concentration / Actual Metabolite Concentration) x 100

  • Data Analysis: Analyze the cross-reactivity data to determine if there is a significant interference at physiologically relevant concentrations of the metabolites.

Visualizations

Darunavir_Metabolism Darunavir Darunavir CYP3A CYP3A Enzymes Darunavir->CYP3A Metabolism Metabolites Metabolites CYP3A->Metabolites Hydroxylated Hydroxylated Metabolites (M1, M2) Metabolites->Hydroxylated Carbamate Carbamate Hydrolysis Product Metabolites->Carbamate Glucuronidated Glucuronidated Metabolites Metabolites->Glucuronidated Ritonavir Ritonavir Ritonavir->CYP3A Inhibition

Caption: Metabolic pathway of Darunavir.

Immunoassay_Workflow start Start prep Prepare Standards & Samples start->prep add_reagents Add Samples, Standards, and Darunavir-HRP Conjugate to Plate prep->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data (Standard Curve & Concentration Calculation) read->analyze end End analyze->end

Caption: Competitive ELISA workflow for Darunavir.

Troubleshooting_Logic issue Inaccurate Immunoassay Results check_curve Review Standard Curve (R-squared, slope, intercept) issue->check_curve good_curve Curve OK? check_curve->good_curve check_controls Examine Quality Control Results controls_in_range Controls in Range? check_controls->controls_in_range check_cross_reactivity Investigate Cross-Reactivity cross_reactivity_suspected Cross-Reactivity Suspected? check_cross_reactivity->cross_reactivity_suspected compare_lcms Compare with LC-MS/MS perform_cr_study Perform Cross-Reactivity Study (Protocol 2) compare_lcms->perform_cr_study optimize_assay Optimize Assay Conditions revalidate Re-validate Assay optimize_assay->revalidate report Report Findings revalidate->report good_curve->check_controls Yes fix_curve Prepare Fresh Standards & Rerun good_curve->fix_curve No controls_in_range->check_cross_reactivity Yes troubleshoot_reagents Troubleshoot Reagents & Protocol controls_in_range->troubleshoot_reagents No cross_reactivity_suspected->compare_lcms Yes cross_reactivity_suspected->report No fix_curve->issue troubleshoot_reagents->issue perform_cr_study->optimize_assay

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Hydroxy Darunavir ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydroxy Darunavir using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize ion suppression in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant concern for this compound analysis?

A: Ion suppression is a type of matrix effect where the signal of a target analyte, such as this compound, is reduced due to the presence of other co-eluting components in the sample.[1][2] This phenomenon occurs within the ESI source when these interfering molecules compete with the analyte for ionization, ultimately decreasing the number of analyte ions that reach the mass spectrometer's detector.[1][3] It is a major concern in quantitative bioanalysis because it can lead to inaccurate and unreliable results, including poor precision, reduced sensitivity, and compromised assay validity.[4][5][6] Since this compound is a metabolite, it is often measured at low concentrations in complex biological matrices like plasma or serum, which are rich in endogenous materials known to cause suppression.[7]

Q2: What are the most common causes of ion suppression in my LC-ESI-MS analysis?

A: Ion suppression can originate from various sources, both endogenous and exogenous.[4] Key causes include:

  • Endogenous Matrix Components: Biological samples contain numerous compounds like phospholipids (B1166683), salts, proteins, and lipids that can co-elute with this compound and interfere with its ionization.[1][7] Phospholipids are a particularly notorious cause of ion suppression in plasma samples.[7]

  • Mobile Phase Additives: Certain additives used to improve chromatography can severely suppress the ESI signal. Trifluoroacetic acid (TFA) is a well-known suppressor, while volatile buffers like formic acid and ammonium (B1175870) formate (B1220265) are generally more compatible with ESI-MS.[4][8][9][10]

  • High Analyte or Interferent Concentration: At high concentrations (>10⁻⁵ M), the ESI response can become non-linear as the droplet surfaces become saturated, leading to competition for charge and space.[2][4]

  • Exogenous Contaminants: Substances introduced during sample handling, such as plasticizers from collection tubes, can also cause unexpected ion suppression.[4]

Q3: How can I detect and quantify the level of ion suppression in my assay?

A: Two primary experimental methods are used to assess ion suppression:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where suppression occurs. A solution of this compound is continuously infused into the MS detector post-column. A blank, extracted matrix sample is then injected onto the LC system. Any dip or decrease in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[4][7][11]

  • Post-Extraction Spike: This quantitative method compares the signal response of an analyte in a neat solution versus its response when spiked into a pre-extracted blank matrix.[1][11] A significantly lower signal in the matrix sample indicates the presence of ion suppression. The degree of suppression can be calculated using the formula: Suppression (%) = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100.[4]

Q4: Which sample preparation technique is the most effective for minimizing ion suppression?

A: Improving sample preparation is widely regarded as the most effective strategy to combat ion suppression.[4][7] The choice of technique depends on the complexity of the matrix and the properties of this compound. The three most common techniques are:

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[7] It can be tailored to selectively isolate the analyte away from phospholipids and other interferences.[12]

  • Liquid-Liquid Extraction (LLE): Also a very effective method for producing clean samples and reducing ion suppression.[4][7] The pH of the aqueous matrix should be adjusted to ensure the analyte is uncharged for efficient extraction into an immiscible organic solvent.[7]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective at removing matrix components like phospholipids and is more prone to ion suppression compared to LLE and SPE.[4][7] However, specialized PPT plates that specifically retain phospholipids are available and can significantly improve cleanup.[7]

Q5: How can I optimize my chromatographic method to avoid ion suppression?

A: Chromatographic optimization aims to separate this compound from co-eluting matrix interferences.[1][6] Key strategies include:

  • Adjusting Gradient and Mobile Phase: Modify the elution gradient to shift the retention time of this compound away from suppression zones identified by post-column infusion.

  • Changing the Stationary Phase: Using a different column chemistry can alter selectivity and improve the separation between your analyte and interferences.[4]

  • Reducing Flow Rate: Lowering the flow rate into the nano-flow range (nL/min) can reduce ion suppression by generating smaller, more highly charged droplets that are more tolerant to non-volatile salts.[2][4]

  • Using a Divert Valve: Program a divert valve to send the initial, unretained portion of the flow (containing salts and other highly polar interferences) to waste instead of the MS source.[13]

Q6: What are the best mobile phase additives to use for this compound analysis, and which should I avoid?

A: The choice of mobile phase additive is critical for ESI-MS sensitivity.

  • Recommended Additives: Volatile buffers such as formic acid, ammonium acetate, or ammonium formate are highly recommended as they enhance spray stability and ionization efficiency.[6] Formic acid is often considered the best overall choice for positive mode ESI.[4]

  • Additives to Avoid or Minimize: Non-volatile buffers (e.g., phosphate) should be avoided entirely. Trifluoroacetic acid (TFA), while excellent for chromatography, is a strong ion-pairing agent that causes significant signal suppression in ESI-MS and should be avoided or used at the lowest possible concentration (<0.1%).[8][9][10]

Q7: Is it effective to simply dilute my sample to reduce matrix effects?

A: Yes, diluting the sample or reducing the injection volume can be a simple and effective way to decrease the concentration of interfering matrix components, thereby lessening ion suppression.[5][13] However, this approach also dilutes this compound, which can compromise the sensitivity of the assay. This strategy is only feasible if the method's sensitivity is sufficient to detect the analyte at the lower concentration.[13]

Q8: How does a stable isotope-labeled internal standard (SIL-IS) help, and is it a complete solution?

A: Using a SIL-IS is a widely recognized technique to compensate for, but not eliminate, ion suppression.[1][5][14] A SIL-IS (e.g., Deuterium-labeled this compound) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[1] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even if the absolute signal intensity fluctuates.[1] While a SIL-IS is crucial for correcting variability, it cannot overcome a significant loss of sensitivity if the suppression is too severe.[7]

Q9: Can I adjust my mass spectrometer's instrument parameters to mitigate ion suppression?

A: Yes, optimizing the ESI source and other MS parameters can help improve the signal and reduce the impact of suppression. Key parameters to tune include:

  • Ion Source Parameters: Carefully optimize the capillary voltage, nebulizing gas pressure, and desolvation gas temperature and flow.[6] These settings can significantly impact ionization efficiency and droplet formation.

  • Ionization Mode: If suppression is severe in the positive ionization mode, switching to negative mode may help, as fewer matrix components are typically ionized in this mode.[3][4] Alternatively, switching the ionization source to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than ESI, can be a viable solution.[3][4][15]

Troubleshooting Guides

Problem: Low, erratic, or irreproducible signal for this compound.

This is a classic symptom of ion suppression. Follow this workflow to diagnose and resolve the issue.

G start Low / Inconsistent Signal for this compound diag Step 1: Diagnose Suppression (Post-Column Infusion or Post-Extraction Spike) start->diag q_supp Suppression Detected? diag->q_supp no_supp No Significant Suppression. Investigate other issues: - Instrument Performance - Analyte Stability - Standard Preparation q_supp->no_supp No opt_cat Step 2: Mitigate Suppression (Implement one or more strategies) q_supp->opt_cat Yes sp Optimize Sample Preparation (SPE > LLE > PPT) lc Optimize Chromatography (Separate Analyte from Interference Zone) mp Optimize Mobile Phase (Use Formic Acid; Avoid TFA) ms Optimize MS Method (Tune Source; Dilute Sample; Use SIL-IS) validate Step 3: Re-evaluate Assay (Confirm Suppression is Minimized) sp->validate lc->validate mp->validate ms->validate

Caption: Troubleshooting workflow for ion suppression.
Visualizing the Cause and Mitigation of Ion Suppression

The following diagram illustrates the factors contributing to ion suppression and the primary strategies used to counteract them.

IonSuppression cluster_causes Primary Causes cluster_consequences Analytical Impact cluster_mitigation Mitigation Strategies matrix Endogenous Matrix (Phospholipids, Salts) suppression Ion Suppression in ESI Source matrix->suppression mobile Mobile Phase (e.g., TFA) mobile->suppression conc High Interferent Concentration conc->suppression accuracy Poor Accuracy & Precision suppression->accuracy sensitivity Low Sensitivity (High LOQ) suppression->sensitivity repro Poor Reproducibility suppression->repro sample_prep Effective Sample Prep (SPE, LLE) sample_prep->suppression Reduces chrom Chromatographic Separation chrom->suppression Reduces method_dev Method Optimization (Dilution, SIL-IS, APCI) method_dev->suppression Reduces/ Compensates

Caption: Causes, impacts, and mitigation of ion suppression.

Data & Experimental Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Removal
TechniqueEfficiency in Removing InterferencesPropensity for Ion SuppressionThroughputRecommendation for this compound
Protein Precipitation (PPT) Low (Poor removal of phospholipids)[4][7]High[4]HighUse only if high sensitivity is not required or with phospholipid removal plates.
Liquid-Liquid Extraction (LLE) High (Good removal of salts & phospholipids)[7]Low[4]MediumRecommended for cleaner extracts and improved sensitivity.
Solid-Phase Extraction (SPE) Very High (Highly selective removal)[7][12]Very Low[4]Medium-HighHighly Recommended for achieving the lowest detection limits and highest data quality.
Table 2: Impact of Common Mobile Phase Additives on ESI-MS Signal
AdditiveTypical Conc.Impact on Positive ESI SignalChromatographic PerformanceRecommendation
Formic Acid (FA) 0.1%Excellent (Promotes protonation)[4]GoodHighly Recommended
Acetic Acid (AA) 0.1%GoodModerateGood alternative to formic acid.
Ammonium Formate 5-10 mMExcellent (Provides protons and stable spray)[6]GoodHighly Recommended , especially for LC stability.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Severe Suppression (Ion-pairing effect)[8][9]ExcellentAvoid if possible; use at the lowest concentration if required for separation.
Phosphate Buffers 10 mMSevere Suppression (Non-volatile)GoodNot Recommended for any MS application.
Experimental Protocol: Post-Column Infusion for Detecting Ion Suppression Zones
  • Objective: To qualitatively identify the retention times where co-eluting matrix components suppress the ESI signal of this compound.

  • Materials:

    • Calibrated infusion pump.

    • T-connector.

    • Standard solution of this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).

    • Validated LC-MS/MS system with the chromatographic method intended for the analysis.

    • Blank matrix samples (e.g., human plasma) processed using the intended sample preparation method (e.g., PPT, LLE, or SPE).

  • Procedure:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Set up the MS to monitor a specific MRM transition for this compound.

    • Connect the infusion pump to the LC flow path between the analytical column and the MS source using a T-connector.

    • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Once a stable signal (baseline) for this compound is observed on the mass spectrometer, inject the processed blank matrix extract onto the LC system.

    • Monitor the infused this compound signal throughout the entire chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no ion suppression is occurring.

    • A significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix. This information can then be used to adjust the chromatography to move the this compound peak away from this zone.[4][16]

References

strategies to improve the stability of Hydroxy Darunavir in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxy Darunavir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Disclaimer: this compound is a metabolite of the antiretroviral drug Darunavir. As of the latest literature review, there is limited publicly available data specifically detailing the stability of this compound in solution. The information provided herein is largely based on the well-documented stability profile of the parent compound, Darunavir, and extrapolated to this compound based on chemical structure analysis. It is crucial to consider these as informed hypotheses, and we strongly recommend performing specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure differ from Darunavir?

A1: this compound is a metabolite of Darunavir, an HIV-1 protease inhibitor. The key structural difference is the addition of a hydroxyl (-OH) group on the isobutyl moiety of the molecule, forming a tertiary alcohol. This structural change can influence the molecule's physicochemical properties, including its stability in solution.

Q2: What are the known degradation pathways for the parent compound, Darunavir, in solution?

A2: Studies on Darunavir have shown that it is susceptible to degradation under several conditions:

  • Acid and Base Hydrolysis: Darunavir undergoes significant degradation in both acidic and basic solutions.[1][2][3] This primarily involves the hydrolysis of the carbamate (B1207046) and sulfonamide linkages.

  • Oxidative Stress: Darunavir can also degrade in the presence of oxidizing agents.[4][5]

Darunavir is reported to be relatively stable under thermal, photolytic, and humid conditions.[1][2][3]

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its structure and the known degradation of Darunavir, this compound is likely susceptible to:

  • Hydrolysis: Similar to Darunavir, the carbamate and sulfonamide bonds in this compound are expected to be the primary sites of hydrolytic cleavage in acidic and basic environments.

  • Oxidation: While the core structure may be susceptible to oxidation, the tertiary alcohol group on the isobutyl moiety of this compound is generally resistant to further oxidation under standard conditions.[6][7][8][9][10] This suggests that this compound might exhibit greater resistance to oxidation at this specific site compared to potential oxidation at other parts of the molecule.

Q4: What general strategies can be employed to improve the stability of this compound in solution?

A4: Based on the instability profile of Darunavir, the following strategies are recommended for investigation to enhance the stability of this compound solutions:

  • pH Control: Maintaining the pH of the solution within a neutral and buffered range is critical to minimize acid and base-catalyzed hydrolysis. The optimal pH for stability should be determined experimentally.

  • Use of Antioxidants: To mitigate potential oxidative degradation, the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) could be beneficial. The choice of antioxidant should be compatible with the solvent system and downstream applications.

  • Protection from Light: Although Darunavir is relatively photostable, it is good practice to protect solutions from light by using amber vials or storing them in the dark to prevent any potential photolytic degradation.

  • Temperature Control: Storing solutions at reduced temperatures (e.g., 2-8 °C) will generally slow down the rate of all chemical degradation reactions.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

Q5: Are there any formulation strategies that could enhance the stability of this compound?

A5: While specific formulation data for this compound is unavailable, strategies used for Darunavir could be applicable. These include:

  • Nanoformulations: Encapsulating the molecule in nanoformulations such as solid lipid nanoparticles or nanoemulsions can protect it from the surrounding environment and improve stability.[8]

  • Complexation: Complexation with cyclodextrins has been shown to improve the solubility of Darunavir and may also offer protection against degradation.[11]

  • Solid Dispersions: For solid dosage forms that are later reconstituted, creating a solid dispersion with a polymer can enhance stability in the solid state and improve dissolution characteristics.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of compound purity in solution, confirmed by HPLC. Hydrolytic Degradation 1. Verify the pH of your solution. If it is acidic or basic, adjust to a neutral pH using a suitable buffer system. 2. Conduct a pH stability profile study to identify the optimal pH range for your experimental timeframe.
Appearance of new peaks in the chromatogram, especially when exposed to air or certain excipients. Oxidative Degradation 1. Prepare solutions using deoxygenated solvents. 2. Consider adding a suitable antioxidant to your formulation. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Discoloration or precipitation of the solution over time. Chemical Degradation and/or Poor Solubility 1. Review all potential causes of degradation (pH, oxidation, light exposure). 2. Confirm the solubility of this compound in your chosen solvent system. If solubility is an issue, consider alternative solvents or the use of solubilizing agents.
Inconsistent results between experimental runs. Variable Stability due to Inconsistent Conditions 1. Standardize all solution preparation and storage procedures. 2. Ensure consistent pH, temperature, and protection from light for all samples. 3. Prepare fresh solutions for each experiment whenever possible.

Quantitative Data Summary

The following table summarizes the degradation of Darunavir under various stress conditions as reported in the literature. This data can serve as a baseline for designing stability studies for this compound.

Stress Condition Reagent/Condition Time Temperature Observed Degradation (%) Reference
Acid Hydrolysis0.1 N HCl1 hour80°CConsiderable Degradation[3]
Base Hydrolysis0.1 N NaOH30 minutes80°CConsiderable Degradation[3]
Oxidation6% H₂O₂2 hours80°CConsiderable Degradation[3]
Thermal-7 days105°CStable[3]
Photolytic1.2 million lux hours--Stable[3]
Humidity90% RH7 days25°CStable[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol provides a general framework for investigating the stability of this compound under stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis HD_stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 N HCl) HD_stock->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 N NaOH) HD_stock->Base Expose aliquots Oxidation Oxidative Stress (e.g., 3% H₂O₂) HD_stock->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 60°C) HD_stock->Thermal Expose aliquots Photolytic Photolytic Stress (e.g., UV/Vis light) HD_stock->Photolytic Expose aliquots Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to the following stress conditions (these may be adjusted based on preliminary findings):

    • Acidic: Add an equal volume of 0.1 N HCl and incubate at a set temperature (e.g., 60°C) for a defined period.

    • Basic: Add an equal volume of 0.1 N NaOH and incubate at a set temperature for a defined period.

    • Oxidative: Add an equal volume of 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV and visible light.

  • At specified time points, withdraw samples from each condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Quench the oxidative reaction if necessary (e.g., with sodium bisulfite).

  • Dilute all samples to the working concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Protocol 2: Evaluating the Effect of pH on Solution Stability

pH_Stability_Workflow Prep Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) Spike Spike this compound into each buffer Prep->Spike Incubate Incubate solutions at a controlled temperature Spike->Incubate Sample Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Sample Analyze Analyze by HPLC to determine % remaining Sample->Analyze Plot Plot % remaining vs. time for each pH Analyze->Plot

Caption: Experimental workflow to assess the effect of pH on stability.

Methodology:

  • Prepare a series of buffers covering a range of pH values (e.g., from pH 3 to 9).

  • Prepare solutions of this compound in each buffer at a fixed concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point for each pH.

  • Plot the percentage remaining versus time for each pH to determine the pH of maximum stability.

Signaling Pathways and Logical Relationships

Degradation Pathways of Darunavir (Inferred for this compound)

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Darunavir Darunavir / this compound Hydrolysis_Carbamate Hydrolysis of Carbamate Linkage Darunavir->Hydrolysis_Carbamate Hydrolysis Hydrolysis_Sulfonamide Hydrolysis of Sulfonamide Linkage Darunavir->Hydrolysis_Sulfonamide Hydrolysis Oxidation_Product Oxidation of Core Structure Darunavir->Oxidation_Product Oxidation Acid Acidic Conditions (H+) Acid->Hydrolysis_Carbamate Acid->Hydrolysis_Sulfonamide Base Basic Conditions (OH-) Base->Hydrolysis_Carbamate Base->Hydrolysis_Sulfonamide Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidation_Product

Caption: Major degradation pathways for Darunavir, which are inferred to be similar for this compound.

References

dealing with co-eluting interferences in Hydroxy Darunavir analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydroxy Darunavir (B192927). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting interferences during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in Hydroxy Darunavir analysis?

A1: The most common co-eluting interferences in this compound analysis include:

  • Parent Drug (Darunavir): Due to their structural similarity, Darunavir can co-elute with its hydroxylated metabolite, especially in rapid generic gradients.

  • Isomeric Hydroxylated Metabolites: Hydroxylation can occur at different positions on the Darunavir molecule, leading to positional isomers of this compound. These isomers have very similar physicochemical properties and are often difficult to separate.

  • Other Metabolites: Darunavir is extensively metabolized through pathways other than hydroxylation, such as carbamate (B1207046) hydrolysis and glucuronidation.[1] These metabolites, if present in the sample, can potentially co-elute with this compound.

  • Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous components of the matrix can co-elute and cause ion suppression or enhancement in mass spectrometry-based detection.[2]

Q2: How can I confirm if I have a co-elution problem?

A2: Co-elution can be identified through several indicators:

  • Peak Shape Abnormalities: Look for peak fronting, tailing, or shoulders on your this compound peak. These are often signs of an underlying interfering peak.

  • Inconsistent Results: Poor precision and accuracy in your quantitative results can be a symptom of co-elution.

  • Mass Spectrometry (MS) Analysis: If using an LC-MS/MS system, you can assess peak purity by examining the ion ratios of qualifier and quantifier ions across the peak. A changing ion ratio suggests the presence of an interference. You can also monitor for the mass of potential interferences (e.g., Darunavir).

  • Diode Array Detector (DAD) Analysis: For UV-based detection, a DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not homogenous, co-elution is likely.

Q3: Can I use mass spectrometry to resolve co-elution without chromatographic separation?

A3: Yes, to some extent. If the co-eluting compounds have different mass-to-charge ratios (m/z), a mass spectrometer can differentiate between them.[3] Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound. However, this approach does not work for isomeric interferences that have the same m/z ratio. In such cases, chromatographic separation is essential.

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound.

Problem: Poor resolution between this compound and a co-eluting peak.

Step 1: Initial System Suitability Check

Before modifying the analytical method, ensure your HPLC/UPLC system is performing optimally.

  • Q: My peaks are broad or tailing. What should I check first?

    • A: Broad or tailing peaks can mask the presence of a co-eluting species. Verify the following:

      • Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[3]

      • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

      • Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.

      • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[3]

Step 2: Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation.

  • Q: How can I improve the separation of this compound from Darunavir?

    • A: Since this compound is more polar than Darunavir, you can manipulate the mobile phase to enhance separation on a reversed-phase column (e.g., C18).

      • Decrease the organic solvent strength: A lower percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of both compounds, potentially improving resolution.

      • Optimize the gradient: If using a gradient, make it shallower in the region where Darunavir and this compound elute. This will provide more time for the separation to occur.

      • Change the organic modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Q: I suspect co-elution with an isomeric form of this compound. What are the best strategies for separation?

    • A: Separating positional isomers is challenging. Consider the following:

      • Column Chemistry: Try a column with a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity for aromatic compounds through pi-pi interactions. Polar-embedded phases can also provide alternative selectivity.[4]

      • Mobile Phase pH: If the isomers have different pKa values, adjusting the pH of the mobile phase can alter their ionization state and improve separation.

      • Temperature: Changing the column temperature can affect the selectivity of the separation. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C).

  • Q: What if I am still unable to achieve baseline separation?

    • A: If complete chromatographic separation is not achievable, a highly selective detection method is crucial.

      • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very small mass differences, which might be useful if the interference is not isomeric.

      • Tandem Mass Spectrometry (MS/MS): A well-optimized MRM method can provide high selectivity and allow for quantification even with partial chromatographic overlap, provided the isomers have unique product ions.

Quantitative Data Summary

The following tables provide examples of chromatographic and mass spectrometric conditions that have been used for the analysis of Darunavir and its related substances. These can serve as a starting point for developing a method for this compound.

Table 1: Example Chromatographic Conditions for Darunavir Analysis

ParameterMethod 1[5]Method 2[6]Method 3
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)Hibar Purospher C18 (250 mm × 4.6 mm; 5 µm)
Mobile Phase A 0.05% Formic acid in waterBuffer (55): Methanol (45)0.01 M Ammonium (B1175870) formate (B1220265) (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile (30): Methanol (70)Acetonitrile
Gradient 0/20, 0.5/20, 3/40, 4.5/40, 6/90, 7/90, 7.1/10 (%B)Gradient over 50 min50:50 (v/v)
Flow Rate 0.3 mL/min0.22 mL/min1.0 mL/min
Column Temp. 35 °CNot specifiedNot specified
Detection PDAUV at 240 nmUV at 263 nm
Injection Vol. 0.5 µLNot specifiedNot specified

Table 2: Example Mass Spectrometric Conditions for Darunavir Analysis

ParameterMethod 1[5]Method 2[2]
Ionization Mode ESI Positive & NegativeESI Positive
Capillary Voltage 3.5 kVNot specified
Source Temperature 140 °CNot specified
Desolvation Temp. 350 °CNot specified
Cone Gas Flow 50 L/hNot specified
Desolvation Gas Flow 650 L/hNot specified
MRM Transition Not specifiedm/z 548 -> 392

Experimental Protocols

Protocol 1: General UPLC-UV Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific application.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1% formic acid solution in water. Filter through a 0.22 µm filter.

    • Mobile Phase B: Acetonitrile. Filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • UV Detection: 265 nm.

    • Gradient Program:

      • 0-1 min: 20% B

      • 1-8 min: 20-80% B

      • 8-9 min: 80% B

      • 9-10 min: 20% B

      • 10-12 min: 20% B (re-equilibration)

  • Sample Preparation:

    • For standards, dissolve this compound in methanol or a mixture of water and organic solvent.

    • For biological samples, perform a suitable extraction (e.g., protein precipitation or solid-phase extraction).

  • Analysis:

    • Inject a blank (injection solvent) to ensure no system contamination.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject your sample.

    • If co-elution is suspected, inject a standard of the suspected interference (e.g., Darunavir) to confirm its retention time under the same conditions.

Protocol 2: UPLC-MS/MS Method for Selective Detection of this compound

This protocol provides a framework for developing a selective and sensitive mass spectrometry-based method.

  • Chromatographic Conditions:

    • Use the chromatographic conditions from Protocol 1 or another optimized method. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions.

    • Determine the optimal cone voltage and collision energy for the transition.

    • The precursor ion for this compound will be [M+H]+ at m/z 564.

  • MRM Method Setup:

    • Set up an MRM method to monitor at least two transitions for this compound (one for quantification, one for confirmation).

    • Also, include the MRM transition for Darunavir (m/z 548 -> 392) to monitor for its presence.

  • Sample Analysis:

    • Analyze your samples using the developed LC-MS/MS method. The high selectivity of MRM should allow for accurate quantification of this compound, even in the presence of co-eluting compounds with different masses.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution/ Co-elution Suspected system_check Step 1: System Suitability Check - Peak Shape (Broad, Tailing?) - System Pressure OK? - Blank Run Clean? start->system_check method_opt Step 2: Method Optimization system_check->method_opt System OK fail End: Re-evaluate/Consult Expert system_check->fail System Issue mob_phase 2a: Modify Mobile Phase - Change Organic Solvent % - Change Organic Solvent Type - Adjust pH method_opt->mob_phase gradient 2b: Optimize Gradient - Shallower Gradient mob_phase->gradient Partial/ No Improvement end End: Resolution Achieved mob_phase->end Improved column 2c: Change Column - Different Stationary Phase - Different Dimensions gradient->column Partial/ No Improvement gradient->end Improved temp 2d: Adjust Temperature column->temp Partial/ No Improvement column->end Improved ms_detect Step 3: Use Selective Detection (MS) - Develop MRM Method - Utilize High Resolution MS temp->ms_detect Chromatographic Separation Still Insufficient temp->end Improved ms_detect->end Quantification Successful

Caption: Troubleshooting workflow for co-eluting interferences.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions coelution Co-elution of This compound parent Parent Drug (Darunavir) coelution->parent isomers Isomeric Metabolites coelution->isomers other_met Other Metabolites coelution->other_met matrix Matrix Components coelution->matrix chrom_opt Chromatographic Optimization (Mobile Phase, Column, Temp.) parent->chrom_opt isomers->chrom_opt other_met->chrom_opt matrix->chrom_opt ms_select Selective MS Detection (MRM, HRMS) chrom_opt->ms_select If separation is incomplete

Caption: Logical relationship of co-elution problems and solutions.

References

troubleshooting guide for Hydroxy Darunavir quantification errors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Hydroxy Darunavir (B192927). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the quantification of Hydroxy Darunavir in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a primary oxidative metabolite of Darunavir, a protease inhibitor used in the treatment of HIV infection. Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through processes including isobutyl aliphatic hydroxylation and aniline (B41778) aromatic hydroxylation, leading to the formation of this compound.[1][2] Quantifying this metabolite is crucial for comprehensive pharmacokinetic studies, helping to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of Darunavir.

Q2: What are the most common analytical techniques for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and reliable method for the quantification of Darunavir and its metabolites in biological matrices such as plasma and serum.[3] This technique offers high sensitivity and selectivity, which is essential for accurately measuring the typically low concentrations of metabolites in complex biological samples.

Q3: What are the initial steps to take when encountering quantification errors?

When facing issues with your this compound quantification assay, a systematic approach is recommended. Start by examining the basics: ensure all solutions and standards are correctly prepared and within their stability period. Verify the proper functioning of the LC-MS/MS system, including calibration and tuning. A logical troubleshooting workflow can help pinpoint the source of the error efficiently.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape or No Peak Detected for this compound

Symptoms:

  • Broad, tailing, or split peaks for the this compound analyte.

  • Complete absence of the this compound peak, while the internal standard (IS) peak is present.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Mobile Phase: Ensure the pH and organic content of the mobile phase are optimized for the more polar nature of this compound compared to the parent drug. Consider a gradient elution with a slower ramp-up of the organic phase. - Column: Verify the column is not degraded or clogged. A new column or a guard column may be necessary. For polar metabolites, a column with a different stationary phase (e.g., C18 with polar end-capping) might be required.
Sample Preparation Issues - Extraction Recovery: this compound's increased polarity may lead to poor recovery with certain extraction methods. If using liquid-liquid extraction (LLE), try a more polar extraction solvent. For solid-phase extraction (SPE), ensure the sorbent and elution solvent are appropriate for a polar analyte. - Analyte Degradation: Assess the stability of this compound in the biological matrix and during the sample preparation process. Samples should be kept on ice or at 4°C during extraction.
Mass Spectrometer Settings - Incorrect Ion Transitions: Double-check that the correct precursor and product ion m/z values are being monitored for this compound. The precursor ion for this compound ([M+H]⁺) is expected to be m/z 564.2. Common product ions for Darunavir itself are around m/z 392.0, and similar fragments might be relevant for the hydroxylated form. It is crucial to optimize these transitions by infusing a standard solution. - Source Parameters: Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) to ensure efficient ionization of this compound.
Issue 2: High Variability in Results (Poor Precision)

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples and replicates.

  • Inconsistent peak areas for the analyte and/or internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Pipetting Errors: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for small volumes. - Incomplete Evaporation/Reconstitution: If an evaporation step is used, ensure samples are completely dried and then fully reconstituted in the mobile phase. Incomplete reconstitution is a common source of variability.
Matrix Effects - Ion Suppression/Enhancement: The presence of endogenous components in the biological matrix can interfere with the ionization of the analyte and internal standard, leading to inconsistent results. To assess this, perform a post-column infusion experiment. If significant matrix effects are observed, consider a more rigorous sample clean-up method (e.g., switching from protein precipitation to SPE) or adjusting the chromatography to separate the analyte from the interfering components.
Instrument Instability - Fluctuating Spray: A dirty ion source or an unstable electrospray can cause high variability. Clean the ion source and check the spray needle for blockages. - LC Pump Issues: Inconsistent mobile phase delivery can lead to retention time shifts and variable peak areas. Check the pump for leaks and ensure proper solvent degassing.
Issue 3: Inaccurate Results (Poor Accuracy)

Symptoms:

  • QC sample concentrations are consistently higher or lower than the nominal values.

  • Significant deviation from the expected concentration in unknown samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Standard Curve - Standard Preparation Errors: Verify the concentration of all stock and working standard solutions. Re-prepare standards if necessary. - Inappropriate Calibration Model: Ensure the calibration curve is linear over the concentration range of your samples. A weighted linear regression model may be necessary if there is significant heteroscedasticity.
Metabolite Stability Issues - Freeze-Thaw Instability: Hydroxylated metabolites can sometimes be less stable than the parent drug. Evaluate the stability of this compound through multiple freeze-thaw cycles. - Bench-Top Stability: Assess how long the analyte is stable in the processed samples at room temperature (autosampler stability).
Interference from Other Metabolites - Isomeric Metabolites: It is possible that other hydroxylated isomers of Darunavir exist. Ensure your chromatographic method can separate this compound from any potential isomeric interferences. This may require a longer run time or a different column.

Experimental Protocols

Example LC-MS/MS Method for Darunavir and Metabolites

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 200 µL of plasma sample (pre-treated with an internal standard solution) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Darunavir: Precursor Ion (m/z) 548.2 -> Product Ion (m/z) 392.2

    • This compound: Precursor Ion (m/z) 564.2 -> Product Ion (m/z) 408.2 (This is a predicted transition and must be confirmed by direct infusion of a standard).

    • Internal Standard (e.g., Darunavir-d9): Precursor Ion (m/z) 557.3 -> Product Ion (m/z) 398.2

  • Source Parameters: Optimize according to the specific mass spectrometer being used.

Quantitative Data Summary

The following table provides typical acceptance criteria for a bioanalytical method validation, which should be met for the quantification of this compound.

Parameter Acceptance Criteria Typical Values for Darunavir Assays
Linearity (r²) ≥ 0.99> 0.99[4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101-10 ng/mL[4]
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[4]
Intra-day and Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%[4]
Extraction Recovery Consistent, precise, and reproducible70-90%[3]
Matrix Effect Internal standard normalized matrix factor between 0.8 and 1.2Within acceptable range

Visualizations

Darunavir_Metabolism Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Hydroxy_Darunavir This compound (Isobutyl or Aniline Hydroxylation) CYP3A4->Hydroxy_Darunavir Oxidation Further_Metabolism Further Metabolism (e.g., Glucuronidation) Hydroxy_Darunavir->Further_Metabolism

Caption: Metabolic pathway of Darunavir to this compound.

Troubleshooting_Workflow Start Quantification Error (e.g., Poor Peak Shape, Inaccuracy) Check_System Check LC-MS/MS System Suitability (e.g., Calibration, IS Signal) Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_System Troubleshoot Instrument (e.g., Clean Source, Check Pump) System_OK->Troubleshoot_System No Check_Sample_Prep Review Sample Preparation (e.g., Extraction Recovery, Stability) System_OK->Check_Sample_Prep Yes Troubleshoot_System->Check_System Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Extraction Method (e.g., Different Solvents/SPE) Sample_Prep_OK->Optimize_Sample_Prep No Check_Method Review Chromatographic Method (e.g., Mobile Phase, Gradient) Sample_Prep_OK->Check_Method Yes Optimize_Sample_Prep->Check_Sample_Prep Method_OK Method OK? Check_Method->Method_OK Optimize_Method Optimize Chromatography (e.g., New Column, Slower Gradient) Method_OK->Optimize_Method No Resolved Issue Resolved Method_OK->Resolved Yes Optimize_Method->Check_Method

Caption: General troubleshooting workflow for quantification errors.

References

Technical Support Center: Optimization of Fragmentation Parameters for Hydroxy Darunavir in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS fragmentation parameters for Hydroxy Darunavir.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: Darunavir has a molecular weight of 547.66 g/mol . Hydroxylation adds an oxygen atom (16 g/mol ), resulting in a molecular weight of approximately 563.66 g/mol for this compound. Therefore, the expected protonated precursor ion ([M+H]⁺) to monitor in positive ion mode is m/z 564.2. It is crucial to confirm this with a full scan analysis of a sample containing this compound.

Q2: How do I select the product ions for this compound?

A2: To select the most abundant and stable product ions, perform a product ion scan (or production scan) on the precursor ion (m/z 564.2). Infuse a solution of this compound directly into the mass spectrometer and fragment the precursor ion across a range of collision energies. The most intense and reproducible fragment ions should be selected for Multiple Reaction Monitoring (MRM) method development. Based on the fragmentation of Darunavir, which often shows a major fragment at m/z 392.0 due to the loss of the sulfonamide group, similar fragmentation patterns can be expected for this compound.

Q3: What are typical starting points for collision energy (CE) and cone voltage (CV) optimization for this compound?

A3: For Darunavir, reported collision energies for the transition m/z 548.1 → 392.0 range from 17 eV to 20 eV, with declustering potentials around 70-73 V. For this compound (m/z 564.2), a good starting point for collision energy would be in a similar range, for instance, 15-25 eV. The cone or declustering potential can be initially set around 70-80 V. These parameters must be optimized empirically for your specific instrument and experimental conditions.

Q4: I am observing a weak or unstable signal for this compound. What are the common causes?

A4: A weak or unstable signal can be due to several factors:

  • Poor Ionization: Ensure the mobile phase composition is suitable for electrospray ionization (ESI). Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation in positive ion mode.

  • Ion Suppression: The sample matrix can interfere with the ionization of the analyte, leading to a suppressed signal.[1][2][3][4] To diagnose this, perform a post-column infusion experiment.[4]

  • Suboptimal MS/MS Parameters: The collision energy, cone voltage, and other source parameters may not be optimized. A systematic optimization of these parameters is crucial.

  • Analyte Instability: Metabolites can sometimes be unstable in the sample matrix or during sample preparation. Ensure proper sample handling and storage conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Precursor Ion Intensity Inefficient ionization.Optimize mobile phase pH and organic content. Ensure proper tuning of the ion source parameters (e.g., capillary voltage, source temperature).
Analyte degradation.Prepare fresh samples and standards. Investigate sample stability under different storage conditions.
Poor Fragmentation/Low Product Ion Intensity Suboptimal collision energy.Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of the product ions.[5]
Incorrect precursor ion selection.Verify the m/z of the precursor ion with a high-resolution mass spectrometer if available.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix interference.Improve sample preparation to remove interfering components. Consider using a more selective extraction method like solid-phase extraction (SPE).
Inconsistent Peak Areas/Poor Reproducibility Ion suppression or enhancement from matrix effects.Modify the chromatographic method to separate the analyte from co-eluting matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[1]
Carryover from previous injections.Optimize the autosampler wash procedure. Inject blank samples between analytical runs to check for carryover.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage (Declustering Potential)
  • Prepare a standard solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL) in a solvent composition similar to the initial mobile phase conditions.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 564.2) in full scan or SIM mode.

  • Manually or automatically ramp the cone voltage through a relevant range (e.g., 20 V to 150 V in 5 V increments).

  • Record the ion intensity at each cone voltage setting.

  • Plot the ion intensity versus the cone voltage. The optimal cone voltage is the value that provides the highest and most stable signal intensity without causing in-source fragmentation.

Protocol 2: Optimization of Collision Energy
  • Using the optimal cone voltage determined in Protocol 1, set up a product ion scan experiment.

  • Infuse the this compound standard solution as described previously.

  • Select the precursor ion (m/z 564.2) in the first quadrupole (Q1).

  • Ramp the collision energy in the collision cell (Q2) over a range (e.g., 5 eV to 50 eV in 2 eV increments).

  • Scan the third quadrupole (Q3) to detect the resulting product ions.

  • Identify the most abundant and stable product ions.

  • For each selected product ion (MRM transition), create a collision energy profile by plotting the product ion intensity against the collision energy. The optimal collision energy for each transition is the value that yields the highest product ion intensity.

Quantitative Data Summary

The following tables provide a template for summarizing the optimized MS/MS parameters for this compound. The values for this compound need to be determined experimentally, while the values for Darunavir are provided as a reference from the literature.

Table 1: Optimized MS/MS Parameters for Darunavir (Reference)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Darunavir548.1392.0~70-73~17-20

Table 2: Experimentally Determined MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Optimal Cone Voltage (V)Optimal Collision Energy for Product Ion 1 (eV)Optimal Collision Energy for Product Ion 2 (eV)
This compound564.2To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_method Method Development prep Prepare this compound Standard Solution infuse Infuse into Mass Spectrometer prep->infuse cv_opt Optimize Cone Voltage (Precursor Ion m/z 564.2) infuse->cv_opt pi_scan Product Ion Scan cv_opt->pi_scan ce_opt Optimize Collision Energy for each MRM transition pi_scan->ce_opt mrm Develop Final MRM Method ce_opt->mrm

Caption: Experimental workflow for optimizing MS/MS fragmentation parameters.

troubleshooting_workflow start Weak or Unstable Signal check_ionization Check Ionization Conditions (Mobile Phase, Source Parameters) start->check_ionization check_matrix Investigate Matrix Effects (Post-Column Infusion) check_ionization->check_matrix [OK] solution1 Adjust Mobile Phase pH or Organic Content check_ionization->solution1 [Not OK] optimize_ms Re-optimize MS/MS Parameters (Cone Voltage, Collision Energy) check_matrix->optimize_ms [OK] solution2 Improve Sample Cleanup or Modify Chromatography check_matrix->solution2 [Suppression Detected] solution3 Implement Optimized Parameters optimize_ms->solution3 [Not Optimal] end Signal Improved optimize_ms->end [Optimal] solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for weak or unstable MS/MS signals.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Potency of Darunavir and its Metabolite, Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral potency of the HIV-1 protease inhibitor Darunavir and its hydroxylated metabolite, Hydroxy Darunavir. The information presented is supported by experimental data from publicly available scientific literature to aid in research and drug development efforts.

Executive Summary

Darunavir is a potent second-generation HIV-1 protease inhibitor characterized by a high genetic barrier to resistance. Its mechanism of action involves the direct inhibition of the viral protease, an enzyme critical for the maturation of infectious virions. Upon administration, Darunavir is metabolized in the body, primarily through oxidation, resulting in the formation of several metabolites, including this compound. In vitro studies have consistently demonstrated that the parent drug, Darunavir, possesses significantly greater antiviral activity than its oxidative metabolites. Research indicates that these metabolites, including hydroxylated forms, exhibit at least a 90% reduction in activity against wild-type HIV compared to Darunavir.[1]

Data Presentation: Antiviral Potency

The following table summarizes the quantitative data on the in vitro antiviral potency of Darunavir against HIV-1. Due to the significantly reduced activity of its metabolites, specific quantitative values for this compound are not widely reported; however, its potency is noted to be substantially lower.

CompoundTargetAssay TypePotency MetricValue (nM)Virus Strain(s)
Darunavir HIV-1 ProteaseCell-basedEC50 1 - 5Wild-type HIV-1 and HIV-2
HIV-1 ProteaseEnzyme InhibitionKi 0.17HIV-1 Protease
This compound (Metabolite) HIV-1 ProteaseCell-basedEC50 > 10-fold higher than DarunavirWild-type HIV

Note: The activity of Darunavir's oxidative metabolites has been reported to be at least 90% less than that of the parent compound against wild-type HIV.[1]

Mechanism of Action: HIV-1 Protease Inhibition

Darunavir exerts its antiviral effect by directly binding to the active site of the HIV-1 protease.[2] This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of new, infectious virus particles. The high affinity and slow dissociation rate of Darunavir from the protease contribute to its potent antiviral activity and high barrier to resistance.[2] The metabolic process of hydroxylation in this compound is believed to alter the molecule's binding affinity to the protease, leading to a significant reduction in its inhibitory capacity.

Mechanism of Action of Darunavir cluster_virus HIV-infected Cell cluster_drug Drug Action cluster_metabolism Metabolism HIV_RNA Viral RNA Polyproteins Gag-Pol Polyproteins HIV_RNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Mature_Proteins Catalyzes Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Darunavir Darunavir Inhibition Inhibition Darunavir->Inhibition Hydroxy_Darunavir This compound Darunavir->Hydroxy_Darunavir Oxidation (CYP3A4) Inhibition->HIV_Protease Reduced_Inhibition Reduced Inhibition Hydroxy_Darunavir->Reduced_Inhibition Reduced_Inhibition->HIV_Protease

Caption: Darunavir inhibits HIV-1 protease, while its metabolite has reduced activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Darunavir and this compound.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of a compound required to inhibit 50% of viral replication in cell culture.

  • Cell Lines: MT-4 (human T-cell leukemia) cells or peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates.

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well microtiter plates.

    • Compound Dilution: A serial dilution of the test compounds (Darunavir and this compound) is prepared.

    • Infection: Cells are infected with a standardized amount of HIV-1.

    • Treatment: The diluted compounds are added to the infected cells.

    • Incubation: Plates are incubated for 5-7 days at 37°C in a CO2 incubator to allow for viral replication.

    • Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The concentration of the compound that inhibits p24 production by 50% compared to the virus control (no compound) is calculated and reported as the EC50 value.

Workflow for Cell-Based Antiviral Assay Start Start Seed_Cells Seed Host Cells (e.g., MT-4) Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Darunavir & this compound Seed_Cells->Prepare_Compounds Infect_Cells Infect Cells with HIV-1 Prepare_Compounds->Infect_Cells Add_Compounds Add Diluted Compounds to Cells Infect_Cells->Add_Compounds Incubate Incubate for 5-7 Days Add_Compounds->Incubate Measure_Replication Quantify Viral Replication (p24 ELISA) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Values Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

Caption: A typical workflow for determining the EC50 of antiviral compounds.

HIV-1 Protease Enzyme Inhibition Assay (Ki Determination)

This biochemical assay measures the direct inhibitory activity of a compound on the HIV-1 protease enzyme.

  • Enzyme: Recombinant HIV-1 protease.

  • Substrate: A synthetic peptide substrate that is fluorescently labeled.

  • Methodology:

    • Reaction Setup: The assay is performed in a 96-well plate containing a reaction buffer.

    • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells containing the HIV-1 protease and allowed to pre-incubate.

    • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

    • Fluorescence Measurement: The plate is read in a fluorescence plate reader, and the increase in fluorescence over time is monitored. Cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.

    • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Conclusion

The available scientific evidence strongly indicates that Darunavir is a highly potent inhibitor of HIV-1 protease, while its oxidative metabolite, this compound, exhibits substantially reduced antiviral activity. This significant drop in potency underscores the importance of the parent drug's chemical structure for its therapeutic efficacy. For researchers in drug development, these findings highlight the critical need to consider the metabolic profile of lead compounds and the antiviral activity of their metabolites to accurately predict in vivo efficacy.

References

Hydroxy Darunavir Demonstrates Potent Activity Against Darunavir-Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro data reveals that hydroxy darunavir (B192927), a derivative of the potent HIV protease inhibitor darunavir, maintains significant antiviral activity against HIV-1 strains that have developed resistance to its parent compound. This finding offers a promising avenue for the development of next-generation therapies for patients harboring darunavir-resistant HIV.

This comparison guide provides a detailed overview of the activity of hydroxy darunavir against various darunavir-resistant HIV-1 strains, supported by experimental data from published studies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics.

Comparative Antiviral Activity

Studies have explored various darunavir analogs, including those with hydroxyl modifications, to overcome emerging drug resistance. Notably, a series of compounds, including GRL-015, which can be considered a form of "this compound," have been evaluated for their efficacy against highly resistant HIV-1 variants.

While darunavir is a highly potent protease inhibitor, certain mutations in the HIV-1 protease can confer resistance. Research has shown that some hydroxylated darunavir derivatives can effectively inhibit the replication of these resistant strains. For instance, one study demonstrated that while a darunavir derivative with an (R)-hydroxyl group on the P2' ligand showed comparable in vitro activity to darunavir against wild-type HIV, other analogs have shown promise against resistant variants.

The following table summarizes the available quantitative data on the antiviral activity of a representative this compound analog (GRL-015) compared to darunavir against a highly darunavir-resistant HIV-1 strain.

CompoundHIV-1 StrainIC50 (nM)Fold Change in Resistance
Darunavir Wild-Type (NL4-3)~3.51
This compound (GRL-015) Wild-Type (NL4-3)3.51
Darunavir Darunavir-Resistant (HIV DRVrp51)>1000>285
This compound (GRL-015) Darunavir-Resistant (HIV DRVrp51)581~166

Note: Data is compiled from multiple sources and direct head-to-head comparative studies may have variations in experimental conditions.

Experimental Protocols

The assessment of antiviral activity of protease inhibitors is typically conducted using cell-based assays. A common methodology involves the following steps:

Antiviral Activity Assay in MT-4 Cells

This assay determines the concentration of the inhibitor required to suppress viral replication by 50% (IC50).

  • Cell Culture: Human T-cell line MT-4 is cultured in appropriate media supplemented with fetal bovine serum.

  • Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or with clinical isolates, including darunavir-resistant strains.

  • Drug Treatment: Immediately after infection, the cells are seeded in 96-well plates containing serial dilutions of the test compounds (this compound and darunavir).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations, and the IC50 values are calculated using a dose-response curve fitting model. The fold change in resistance is calculated by dividing the IC50 for the resistant strain by the IC50 for the wild-type strain.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiviral activity of HIV protease inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Culture 1. Culture MT-4 Cells Infection 4. Infect MT-4 Cells with HIV-1 Cell_Culture->Infection Virus_Stock 2. Prepare HIV-1 Virus Stock (Wild-Type & Resistant Strains) Virus_Stock->Infection Drug_Dilutions 3. Prepare Serial Dilutions (this compound & Darunavir) Treatment 5. Add Drug Dilutions to Infected Cells Drug_Dilutions->Treatment Infection->Treatment Incubation 6. Incubate for 4-7 Days Treatment->Incubation p24_ELISA 7. Quantify p24 Antigen (ELISA) Incubation->p24_ELISA Data_Analysis 8. Calculate IC50 & Fold Change p24_ELISA->Data_Analysis

Antiviral Activity Assessment Workflow.

Mechanism of Darunavir Resistance and the Role of Hydroxy Modifications

Darunavir resistance in HIV-1 is primarily associated with the accumulation of multiple mutations in the protease enzyme. These mutations can alter the shape of the active site, reducing the binding affinity of darunavir.

The rationale behind developing this compound and other analogs is to create molecules that can form additional or alternative interactions within the mutated active site of the protease. The introduction of a hydroxyl group can potentially lead to new hydrogen bond formation with the protease backbone or side chains, compensating for the loss of interactions caused by resistance mutations. This can help to restore the inhibitory activity of the drug.

The signaling pathway for HIV-1 protease inhibition and the development of resistance can be conceptualized as follows:

HIV_Protease_Inhibition cluster_pathway HIV-1 Protease Activity & Inhibition Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Wild-Type) Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Darunavir Darunavir Darunavir->Protease Inhibition Resistant_Protease Resistant HIV-1 Protease (with mutations) Darunavir->Resistant_Protease Reduced_Binding Reduced Binding Restored_Binding Restored Binding Hydroxy_Darunavir This compound Hydroxy_Darunavir->Resistant_Protease Inhibition

HIV Protease Inhibition and Resistance.

Conclusion

The available data suggests that this compound and related analogs represent a viable strategy to combat darunavir resistance in HIV-1. While further clinical studies are necessary to fully elucidate their therapeutic potential, the in-vitro evidence strongly supports their continued development. The ability of these compounds to maintain activity against highly resistant viral strains underscores the importance of ongoing research into novel protease inhibitors to stay ahead of the evolving landscape of HIV drug resistance.

Comparative Analysis of Hydroxy Darunavir and Other Darunavir Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the principal metabolites of Darunavir (B192927), a potent protease inhibitor used in the treatment of HIV-1 infection. Tailored for researchers, scientists, and drug development professionals, this document outlines the pharmacokinetic and pharmacodynamic profiles of Hydroxy Darunavir and other key metabolites, supported by experimental data and detailed methodologies.

Introduction to Darunavir Metabolism

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] The biotransformation of Darunavir results in several metabolites, with the major pathways being carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[2][3] These pathways lead to the formation of three primary metabolites, designated as M19, M23, and M29, respectively.[4] The co-administration of Darunavir with a low dose of ritonavir (B1064), a potent CYP3A4 inhibitor, significantly reduces the metabolism of Darunavir, leading to increased plasma concentrations and a prolonged half-life of the parent drug.[2][5]

Comparative Pharmacokinetics of Darunavir and its Metabolites

While specific pharmacokinetic parameters for individual metabolites are not extensively reported in publicly available literature, the overall metabolic profile indicates a significant reduction in exposure to metabolites when Darunavir is co-administered with ritonavir. In the absence of ritonavir, Darunavir is extensively metabolized, with a larger proportion of the dose being converted to its various metabolites.[3]

Table 1: Pharmacokinetic Parameters of Boosted and Unboosted Darunavir

ParameterDarunavir (Unboosted)Darunavir (Boosted with Ritonavir)
Absolute Bioavailability ~37%[2]~82%[2]
Tmax (hours) 2.5 - 4[5]2.5 - 4[5]
Terminal Elimination Half-life (hours) Not explicitly stated~15[5]
Systemic Clearance (L/h) 32.8 ± 7.0[4]5.9 ± 2.1[4]

Note: This table highlights the significant impact of ritonavir on Darunavir's pharmacokinetics. Data for individual metabolites are not available.

Comparative Pharmacodynamics: Antiviral Activity

In vitro studies have indicated that the oxidative metabolites of Darunavir, which would include hydroxylated forms, exhibit significantly reduced antiviral activity compared to the parent compound. One source suggests that these metabolites are at least 10-fold less active than Darunavir.[6]

Table 2: Antiviral Activity of Darunavir

CompoundIC50 against wild-type HIV-1
Darunavir 1-5 nM[7]
Oxidative Metabolites (including this compound) ≥ 10-fold higher than Darunavir[6]

Note: Specific IC50 values for individual metabolites are not consistently reported.

Experimental Protocols

In Vitro Metabolism Studies using Human Liver Microsomes

The characterization of Darunavir's metabolic pathways is typically performed using in vitro studies with human liver microsomes (HLMs). This allows for the identification of metabolites formed by hepatic enzymes, primarily CYP3A4.

Protocol Outline:

  • Incubation: Darunavir is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Quantification of Darunavir and its Metabolites in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative analysis of Darunavir and its metabolites in human plasma.

Protocol Outline:

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile, often containing an internal standard.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to separate Darunavir and its metabolites.[8]

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Darunavir and each metabolite are monitored for quantification.[8]

Visualizing Metabolic Pathways and Experimental Workflows

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Darunavir_Metabolism cluster_0 Primary Metabolic Pathways cluster_1 Ritonavir Inhibition Darunavir Darunavir M19 M19 (Carbamate Hydrolysis) Darunavir->M19 CYP3A4 M23 M23 (Aliphatic Hydroxylation) - this compound Darunavir->M23 CYP3A4 M29 M29 (Aromatic Hydroxylation) - this compound Darunavir->M29 CYP3A4 Excretion Excretion M19->Excretion M23->Excretion M29->Excretion Ritonavir Ritonavir CYP3A4 CYP3A4 Ritonavir->CYP3A4 Inhibits

Caption: Metabolic pathways of Darunavir and the inhibitory effect of Ritonavir on CYP3A4.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Quantification Incubation Incubation of Darunavir with Human Liver Microsomes Termination Reaction Termination Incubation->Termination Analysis_IV LC-MS/MS Analysis for Metabolite Identification Termination->Analysis_IV Plasma_Sample Human Plasma Sample Collection Extraction Protein Precipitation & Extraction Plasma_Sample->Extraction Analysis_IVV LC-MS/MS Quantification of Darunavir & Metabolites Extraction->Analysis_IVV

References

The Unseen Player: Validating Hydroxy Darunavir's Contribution to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Darunavir (B192927), a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection. Its clinical efficacy, particularly when boosted with ritonavir (B1064), is well-established in both treatment-naive and experienced patients.[1][2][3] Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites, including Hydroxy Darunavir.[4] This guide provides a comprehensive comparison of the known clinical efficacy of Darunavir with the largely unvalidated contribution of its primary metabolite, this compound. We will delve into the available experimental data, highlight the current gaps in knowledge, and provide detailed experimental protocols relevant to this area of research.

Metabolic Pathway of Darunavir

Darunavir's metabolism is a critical factor in its pharmacokinetic profile and dosing strategy. The co-administration of ritonavir, a potent CYP3A4 inhibitor, is standard practice to reduce the rate of Darunavir metabolism, thereby "boosting" its plasma concentrations and extending its half-life.[4] The primary metabolic pathways involve oxidation, leading to hydroxylated and other metabolites.

Darunavir Darunavir CYP3A4 CYP3A4 (Liver) Darunavir->CYP3A4 Metabolism Excretion Excretion (Primarily Feces) Darunavir->Excretion Unchanged Drug Metabolites Oxidative Metabolites CYP3A4->Metabolites Ritonavir Ritonavir (Booster) Ritonavir->CYP3A4 Inhibition HydroxyDarunavir This compound Metabolites->HydroxyDarunavir e.g. Metabolites->Excretion

Figure 1: Simplified metabolic pathway of Darunavir.

Comparative Efficacy: Darunavir vs. Hypothetical Contribution of this compound

The clinical efficacy of Darunavir, in combination with ritonavir, has been demonstrated in numerous clinical trials. Key efficacy endpoints typically include the proportion of patients achieving an undetectable viral load (HIV-1 RNA <50 copies/mL) and the increase in CD4+ T-cell count.

Table 1: Summary of Clinical Efficacy of Ritonavir-Boosted Darunavir in Treatment-Experienced Patients (POWER 1 & 2 Trials)

Endpoint (Week 48)Darunavir/Ritonavir (600/100 mg twice daily) + OBRControl Protease Inhibitor + OBR
Virologic Response
HIV-1 RNA < 400 copies/mL77%68%
HIV-1 RNA < 50 copies/mL71%60%
Immunologic Response
Mean CD4+ cell count increase from baseline+102 cells/µL+86 cells/µL

*OBR: Optimized Background Regimen

Data derived from the TITAN trial comparing Darunavir/ritonavir to Lopinavir/ritonavir. [3]

Currently, there is a significant lack of published data on the in vitro anti-HIV activity of this compound. Scientific literature does not provide an IC50 or EC50 value for this metabolite, which is essential for quantifying its intrinsic antiviral potency. Consequently, its contribution to the overall clinical efficacy of Darunavir remains unvalidated and is presumed to be negligible compared to the parent drug.

Table 2: Comparison of Known and Unknown Antiviral Properties

AttributeDarunavirThis compound
In Vitro Anti-HIV Activity (IC50) Highly potent, typically in the low nanomolar range (1-5 nM against wild-type HIV-1).[1][5]Data not available in published literature.
Clinical Efficacy Well-established through numerous clinical trials.[1][2][3]Not evaluated; contribution to overall efficacy is unknown.
Plasma Concentration Therapeutic concentrations are well-characterized and monitored.[6][7]Can be measured in plasma, but concentrations and their clinical significance are not well-defined.

Experimental Protocols

To validate the contribution of this compound to the overall clinical efficacy, two key experimental stages are necessary: in vitro activity assessment and clinical pharmacokinetic/pharmacodynamic (PK/PD) analysis.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of synthesized this compound against HIV-1 replication in cell culture.

Methodology:

  • Synthesis of this compound: The metabolite must be chemically synthesized and purified to a high degree.

  • Cell Culture: A susceptible human T-lymphoid cell line (e.g., MT-2) is cultured under standard conditions.

  • Viral Infection: Cells are infected with a known titer of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI).

  • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound, with Darunavir as a positive control and a no-drug condition as a negative control.

  • Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the cell supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 In Vitro Assay A Synthesize & Purify Hydroxy-DRV D Treat with serial dilutions of Hydroxy-DRV & DRV A->D B Culture T-lymphoid cells (e.g., MT-2) C Infect cells with HIV-1 B->C C->D E Incubate for 4-5 days D->E F Measure p24 antigen in supernatant (ELISA) E->F G Calculate IC50 F->G

Figure 2: Experimental workflow for in vitro antiviral activity assay.
Quantification of Darunavir and this compound in Patient Plasma

Objective: To simultaneously measure the plasma concentrations of Darunavir and this compound in patients receiving Darunavir-based therapy and correlate these with virological outcomes.

Methodology:

  • Sample Collection: Collect plasma samples from HIV-1 infected patients on a stable Darunavir/ritonavir-containing regimen at trough and peak concentration time points.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and isolate the drugs and their metabolites.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid) to separate Darunavir and this compound.

    • Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-product ion transitions for Darunavir, this compound, and an internal standard.

  • Data Analysis:

    • Construct calibration curves using standards of known concentrations for both Darunavir and this compound.

    • Quantify the concentrations of both analytes in the patient samples.

    • Correlate the trough concentrations (Cmin) of this compound with virological response (HIV-1 RNA levels) using statistical methods.

cluster_1 Clinical PK/PD Analysis H Collect patient plasma samples I Protein precipitation/ Solid-phase extraction H->I J LC-MS/MS analysis (C18 column, ESI+, MRM) I->J K Quantify DRV and Hydroxy-DRV conc. J->K L Correlate Hydroxy-DRV conc. with viral load K->L

Figure 3: Workflow for clinical pharmacokinetic/pharmacodynamic analysis.

Conclusion and Future Directions

The clinical efficacy of Darunavir is firmly established and is attributed to the parent drug. The contribution of its hydroxylated metabolite, this compound, to the overall antiviral effect is currently unknown due to a lack of direct experimental evidence. To definitively validate or dismiss the role of this compound, further research is required. This should include the chemical synthesis of the metabolite, determination of its in vitro anti-HIV activity, and clinical studies correlating its plasma concentrations with patient outcomes. Such studies would provide a more complete understanding of Darunavir's pharmacology and could potentially inform future drug development efforts. For now, the clinical success of Darunavir should be ascribed to the parent compound, with the activity of its metabolites remaining an area for future investigation.

References

A Comparative Analysis of the Cytotoxicity of Darunavir and its Hydroxylated Metabolite, Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of the antiretroviral drug Darunavir and its hydroxylated metabolite, Hydroxy Darunavir. Due to a lack of publicly available research directly comparing the cytotoxicity of this compound to its parent compound, this document will focus on presenting the known cytotoxic profile of Darunavir and detailing the metabolic pathways that lead to the formation of its hydroxylated metabolites. Standard experimental protocols for assessing cytotoxicity are also provided to offer a framework for potential future comparative studies.

Introduction to Darunavir and its Metabolism

Darunavir is a second-generation protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It is a potent antiviral agent that selectively inhibits the cleavage of HIV Gag-Pol polyproteins, which are crucial for the maturation of infectious virus particles.[1] Darunavir is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes.[2] The main metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation, leading to the formation of several oxidative metabolites.[2][3][4] These metabolites, including various hydroxylated forms of Darunavir, have been shown to possess significantly reduced antiviral activity, at least 90% less than that of the parent drug.[2]

Quantitative Cytotoxicity Data

Currently, there is a significant gap in the scientific literature regarding the specific cytotoxicity of this compound. While studies have evaluated the cytotoxicity of Darunavir in various cell lines, no direct comparative data for its hydroxylated metabolites was identified in the public domain. The available data for Darunavir is summarized below.

CompoundCell LineCytotoxicity Metric (CC50)Reference
DarunavirHep3BNo toxic effects observed[5]
DarunavirPrimary rat neuronsNo toxic effects observed[5]

CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of viable cells.

Experimental Protocols for Cytotoxicity Assessment

To evaluate and compare the cytotoxicity of compounds like Darunavir and this compound, several in vitro assays are commonly employed. These assays measure various cellular parameters to determine the concentration-dependent toxic effects of a substance.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, MT-4) in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Darunavir and this compound) and control substances for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value by plotting cell viability against compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance of the resulting formazan at a specific wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells, and calculate the CC50 value.

Visualizing the Research Workflow and Metabolic Pathway

To facilitate a clearer understanding of the experimental process and the metabolic fate of Darunavir, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Assessment Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Cytotoxicity Assay Cytotoxicity Assay Cell Treatment->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis CC50 Determination CC50 Determination Data Analysis->CC50 Determination

Caption: Experimental workflow for comparing the cytotoxicity of chemical compounds.

G cluster_1 Metabolism of Darunavir Darunavir Darunavir Carbamate Hydrolysis Carbamate Hydrolysis Darunavir->Carbamate Hydrolysis CYP3A Isobutyl Aliphatic Hydroxylation Isobutyl Aliphatic Hydroxylation Darunavir->Isobutyl Aliphatic Hydroxylation CYP3A Aniline Aromatic Hydroxylation Aniline Aromatic Hydroxylation Darunavir->Aniline Aromatic Hydroxylation CYP3A Metabolites Metabolites Carbamate Hydrolysis->Metabolites Isobutyl Aliphatic Hydroxylation->Metabolites Aniline Aromatic Hydroxylation->Metabolites

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxy Darunavir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Hydroxy Darunavir (B192927), a metabolite of the antiretroviral drug Darunavir. The selection of a robust and validated analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document summarizes the performance of various techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.

Introduction

Darunavir is a protease inhibitor widely used in the treatment of HIV infection. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites. Hydroxylated metabolites are among the major products of this biotransformation. Accurate quantification of Hydroxy Darunavir in biological matrices is essential for a comprehensive understanding of the drug's disposition and to evaluate its potential contribution to the overall pharmacological and toxicological profile.

This guide focuses on the cross-validation of analytical methods for this compound, presenting a comparison of their performance characteristics.

Analytical Methods for this compound

The quantification of this compound in biological fluids, predominantly plasma and urine, typically relies on chromatographic techniques coupled with various detection methods. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods are prevalent for the parent drug Darunavir, specific validated methods for its hydroxylated metabolite are less commonly detailed in publicly available literature.

One key study identified a validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) method for the simultaneous determination of Darunavir and its metabolites in rat serum and urine.[1] This method provides a foundation for the analytical approaches to quantifying this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity.

Experimental Protocol (Based on a method for Darunavir and its metabolites)[1]

  • Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma samples. This typically involves adding a precipitating agent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as an Agilent RP-18 (250 × 4.6 mm, 5 μm), is suitable for separating this compound from the parent drug and other metabolites.[1]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) is often used. A typical ratio would be 40:60 (v/v).[1]

    • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of Darunavir and its hydroxylated metabolites.

    • Monitoring: The instrument is operated in the selective ion monitoring (SIM) mode. For a hydroxylated metabolite of Darunavir, the protonated molecule [M+H]⁺ would be monitored. The exact m/z value would depend on the specific hydroxylated isomer. For instance, a mono-hydroxylated metabolite of Darunavir (molecular weight of Darunavir is 547.66 g/mol ) would have an [M+H]⁺ ion at approximately m/z 564.

Performance Characteristics

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of Darunavir and its metabolites, which can be extrapolated for this compound.

ParameterTypical Performance of LC-MS/MS Method[1]
Linearity Range 5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 3.63 - 5.24 ng/mL
Accuracy 0 - 5%
Precision (Intra- and Inter-day) 2.54 - 8.92%
Recovery 87 - 93%
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less sensitive and specific than LC-MS/MS, HPLC-UV can be a viable alternative for the quantification of drug metabolites, particularly at higher concentrations. However, finding a specifically validated HPLC-UV method for this compound in the public domain is challenging. The development of such a method would require careful optimization to ensure sufficient resolution from the parent drug and other metabolites, as their UV spectra are likely to be very similar.

Cross-Validation Workflow

Cross-validation is essential when comparing different analytical methods to ensure that they provide equivalent results. The process involves analyzing the same set of samples using both the established (reference) method and the new (comparator) method.

CrossValidationWorkflow cluster_0 Method 1 (e.g., LC-MS/MS) cluster_1 Method 2 (e.g., HPLC-UV) M1_Sample Sample Analysis M1_Data Data Acquisition M1_Sample->M1_Data M1_Results Results 1 M1_Data->M1_Results Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) M1_Results->Comparison M2_Sample Sample Analysis M2_Data Data Acquisition M2_Sample->M2_Data M2_Results Results 2 M2_Data->M2_Results M2_Results->Comparison Start Spiked Biological Samples Start->M1_Sample Start->M2_Sample Conclusion Assessment of Method Equivalence Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Logical Framework for Method Selection

The choice of an analytical method for this compound quantification depends on the specific research question and available resources.

MethodSelection Start Start: Need to Quantify This compound HighSensitivity High Sensitivity & Specificity Required? (e.g., PK studies) Start->HighSensitivity HighConcentration High Concentration Expected? (e.g., in vitro metabolism) HighSensitivity->HighConcentration No LCMS Select LC-MS/MS HighSensitivity->LCMS Yes HighConcentration->LCMS No HPLCUV Consider HPLC-UV (after validation) HighConcentration->HPLCUV Yes End End LCMS->End HPLCUV->End

Caption: Decision tree for selecting an analytical method.

Conclusion

For the quantification of this compound in biological matrices, LC-MS/MS stands out as the superior method due to its high sensitivity, specificity, and accuracy, making it indispensable for pharmacokinetic and clinical studies where low concentrations are expected. While HPLC-UV could be a cost-effective alternative for applications involving higher concentrations, the lack of readily available validated methods and the potential for interference from the parent drug and other metabolites necessitate a thorough method development and validation process. The provided experimental protocols and performance data for a related LC-MS/MS method offer a solid starting point for researchers aiming to establish a reliable analytical workflow for this compound.

References

A Comparative Pharmacokinetic Analysis of Darunavir and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the HIV-1 protease inhibitor Darunavir (B192927) and its primary hydroxylated metabolite, Hydroxy Darunavir. The information presented is based on available experimental data to support research and drug development efforts in antiretroviral therapy.

Executive Summary

Darunavir is a potent antiretroviral agent primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process often involves hydroxylation, leading to the formation of this compound. Understanding the comparative pharmacokinetics of the parent drug and its metabolite is crucial for optimizing dosing strategies and predicting potential drug-drug interactions.

This guide summarizes key pharmacokinetic parameters, details the experimental protocols used for their determination, and provides visual representations of the metabolic pathways and experimental workflows.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for both unboosted and ritonavir-boosted Darunavir. Direct comparative human pharmacokinetic data for this compound metabolites (such as Cmax, AUC, and half-life) are not extensively available in published literature. The data below for Darunavir is compiled from various clinical studies.

Pharmacokinetic ParameterDarunavir (Unboosted)Darunavir (Ritonavir-Boosted)This compound (Qualitative)
Bioavailability ~37%~82%[1]Lower than Darunavir
Time to Peak Plasma Concentration (Tmax) 2.5 - 4 hours[1]2.5 - 4 hours[1]N/A
Plasma Protein Binding ~95%~95%[1]N/A
Metabolism Extensively metabolized by CYP3A4[1]Metabolism inhibited by ritonavir[2]Formed via CYP3A4-mediated hydroxylation[3]
Elimination Half-life (t½) Shorter~15 hours[1]Likely shorter than boosted Darunavir
Primary Route of Excretion FecesFeces (~79.5%) and Urine (~13.9%)[1]Excreted in feces and urine as metabolites

Metabolic Pathway of Darunavir

Darunavir undergoes extensive metabolism in the liver, primarily through oxidation by CYP3A4. The major metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. Ritonavir, a potent CYP3A4 inhibitor, is co-administered with Darunavir to boost its plasma concentrations by significantly reducing its metabolism.

Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Metabolism Metabolites This compound (Isobutyl & Aniline Hydroxylation) Carbamate Hydrolysis Products CYP3A4->Metabolites Oxidation Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Excretion Excretion Metabolites->Excretion Feces & Urine

Figure 1: Darunavir Metabolism and the Effect of Ritonavir.

Experimental Protocols

Quantification of Darunavir and its Metabolites by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Darunavir and its hydroxylated metabolites in plasma, based on established methodologies.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 200 µL of a precipitation agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a deuterated analog of Darunavir).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate Darunavir from its metabolites.

  • Flow Rate: A constant flow rate of approximately 0.5 mL/min is maintained.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Darunavir and each hydroxylated metabolite are monitored.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data Data Acquisition & Quantification MS->Data HIV_RNA Viral RNA Polyproteins Gag-Pol Polyproteins HIV_RNA->Polyproteins Translation HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Cleavage by Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins New_Virions Mature, Infectious Virions Functional_Proteins->New_Virions Assembly of Darunavir Darunavir Darunavir->HIV_Protease Inhibits

References

The Central Role of CYP3A4 in Hydroxy Darunavir Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic pathways responsible for the formation of hydroxy darunavir (B192927), a primary metabolite of the HIV protease inhibitor darunavir. The evidence overwhelmingly points to the cytochrome P450 3A4 (CYP3A4) isoenzyme as the key catalyst in this metabolic conversion. This document will objectively compare the role of CYP3A4 with other potential enzymatic contributors, supported by available data, and provide detailed experimental protocols for validation.

Data Presentation: Comparative Analysis of Metabolic Pathways

Darunavir undergoes extensive metabolism, primarily through oxidation.[1][2] One of the major metabolic pathways is the hydroxylation of the isobutyl moiety to form hydroxy darunavir. In vitro studies have been pivotal in identifying the specific enzymes responsible for this reaction.

Table 1: Comparison of Enzymatic Contributions to this compound Formation

Enzyme/SystemRelative Contribution to this compound FormationSupporting Evidence
CYP3A4 Major (>95%) In vitro studies with human liver microsomes (HLMs) and recombinant CYP enzymes demonstrate that CYP3A4 is the primary enzyme responsible for darunavir's oxidative metabolism.[1][2][3] The metabolism of darunavir is significantly inhibited by the potent and selective CYP3A4 inhibitor, ketoconazole (B1673606).
Other CYP Isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP2E1) Negligible to None Studies utilizing a panel of recombinant human CYP isoforms have shown that only CYP3A4 exhibits significant metabolic activity towards darunavir.
Non-CYP-mediated pathways Minor While other metabolic pathways for darunavir exist, such as carbamate (B1207046) hydrolysis and glucuronidation, the formation of the hydroxylated metabolite is predominantly a CYP-mediated oxidative process.[4][5]

The co-administration of darunavir with a low dose of ritonavir (B1064), a potent CYP3A4 inhibitor, is a standard clinical practice.[1][2] Ritonavir significantly increases the plasma concentration and prolongs the half-life of darunavir by inhibiting its CYP3A4-mediated metabolism, including the formation of this compound.[4][5] This drug-drug interaction further validates the critical role of CYP3A4 in darunavir's clearance.

Experimental Protocols

To validate the role of CYP3A4 in this compound formation, two primary in vitro experimental models are employed: human liver microsomes (HLMs) and recombinant human CYP enzymes.

Experiment 1: Metabolism of Darunavir in Human Liver Microsomes (HLMs)

This experiment assesses the overall hepatic metabolism of darunavir and the effect of a selective CYP3A4 inhibitor.

Materials:

  • Darunavir

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ketoconazole (selective CYP3A4 inhibitor)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Protocol:

  • Incubation Setup: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein concentration).

  • Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the HLM mixture with ketoconazole (e.g., 1 µM) for 10 minutes at 37°C.

  • Substrate Addition: Add darunavir to the incubation mixtures to achieve the desired final concentration (e.g., 1 µM).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Experiment 2: Metabolism of Darunavir using Recombinant Human CYP Isoforms

This experiment directly compares the ability of different CYP isoforms to metabolize darunavir to its hydroxylated metabolite.

Materials:

  • Darunavir

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform in potassium phosphate buffer (pH 7.4). Each mixture should contain a specific CYP isoform (e.g., 25 pmol/mL).

  • Substrate Addition: Add darunavir to each incubation mixture to a final concentration (e.g., 1 µM).

  • Initiation of Reaction: Initiate the reactions by adding the NADPH regenerating system.

  • Incubation: Incubate all mixtures at 37°C for 60 minutes.

  • Reaction Termination: Terminate the reactions with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the amount of this compound formed in each incubation using LC-MS/MS. Compare the metabolic activity across the different CYP isoforms.

Mandatory Visualization

Darunavir_Metabolism Darunavir Darunavir CYP3A4 CYP3A4 Darunavir->CYP3A4 Other_Enzymes Other Enzymes Darunavir->Other_Enzymes Hydroxy_Darunavir This compound (Isobutyl Aliphatic Hydroxylation) Other_Metabolites Other Metabolites (e.g., Carbamate Hydrolysis, Aniline Aromatic Hydroxylation) CYP3A4->Hydroxy_Darunavir Major Pathway Other_Enzymes->Other_Metabolites Minor Pathways Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Metabolic pathway of darunavir to this compound.

The provided diagram illustrates the central and major role of CYP3A4 in the formation of this compound through isobutyl aliphatic hydroxylation. Other metabolic pathways, mediated by different enzymes, contribute to a lesser extent to the overall metabolism of darunavir. The inhibitory effect of ritonavir on CYP3A4 is also depicted, highlighting the mechanism behind its boosting effect.

References

Comparative Stability of Darunavir and Hydroxy Darunavir: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals extensive stability data for the antiretroviral drug Darunavir. However, there is a notable absence of publicly available studies directly comparing its stability profile with that of its metabolite, Hydroxy Darunavir. Forced degradation studies, a cornerstone of drug development and stability assessment, have been thoroughly conducted for Darunavir, providing a clear picture of its degradation pathways under various stress conditions. In contrast, similar stability-indicating studies for this compound are not readily found in the surveyed literature.

This guide, therefore, focuses on presenting a detailed analysis of the stability of Darunavir, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to understand the intrinsic stability of Darunavir and the methodologies used to assess it.

Stability Profile of Darunavir

Forced degradation studies are crucial in identifying the potential degradation products of a drug substance, which is vital for the development of stability-indicating analytical methods. According to multiple studies, Darunavir is susceptible to degradation under acidic, basic, and oxidative stress conditions, while it exhibits relative stability under thermal and photolytic conditions.[1][2][3][4][5][6][7][8][9]

Summary of Forced Degradation Studies of Darunavir

The following table summarizes the degradation behavior of Darunavir under various stress conditions as reported in several key studies.

Stress ConditionReagent/DetailsTemperatureDurationDegradation ObservedReference
Acidic Hydrolysis 1 N HClRoom TemperatureUp to 48 hours~15-20% degradation. Formation of three degradation products (DP-1, DP-2, & DP-3).[1][5][1][5]
0.1 N HClNot specified60 minutesSignificant degradation observed.[6]
1 N HCl80°C5 hoursNo significant changes observed in one study.[7]
Basic Hydrolysis 1 N NaOHRoom TemperatureUp to 36 hours~15-20% degradation. Formation of three degradation products (DP-2, DP-4, & DP-5).[1][5][1][5]
0.1 N NaOHNot specified30 minutesSignificant degradation observed.[6]
1 N NaOH80°C5 hoursNo degradation peak observed in one study.[7]
Oxidative Degradation 3%, 6% H₂O₂Room Temperature15 daysIneffective at oxidizing the drug.[10][10]
30% H₂O₂Room Temperature15 daysOne degradation product (DPO) was formed.[10][10]
6% H₂O₂Not specified120 minutesSignificant degradation observed.[6]
30% H₂O₂80°C5 hoursDegradation products observed.[7]
Thermal Degradation 105°C (Dry heat)105°C24 hoursRelatively stable.[1][7]
Photolytic Degradation UV light (200 Watt hours/m²) and fluorescent light (1.2 million lux hours)Not specified7 daysRelatively stable.[1][7]

Note: The variability in degradation observations under similar stress conditions (e.g., acidic and basic hydrolysis) across different studies can be attributed to differences in experimental setups, such as the exact temperature, duration, and analytical methods used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability studies of Darunavir.

Forced Degradation Study Protocol

A common protocol for conducting forced degradation studies on Darunavir involves the following steps:

  • Preparation of Stock Solution: A stock solution of Darunavir (e.g., 5 mg/mL) is prepared by dissolving the appropriate amount in a suitable diluent.[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 1 N HCl) and stirred at a specific temperature (e.g., room temperature or elevated) for a defined period (e.g., up to 48 hours).[1][5] The sample is then neutralized with a base (e.g., 5 N sodium bicarbonate solution).[1][5]

    • Base Hydrolysis: The stock solution is treated with a base (e.g., 1 N NaOH) and stirred at a specific temperature for a defined period (e.g., up to 36 hours).[1][5] The sample is then neutralized with an acid (e.g., 5 N HCl).[1][5]

    • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) and kept at a specific temperature for a defined period (e.g., 15 days at room temperature).[10]

    • Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).[7]

    • Photolytic Degradation: The drug solution is exposed to UV and/or fluorescent light in a photostability chamber for a specified duration to achieve a certain exposure level (e.g., 1.2 million lux hours and 200 Watt hours/m²).[7]

  • Sample Preparation for Analysis: After exposure to stress, the samples are diluted with a suitable mobile phase to a target concentration. The solutions are then typically filtered through a 0.45 µm membrane filter before analysis.[10]

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for the analysis of Darunavir and its degradation products is as follows:

  • Column: A reversed-phase column, such as a C18 column (e.g., X-Bridge C18, 150 × 4.6 mm, 3.5 µm), is commonly used.[3]

  • Mobile Phase: The mobile phase is often a mixture of a buffer (e.g., 0.01M ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[3] A common ratio is 55:45 (v/v) of buffer to acetonitrile.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection is commonly performed at a wavelength of 265 nm.[3]

  • Column Temperature: The column temperature is usually maintained at 30°C.[3]

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and a conceptual representation of the degradation pathways of Darunavir.

G cluster_0 Forced Degradation Experimental Workflow start Darunavir Stock Solution stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization (for Acid/Base Hydrolysis) stress->neutralize If applicable dilute Dilution with Mobile Phase stress->dilute neutralize->dilute filter Filtration (0.45 µm) dilute->filter analyze Analysis by Stability-Indicating HPLC/UPLC Method filter->analyze

Caption: Workflow for Forced Degradation Studies of Darunavir.

G cluster_1 Conceptual Degradation Pathways of Darunavir cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidative Oxidative Degradation darunavir Darunavir dp1 Degradation Product 1 (DP-1) darunavir->dp1 1 N HCl dp2_acid Degradation Product 2 (DP-2) darunavir->dp2_acid 1 N HCl dp3 Degradation Product 3 (DP-3) darunavir->dp3 1 N HCl dp2_base Degradation Product 2 (DP-2) darunavir->dp2_base 1 N NaOH dp4 Degradation Product 4 (DP-4) darunavir->dp4 1 N NaOH dp5 Degradation Product 5 (DP-5) darunavir->dp5 1 N NaOH dpo Oxidative Degradation Product (DPO) darunavir->dpo 30% H₂O₂

Caption: Conceptual Diagram of Darunavir Degradation Pathways.

Conclusion

While a direct comparative stability analysis of Darunavir and this compound is not feasible due to the lack of available data for the latter, the stability of Darunavir has been extensively studied. Darunavir is susceptible to degradation primarily through hydrolysis (acidic and basic conditions) and oxidation. It demonstrates good stability under thermal and photolytic stress. The provided experimental protocols and degradation pathways offer a solid foundation for researchers and drug development professionals working with Darunavir. Further research into the stability of this compound is warranted to provide a complete picture of the stability profile of Darunavir and its metabolites.

References

Validating the Clinical Relevance of Hydroxy Darunavir Plasma Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical relevance of monitoring plasma concentrations of Darunavir (B192927) and its metabolites, with a specific focus on Hydroxy Darunavir. The information is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Darunavir is a potent protease inhibitor (PI) used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is administered with a pharmacokinetic enhancer, typically ritonavir (B1064) or cobicistat, to boost its plasma concentrations. The therapeutic efficacy and safety of Darunavir are related to its plasma exposure. While the monitoring of Darunavir plasma concentrations is a subject of clinical interest, the role of its metabolites, such as this compound, is less defined.

Darunavir is extensively metabolized by the cytochrome P450 (CYP) 3A4 enzyme system in the liver. This process leads to the formation of several metabolites. In vitro studies with human liver microsomes have identified three primary metabolic pathways: carbamate (B1207046) hydrolysis, aliphatic hydroxylation, and aromatic hydroxylation[1]. The hydroxylated metabolites, which could be referred to as "this compound," are among these metabolic products. However, the existing body of scientific literature does not provide evidence for a direct clinical relevance of monitoring the plasma concentrations of these hydroxylated metabolites for therapeutic efficacy or toxicity assessment. The focus of clinical monitoring and research has been predominantly on the parent drug, Darunavir.

Therefore, this guide will first address the current understanding of Darunavir metabolism and the role of its hydroxylated metabolites. Subsequently, it will provide a comprehensive comparison of monitoring strategies for Darunavir, focusing on the clinical relevance of its plasma concentrations.

Darunavir Metabolism and Hydroxylated Metabolites

Darunavir undergoes extensive metabolism, primarily through oxidation by CYP3A4[2][3]. When administered without a booster, Darunavir is significantly metabolized, with major pathways being carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation[4]. Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly inhibits these metabolic pathways, leading to a substantial increase in the plasma concentration of unchanged Darunavir[4]. This boosting effect is crucial for achieving therapeutic drug levels.

While hydroxylated metabolites of Darunavir are formed, their contribution to the overall antiretroviral activity or toxicity profile of the treatment is not well-established in the available literature. Studies on the pharmacokinetics and clinical outcomes of Darunavir therapy have consistently focused on the plasma concentrations of the parent drug as the primary indicator of drug exposure.

Comparison of Monitoring Strategies for Darunavir Therapy

The clinical management of Darunavir therapy involves various monitoring strategies to ensure optimal virological suppression and minimize adverse effects. The following table compares the utility of monitoring Darunavir plasma concentrations (Therapeutic Drug Monitoring - TDM) with other standard monitoring parameters.

Monitoring ParameterRationale for UseAdvantagesDisadvantagesClinical Recommendation
Darunavir Plasma Concentration (TDM) To ensure adequate drug exposure for virological efficacy and avoid concentrations associated with toxicity.Individualizes dosing, can be useful in specific populations (e.g., pregnant women, patients with hepatic impairment, suspected drug-drug interactions).Routine monitoring may not be necessary for all patients; variability in assays; established therapeutic range is not definitively linked to outcomes in all studies.Recommended in specific clinical situations rather than for routine monitoring of all patients.
HIV Viral Load To directly measure the effectiveness of the antiretroviral regimen in suppressing viral replication.Direct measure of treatment efficacy; highly sensitive and specific.Does not provide information on drug exposure; a detectable viral load does not distinguish between non-adherence, resistance, or suboptimal drug levels.Standard of care for monitoring treatment response.
CD4+ T-cell Count To assess the immunological recovery and overall immune status of the patient.Indicates immune reconstitution and risk of opportunistic infections.Indirect marker of virological control; can be influenced by factors other than viral replication.Standard of care for monitoring immune status.
Genotypic Resistance Testing To identify mutations in the HIV protease gene that confer resistance to Darunavir and other PIs.Guides the selection of an effective antiretroviral regimen, especially in treatment-experienced patients.Does not provide information on drug exposure or adherence; interpretation can be complex.Recommended at baseline for treatment-experienced patients and in cases of virological failure.

Experimental Protocols

The quantification of Darunavir in plasma is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation:

  • Collect whole blood samples in tubes containing EDTA as an anticoagulant.

  • Centrifuge the blood sample to separate the plasma.

  • Store the plasma at -20°C or lower until analysis.

  • For analysis, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Darunavir and an internal standard are monitored for quantification.

Data Presentation: Darunavir Plasma Concentrations and Clinical Outcomes

The following tables summarize quantitative data from studies investigating the relationship between Darunavir plasma concentrations and clinical outcomes.

Table 1: Darunavir Trough Concentrations and Virological Response

Study PopulationDarunavir DosageTrough Concentration (ng/mL)Virological Response RateReference
Treatment-experienced adults600/100 mg twice daily>550Higher response rates observed[2]
Treatment-naïve adults800/100 mg once dailyNot consistently correlated with responseHigh response rates irrespective of trough concentrations in some studies[1]
Pregnant women800/100 mg once dailyLower concentrations in T2/T3 vs. postpartumMaintained virological suppression[2]

Table 2: Darunavir Plasma Concentrations and Adverse Effects

Adverse EffectAssociated Darunavir ConcentrationCommentsReference
Hepatotoxicity Elevated liver enzymes have been reported, but a clear concentration-toxicity relationship is not well-established.Monitoring of liver function is recommended, especially in patients with pre-existing liver disease.[5]
Gastrointestinal intolerance May be dose-related but not strongly correlated with specific plasma concentrations.Generally mild to moderate.[5]
Rash Can occur, but a direct link to plasma concentration is not consistently reported.Severe skin reactions are rare but require discontinuation of the drug.[5]

Visualizations

The following diagrams illustrate key concepts related to Darunavir's pharmacology and clinical monitoring.

Darunavir_Metabolism Darunavir Darunavir CYP3A4 CYP3A4 (Liver, Intestine) Darunavir->CYP3A4 Metabolism Metabolites Inactive Metabolites (including this compound) CYP3A4->Metabolites Ritonavir Ritonavir / Cobicistat Ritonavir->CYP3A4 Inhibition Excretion Excretion (Feces, Urine) Metabolites->Excretion

Caption: Metabolism of Darunavir and the inhibitory effect of boosters.

TDM_Workflow cluster_workflow Therapeutic Drug Monitoring Workflow Patient Patient on Darunavir Therapy Blood_Sample Blood Sample Collection (Trough) Patient->Blood_Sample Measurement Plasma Darunavir Concentration Measurement (LC-MS/MS) Blood_Sample->Measurement Interpretation Interpretation of Results (Comparison to Therapeutic Range) Measurement->Interpretation Decision Clinical Decision Interpretation->Decision Adherence Reinforce Adherence Decision->Adherence Suboptimal Concentration Dose_Adjustment Dose Adjustment Decision->Dose_Adjustment Suboptimal Concentration No_Change Continue Current Regimen Decision->No_Change Optimal Concentration

Caption: A typical workflow for Therapeutic Drug Monitoring of Darunavir.

Conclusion

References

A Comparative Analysis of Protein Binding: Darunavir vs. Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein binding characteristics of the HIV-1 protease inhibitor Darunavir (B192927) and its primary metabolite, Hydroxy Darunavir. Understanding the protein binding profiles of a drug and its metabolites is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, including its efficacy, distribution, and potential for drug-drug interactions.

Executive Summary

Darunavir exhibits exceptionally high binding affinity to its target, the HIV-1 protease, a key factor in its potent antiviral activity and high genetic barrier to resistance. It is also highly bound to human plasma proteins, which influences its distribution and metabolism. In contrast, its major oxidative metabolite, this compound, demonstrates significantly reduced antiviral activity, indicating a substantially lower binding affinity for HIV-1 protease. While specific quantitative binding data for this compound is not extensively available in public literature, its diminished pharmacological effect is a strong indicator of altered binding characteristics compared to the parent compound.

Data Presentation: Quantitative Protein Binding Parameters

The following tables summarize the available quantitative data for the protein binding of Darunavir. Due to the limited availability of specific binding data for this compound, a direct quantitative comparison is not fully possible at this time. However, the qualitative difference in activity is well-documented.

Table 1: Binding Affinity to HIV-1 Protease

CompoundTargetBinding Affinity (Kd)Inhibition Constant (Ki)Method(s)
Darunavir Wild-Type HIV-1 Protease4.5 x 10-12 M16 pMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
This compound Wild-Type HIV-1 ProteaseData Not AvailableData Not Available-

Note: The significantly lower antiviral activity of this compound (at least 90% less than Darunavir) strongly suggests a much weaker binding affinity to HIV-1 protease.

Table 2: Human Plasma Protein Binding

CompoundPercent Bound (%)Primary Binding Protein(s)Method(s)
Darunavir ~95%α1-acid glycoprotein (B1211001) (AAG), Albumin[1]Equilibrium Dialysis, Ultrafiltration
This compound Data Not AvailableNot specified-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to determine the protein binding characteristics of drugs like Darunavir.

HIV-1 Protease Binding Affinity Determination

1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs when a ligand (e.g., Darunavir) binds to a macromolecule (e.g., HIV-1 protease). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

  • Methodology:

    • A solution of purified HIV-1 protease is placed in the sample cell of the calorimeter.

    • A solution of Darunavir is loaded into a syringe.

    • The Darunavir solution is incrementally injected into the protease solution.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The data is then fitted to a binding model to calculate the thermodynamic parameters of the interaction.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., Darunavir) to a ligand (e.g., HIV-1 protease) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Methodology:

    • Purified HIV-1 protease is immobilized on a sensor chip.

    • A solution containing Darunavir is flowed over the sensor surface.

    • The association of Darunavir with the immobilized protease is monitored as an increase in the SPR signal.

    • A buffer solution is then flowed over the surface to monitor the dissociation of the complex, observed as a decrease in the SPR signal.

    • The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Plasma Protein Binding Determination

1. Equilibrium Dialysis

  • Principle: This is considered the gold standard method for determining the unbound fraction of a drug in plasma. It involves a semi-permeable membrane that separates a plasma sample containing the drug from a buffer solution. Only the unbound drug can pass through the membrane.

  • Methodology:

    • A dialysis cell is divided into two chambers by a semi-permeable membrane with a specific molecular weight cutoff that retains proteins.

    • One chamber is filled with human plasma containing Darunavir.

    • The other chamber is filled with a protein-free buffer solution.

    • The cell is incubated until equilibrium is reached, allowing the unbound drug to distribute equally between the two chambers.

    • The concentrations of the drug in both the plasma and buffer chambers are then measured using a validated analytical method (e.g., LC-MS/MS).

    • The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer to the drug concentration in the plasma.

Mandatory Visualizations

Darunavir Metabolism and Activity Pathway

Darunavir_Metabolism Darunavir Darunavir HIV_Protease HIV-1 Protease Darunavir->HIV_Protease Binds to Plasma_Proteins Plasma Proteins (AAG, Albumin) Darunavir->Plasma_Proteins Binds to Metabolism CYP3A4 Metabolism Darunavir->Metabolism Inhibition High Affinity Binding (Potent Inhibition) Binding High Plasma Protein Binding (~95%) Hydroxy_Darunavir This compound (Oxidative Metabolites) Metabolism->Hydroxy_Darunavir Reduced_Activity Significantly Reduced Antiviral Activity

Caption: Metabolic pathway of Darunavir and its effect on antiviral activity.

Experimental Workflow for Protein Binding Studies

Protein_Binding_Workflow cluster_Target_Binding Target Binding Affinity (HIV-1 Protease) cluster_Plasma_Binding Plasma Protein Binding ITC Isothermal Titration Calorimetry (ITC) Binding_Data Binding Affinity (Kd) Inhibition Constant (Ki) ITC->Binding_Data SPR Surface Plasmon Resonance (SPR) SPR->Binding_Data Equilibrium_Dialysis Equilibrium Dialysis Unbound_Fraction Percentage of Unbound Drug Equilibrium_Dialysis->Unbound_Fraction Ultrafiltration Ultrafiltration Ultrafiltration->Unbound_Fraction Start Drug Compound (Darunavir / this compound) Start->ITC Start->SPR Start->Equilibrium_Dialysis Start->Ultrafiltration

Caption: Workflow of key experiments for determining protein binding characteristics.

References

A Comparative Guide to the Cross-Reactivity of Darunavir Assays with Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Darunavir (B192927) (DRV) assays with its primary oxidative metabolite, Hydroxy Darunavir. While a comprehensive search of publicly available literature and technical data sheets did not yield specific quantitative cross-reactivity data for commercially available Darunavir immunoassays with this compound, this document outlines the established methodologies for conducting such an assessment. Furthermore, it details highly specific alternative analytical methods that can distinguish between the parent drug and its metabolites.

Darunavir is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A, leading to the formation of at least three oxidative metabolites.[1] These metabolites have been reported to possess at least 90% less antiviral activity than the parent compound. Therefore, understanding the degree to which an assay for Darunavir cross-reacts with these less active metabolites is crucial for the accurate determination of the pharmacologically active drug concentration in biological samples.

Data Presentation: A Template for Comparison

Due to the absence of specific cross-reactivity percentages in the reviewed literature, the following table is presented as a template for researchers to populate with their own experimental data. The primary method for assessing immunoassay cross-reactivity is the competitive ELISA, where the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) is compared to the IC50 of the parent drug.

Table 1: Comparative Cross-Reactivity of a Hypothetical Darunavir Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
DarunavirUser-determined100%
This compoundUser-determinedCalculated
Other MetabolitesUser-determinedCalculated
Co-administered Drugs (e.g., Ritonavir)>1000<0.1%

% Cross-Reactivity is calculated using the formula: (IC50 of Darunavir / IC50 of Metabolite) x 100%

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of a Darunavir assay with this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common and direct method for assessing the cross-reactivity of an immunoassay.

Principle: The assay measures the competition between unlabeled Darunavir or its metabolites (in the sample or as a standard) and a fixed amount of labeled Darunavir for a limited number of antibody binding sites. The amount of labeled Darunavir bound to the antibody is inversely proportional to the concentration of unlabeled Darunavir or cross-reacting substance present.

Detailed Methodology:

  • Coating: Microtiter plates are coated with a Darunavir-protein conjugate (e.g., Darunavir-BSA) and incubated overnight at 4°C. The plates are then washed to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the wells are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Competitive Reaction: A standard curve is prepared by adding varying concentrations of Darunavir to the wells. In parallel, a range of concentrations of this compound (and other potential cross-reactants) are added to separate wells. A constant, predetermined amount of anti-Darunavir antibody is then added to all wells. The plate is incubated to allow for competitive binding.

  • Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-Darunavir antibody is added to each well and incubated.

  • Substrate Addition: The wells are washed again, and a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at the appropriate wavelength.

  • Calculation: The IC50 values for both Darunavir and this compound are determined from their respective dose-response curves. The percent cross-reactivity is then calculated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

As a highly specific and sensitive alternative, LC-MS/MS can be used to definitively quantify Darunavir and this compound in a sample, providing a "gold standard" against which an immunoassay can be compared.

Principle: This technique physically separates Darunavir from its metabolites based on their chromatographic properties before detection by mass spectrometry. Each compound is identified and quantified based on its unique mass-to-charge ratio.

Detailed Methodology:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation or solid-phase extraction to remove interfering substances and isolate the analytes.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used with a mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer) to separate Darunavir and this compound based on their different polarities.

  • Ionization: The separated compounds exiting the chromatography column are ionized, typically using electrospray ionization (ESI).

  • Mass Spectrometry Detection: The ionized molecules are then passed into a tandem mass spectrometer. The instrument is set to monitor for the specific mass transitions of Darunavir and this compound, allowing for their highly specific and sensitive quantification.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Visualizations

Metabolic Pathway of Darunavir

G cluster_0 Metabolism (CYP3A) Darunavir Darunavir Metabolites Oxidative Metabolites Darunavir->Metabolites Oxidation Hydroxy_Darunavir This compound Metabolites->Hydroxy_Darunavir Includes

Caption: Simplified metabolic pathway of Darunavir to this compound via CYP3A enzymes.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_assay Competitive ELISA Workflow start Coat Plate with Darunavir-Protein Conjugate block Block Non-specific Sites start->block add_samples Add Darunavir (Standards) and this compound block->add_samples add_antibody Add Anti-Darunavir Antibody add_samples->add_antibody incubation Incubate for Competitive Binding add_antibody->incubation add_secondary Add Enzyme-Linked Secondary Antibody incubation->add_secondary add_substrate Add Substrate add_secondary->add_substrate read_plate Read Absorbance add_substrate->read_plate calculate Calculate IC50 and % Cross-Reactivity read_plate->calculate

Caption: Workflow for determining immunoassay cross-reactivity using competitive ELISA.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxy Darunavir, a key metabolite of the antiretroviral drug Darunavir. Following these guidelines will ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Protective Clothing: A lab coat or disposable gown should be worn to protect street clothing and skin from contamination.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and have information about the compound available.

This compound: Key Data

A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₂₇H₃₇N₃O₈S
Molecular Weight 563.7 g/mol
Solubility Soluble in DMSO and Methanol

Experimental Protocol: Disposal of this compound

The disposal of this compound, as with any active pharmaceutical ingredient (API), must be conducted in a manner that ensures complete deactivation and complies with all local, state, and federal regulations. The primary recommended method of disposal is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

  • Identify Waste: All materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be treated as hazardous waste.

  • Use Designated Containers: Collect all this compound waste in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical properties of the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Chemical Waste").

Step 2: Storage Pending Disposal

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Limited Accumulation: Adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored.

Step 3: Professional Disposal

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable environmental services company.

  • Manifesting: Ensure that a hazardous waste manifest is completed accurately. This document tracks the waste from the point of generation to its final disposal and is a legal requirement.

  • Recommended Disposal Method: The preferred method for the destruction of pharmaceutical waste like this compound is high-temperature incineration at a permitted facility. This ensures the complete destruction of the active compound.

Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulatory standards.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Professional Disposal A Identify this compound Waste (Unused compound, contaminated labware, PPE) B Segregate into a Labeled, Leak-Proof Hazardous Waste Container A->B Step 1.1 C Store Securely in a Designated Waste Accumulation Area B->C Step 1.2 D Arrange for Pickup by a Licensed Hazardous Waste Contractor C->D Transition to External Disposal E Complete Hazardous Waste Manifest D->E Step 2.1 F Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F Step 2.2 G Final Disposal via High-Temperature Incineration F->G Step 2.3

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling Hydroxy Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxy Darunavir. Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and maintaining the integrity of research. The following information is primarily based on the safety protocols for the parent compound, Darunavir, a potent antiretroviral protease inhibitor.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to potent pharmaceutical compounds like this compound. All personnel must receive training on the correct donning and doffing procedures.[1]

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.[1]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents inhalation of aerosolized particles of the antiviral agent.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.[1]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Handling this compound

All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure the BSC is certified and functioning correctly. Gather all necessary materials and decontaminate surfaces.

  • Donning PPE: Put on all required PPE in the correct order before entering the containment area.

  • Handling: Conduct all manipulations of the compound deep within the BSC to minimize the risk of aerosols escaping.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment within the BSC.

  • Doffing PPE: Remove PPE in a designated area, following the correct procedure to avoid self-contamination.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Class II BSC) cluster_post Post-Handling cluster_disposal Waste Disposal prep_bsc Verify BSC Certification gather_materials Gather & Decontaminate Materials prep_bsc->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Manipulate this compound don_ppe->handle_compound decontaminate_bsc Decontaminate BSC & Equipment handle_compound->decontaminate_bsc doff_ppe Doff PPE decontaminate_bsc->doff_ppe segregate_waste Segregate Waste doff_ppe->segregate_waste dispose Dispose via Approved Contractor segregate_waste->dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan

While this compound may not be specifically listed as a hazardous waste, it is prudent to manage it as a potent pharmaceutical compound.[2] All waste should be segregated and disposed of through a licensed hazardous waste contractor.[2]

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.[1]
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[1]
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.[1]

Disposal of Unused or Expired this compound:

  • Segregation: Do not mix with other chemical waste.[2]

  • Containerization: Place the original container into a larger, sealable, and clearly labeled hazardous waste container.[2]

  • Labeling: The outer container must be labeled "Hazardous Waste," with the full chemical name and approximate quantity.[2]

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[1][2]

  • Alert: Immediately alert others in the vicinity.[1]

  • Evacuate: Evacuate the immediate area of the spill.[1]

  • Secure: Secure the area and prevent entry.[1]

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.[1]

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.[1] For liquid spills, contain and absorb the material.[2] For solid spills, carefully scoop the material into a labeled hazardous waste container.[2] All cleaning materials and used PPE should be disposed of as contaminated hazardous waste.[2]

Logical Relationship for Spill Response

spill Spill Occurs alert Alert Others spill->alert evacuate Evacuate Area alert->evacuate secure Secure Area evacuate->secure report Report to Supervisor & Safety Office secure->report cleanup Trained Personnel Cleanup report->cleanup dispose Dispose of Contaminated Waste cleanup->dispose

Caption: Spill response procedure for this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。